molecular formula C19H19ClN6O2 B1677182 Darolutamide CAS No. 1297538-32-9

Darolutamide

Cat. No.: B1677182
CAS No.: 1297538-32-9
M. Wt: 398.8 g/mol
InChI Key: BLIJXOOIHRSQRB-PXYINDEMSA-N
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Description

Darolutamide is an oral, non-steroidal androgen receptor inhibitor (ARI) developed for the treatment of prostate cancer. Its primary research value lies in its high-affinity antagonism of the androgen receptor, which it achieves by competitively inhibiting androgen binding, restricting receptor nuclear translocation, and impeding AR-mediated transcription. This mechanism effectively decreases the proliferation of prostate cancer cells and limits tumor growth. This compound is structurally unique among ARIs as it is comprised of two pharmacologically active diastereomers, which contribute to its strong antagonistic effect. The compound also generates an active metabolite, keto-darolutamide, that further enhances its therapeutic activity. Preclinical models and neuroimaging data indicate that this compound has low penetration of the blood-brain barrier, which is a distinct pharmacological characteristic of research interest for mitigating central nervous system-related side effects. This compound has demonstrated significant research efficacy across the spectrum of advanced prostate cancer. Clinical trials have shown its utility in non-metastatic castration-resistant prostate cancer (nmCRPC), where it significantly extended metastasis-free survival. In metastatic hormone-sensitive prostate cancer (mHSPC), research has shown that this compound, in combination with other therapies, reduces the risk of death and significantly improves radiographic progression-free survival. Its side effect profile in these studies was generally manageable, with incidences of adverse events, including fatigue, rash, and elevated liver enzymes, being comparable to control arms in clinical trials. Warnings from clinical use include risks of ischemic heart disease and seizures, though the latter have been reported rarely. This compound is strictly for research applications and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIJXOOIHRSQRB-PXYINDEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027953
Record name Darolutamide
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Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

719.5±60.0
Record name Darolutamide
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CAS No.

1297538-32-9
Record name N-[(1S)-2-[3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide
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Record name Darolutamide [USAN]
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Record name Darolutamide
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Record name Darolutamide
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Record name DAROLUTAMIDE
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Foundational & Exploratory

Darolutamide chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Darolutamide

Chemical Structure of this compound

This compound is a nonsteroidal androgen receptor inhibitor (ARi) characterized by a distinct chemical structure.[1] Its systematic IUPAC name is N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide.[2] The molecular formula of this compound is C19H19ClN6O2, and it has a molecular weight of 398.85 g/mol .[3][4] The structure features a chiral center, and it is the (S)-enantiomer that is therapeutically active. The molecule consists of a central pyrazole ring linked to a substituted chlorocyanophenyl group and a second pyrazole carboxamide moiety. This unique polar, flexible structure contributes to its high-affinity binding to the androgen receptor.[1]

Chemical Structure:

Synthesis of this compound

The synthesis of this compound has been described in several patents and publications, with a common route involving a Suzuki coupling reaction to form a key intermediate, followed by amide bond formation and a final reduction step. The synthetic pathway developed by Orion Corporation is a widely referenced method.

Overview of the Synthetic Pathway

The synthesis commences with the preparation of a pyrazole boronate ester, which then undergoes a Suzuki cross-coupling reaction with a halogenated benzonitrile derivative. The resulting intermediate is subsequently coupled with a second pyrazole moiety, followed by a final reduction to yield this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates a common synthetic route for this compound.

Darolutamide_Synthesis cluster_0 Intermediate Synthesis cluster_1 Amine Intermediate Synthesis cluster_2 Final Assembly start1 4-Bromo-2-chlorobenzonitrile intermediate1 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile start1->intermediate1 Suzuki Coupling start2 Pyrazole Boronate Ester start2->intermediate1 intermediate1_2 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile intermediate2 (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile intermediate1_2->intermediate2 Alkylation start3 (S)-2-Aminopropan-1-ol start3->intermediate2 intermediate2_2 (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile intermediate3 N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-acetyl-1H-pyrazole-3-carboxamide intermediate2_2->intermediate3 Amide Coupling start4 5-Acetyl-1H-pyrazole-3-carboxylic acid start4->intermediate3 This compound This compound intermediate3->this compound Reduction

Caption: A simplified schematic of a synthetic route to this compound.

Experimental Protocols

The following protocols are based on procedures described in the patent literature and scientific publications.

Synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Intermediate 1)

This key step involves a Suzuki cross-coupling reaction.

  • Reactants: 4-bromo-2-chlorobenzonitrile, a pyrazole boronate ester.

  • Catalyst and Reagents: Palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), and potassium carbonate (K2CO3).

  • Solvent: A mixture of acetonitrile (MeCN) and water.

  • Procedure:

    • To a reaction vessel, add 4-bromo-2-chlorobenzonitrile, the pyrazole boronate ester, potassium carbonate, and the solvent mixture.

    • Degas the mixture and purge with an inert gas (e.g., nitrogen or argon).

    • Add palladium(II) acetate and triphenylphosphine.

    • Heat the reaction mixture to approximately 70°C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).

    • Upon completion, cool the mixture and perform an aqueous workup.

    • The crude product can be purified by crystallization to yield 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.

Synthesis of (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile (Intermediate 2)

This step involves the alkylation of the pyrazole nitrogen.

  • Reactants: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile and a suitable chiral amine precursor like (S)-2-aminopropan-1-ol.

  • Reagents: Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) for a Mitsunobu-type reaction, followed by deprotection.

  • Solvent: Ethyl acetate (EtOAc).

  • Procedure:

    • Dissolve 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, (S)-2-aminopropan-1-ol (or a protected version), and triphenylphosphine in ethyl acetate under an inert atmosphere.

    • Cool the mixture and slowly add diisopropyl azodicarboxylate.

    • Allow the reaction to proceed at room temperature.

    • After the reaction is complete, if a protecting group is used, perform the deprotection step, which may involve treatment with hydrochloric acid.

    • The product is then isolated and purified.

Synthesis of this compound

The final steps involve an amide coupling followed by a ketone reduction.

  • Reactants: (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile and 5-acetyl-1H-pyrazole-3-carboxylic acid.

  • Coupling Agents: Propanephosphonic acid anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), and a base such as N,N-diisopropylethylamine (DIPEA).

  • Reducing Agent: Sodium borohydride (NaBH4).

  • Solvents: Ethyl acetate (EtOAc) for the coupling and ethanol (EtOH) for the reduction.

  • Procedure (Amide Coupling):

    • To a solution of (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile and 5-acetyl-1H-pyrazole-3-carboxylic acid in ethyl acetate, add N,N-diisopropylethylamine.

    • Add the coupling agent (e.g., T3P) and stir the mixture at a controlled temperature (e.g., 10°C) until the amide formation is complete.

    • Isolate the intermediate amide product.

  • Procedure (Reduction):

    • Dissolve the intermediate amide in ethanol.

    • Cool the solution and add sodium borohydride in portions.

    • Stir the reaction mixture until the reduction of the acetyl group to a hydroxyethyl group is complete.

    • Quench the reaction and perform a workup to isolate the crude this compound.

    • The final product can be purified by column chromatography or crystallization.

Quantitative Data on Synthesis

The following table summarizes reported yields and purity for key steps in the synthesis of this compound.

StepReactantsKey Reagents/CatalystsSolvent(s)Yield (%)Purity (%)Reference
Suzuki Coupling 4-bromo-2-chlorobenzonitrile, pyrazole boronate esterPd(OAc)2, PPh3, K2CO3MeCN/H2O92-
Amide Coupling & Purification (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile, Intermediate AcidHATU, DIPEATHF68.2 - 70.799.0 - 99.4
Final Product (Overall) ---70.099.75 (HPLC)

Note: Yields and purity can vary depending on the specific reaction conditions, scale, and purification methods employed. The data presented is based on reported values in the cited literature.

References

Preclinical Pharmacology of Darolutamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darolutamide is a structurally distinct and potent androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). Its unique chemical structure confers a favorable preclinical profile, characterized by high affinity for the AR, potent antagonism of both wild-type and mutated receptors, and limited penetration of the blood-brain barrier. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action

This compound is a non-steroidal competitive androgen receptor inhibitor.[1] It, along with its main active metabolite, keto-darolutamide, binds with high affinity to the ligand-binding domain of the AR.[1][2] This binding competitively prevents the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the receptor.[3] The antagonistic action of this compound disrupts the downstream signaling cascade essential for prostate cancer cell growth and survival through several key mechanisms:

  • Inhibition of AR Nuclear Translocation: this compound effectively blocks the testosterone-induced translocation of the AR from the cytoplasm into the nucleus.[3]

  • Inhibition of DNA Binding: By preventing nuclear localization, this compound inhibits the AR from binding to androgen response elements (AREs) on the DNA.

  • Downregulation of AR-Mediated Transcription: Consequently, the transcription of AR target genes that promote cell proliferation and survival is suppressed.

This multi-faceted inhibition of the AR signaling pathway ultimately leads to decreased proliferation of prostate cancer cells.

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation & Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation This compound This compound This compound->AR Competitively Inhibits Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to Darolutamide_Inhibition This compound Inhibition Darolutamide_Inhibition->AR_dimer

Caption: Androgen receptor signaling pathway and points of inhibition by this compound.

Pharmacodynamics: In Vitro Activity

The in vitro activity of this compound has been extensively characterized in various prostate cancer cell lines, demonstrating its potent antiandrogenic effects.

Androgen Receptor Binding and Antagonism

This compound and its active metabolite, keto-darolutamide, exhibit high binding affinity for the androgen receptor, with inhibition constants (Ki) of 11 nM and 8 nM, respectively. In competitive binding assays, this compound demonstrated more potent AR inhibition than enzalutamide (Ki 86 nM) and apalutamide (Ki 93 nM).

Cell-based transactivation assays confirm that this compound and its diastereomers are strong, competitive antagonists of the wild-type AR. Notably, this compound maintains its antagonistic activity even at elevated androgen concentrations.

Table 1: In Vitro Antagonistic Activity (IC50) of this compound and Comparators against Wild-Type AR

CompoundIC50 (nM) at 1 nM R1881IC50 (nM) at 10 nM R1881
This compound 26210
(S,R)-darolutamide 25190
(S,S)-darolutamide 30250
Keto-darolutamide 22190
Enzalutamide 26830
Apalutamide 200>10,000

Data sourced from Sugawara et al., 2019.

Activity Against AR Mutants

A key feature of this compound is its ability to potently inhibit various AR mutants that confer resistance to other antiandrogens. This compound demonstrates strong antagonism against clinically relevant mutants such as W742C, W742L, F877L, and T878A. This broad activity is attributed to the flexibility of the this compound molecule, allowing it to accommodate mutations in the AR ligand-binding pocket.

Table 2: Antagonistic Activity (IC50) of this compound Against AR Mutants

AR MutantIC50 (nM) with 0.1 nM R1881
W742C 130
W742L 120
F877L 26
H875Y/T878A 220

Data sourced from Sugawara et al., 2019 and Reid et al., 2021.

Effects on Cell Viability and Proliferation

This compound potently inhibits the proliferation of androgen-dependent prostate cancer cell lines. In VCaP cells, which overexpress the AR, this compound demonstrated an IC50 of 0.470 µmol/L for cell viability. It also effectively inhibits spheroid formation, a three-dimensional cell culture model that mimics in vivo tumor microenvironments.

Table 3: Effect of this compound on Cell Viability and Spheroid Formation

Cell LineAssayIC50 (nM)
VCaP Cell Viability470
LAPC-4 Cell Viability290
VCaP Spheroid Formation310
LAPC-4 Spheroid Formation220

Data sourced from Sugawara et al., 2019 and Borgmann et al., 2021.

Experimental Protocols: In Vitro Assays

1. AR Transactivation Assay:

  • Cell Line: HCT-116 cells are co-transfected with an AR expression vector and an MMTV-luciferase reporter plasmid.

  • Procedure: Transfected cells are seeded in 96-well plates and stimulated with a synthetic androgen (e.g., 1 nM R1881) in the presence of varying concentrations of the test compound (this compound or comparators).

  • Readout: After 24 hours of incubation, luciferase activity is measured using a luminometer. IC50 values are calculated from dose-response curves.

2. Cell Viability Assay:

  • Cell Lines: Androgen-dependent prostate cancer cell lines such as VCaP and LAPC-4 are used.

  • Procedure: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 4 days).

  • Readout: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

3. Spheroid Formation Assay:

  • Cell Lines: VCaP or LAPC-4 cells are used.

  • Procedure: Cells are seeded in ultra-low attachment 96-well plates to promote spheroid formation. Spheroids are allowed to form over several days and are then treated with this compound.

  • Readout: The size and number of spheroids are monitored over time using microscopy and image analysis software. The inhibitory effect on spheroid formation is quantified.

Pharmacodynamics: In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical models of prostate cancer, including cell line-derived xenografts and patient-derived xenografts (PDXs).

Xenograft Models

In a castrated mouse model bearing VCaP xenografts, oral administration of this compound at 50 mg/kg twice daily resulted in tumor regression. In the LAPC-4 cell line-derived xenograft model, this compound markedly reduced tumor growth. Furthermore, in the KuCaP-1 patient-derived xenograft model, which harbors the AR W742C mutation, this compound also significantly inhibited tumor growth.

Table 4: In Vivo Efficacy of this compound in Xenograft Models

ModelTreatmentTumor Growth Inhibition (%)
LAPC-4 Xenograft This compound (50 mg/kg, oral, once daily)~80%
KuCaP-1 PDX This compound (100 mg/kg, oral, once daily)~75%
VCaP Xenograft This compound (50 mg/kg, oral, twice daily)Tumor Regression

Data is an approximation based on graphical representations from Sugawara et al., 2019 and a clinical trial protocol.

Experimental Protocols: In Vivo Studies

1. Cell Line-Derived Xenograft (CDX) Model (e.g., LAPC-4):

  • Animal Model: Male immunodeficient mice (e.g., nude or SCID).

  • Procedure: LAPC-4 cells are subcutaneously injected into the flanks of the mice. Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Treatment: this compound is administered orally at specified doses and schedules. The control group receives the vehicle.

  • Readout: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors may be excised for further analysis, such as gene expression of AR targets.

2. Patient-Derived Xenograft (PDX) Model (e.g., KuCaP-1):

  • Animal Model: Male immunodeficient mice.

  • Procedure: Tumor fragments from a patient's prostate cancer are subcutaneously implanted into the mice. Once the tumors are established and have reached a certain volume, the mice are randomized.

  • Treatment and Readout: Similar to the CDX model, mice are treated with this compound or vehicle, and tumor growth is monitored.

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_toxicology Toxicology Studies AR_Binding AR Binding Assay (Ki determination) Transactivation AR Transactivation Assay (IC50 vs WT & Mutants) AR_Binding->Transactivation Cell_Viability Cell Viability Assays (e.g., VCaP, LAPC-4) Transactivation->Cell_Viability Spheroid Spheroid Formation Assay Cell_Viability->Spheroid PK_Studies Pharmacokinetic Studies (Mouse, Rat) Spheroid->PK_Studies CDX_Model Efficacy in CDX Models (e.g., LAPC-4, VCaP) PK_Studies->CDX_Model PDX_Model Efficacy in PDX Models (e.g., KuCaP-1) CDX_Model->PDX_Model Safety_Pharm Safety Pharmacology PDX_Model->Safety_Pharm Tox_Studies GLP Toxicology Studies Safety_Pharm->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling Lead_Optimization Lead Optimization Lead_Optimization->AR_Binding

Caption: A generalized workflow for the preclinical evaluation of an AR inhibitor like this compound.

Pharmacokinetics

Preclinical pharmacokinetic studies in animals have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Absorption and Distribution

This compound is rapidly absorbed after oral administration in mice. In rats, studies have shown that this compound has low penetration of the blood-brain barrier, which is a key differentiating feature compared to other second-generation AR inhibitors. This is attributed to its distinct chemical structure.

Metabolism

This compound is a 1:1 mixture of two diastereomers, (S,R)-darolutamide and (S,S)-darolutamide, both of which are pharmacologically active. The primary circulating metabolite is keto-darolutamide, which is formed through oxidation and also exhibits potent antiandrogenic activity. In mice, there is interconversion between the two diastereomers through the keto-darolutamide metabolite.

Excretion

The excretion of this compound and its metabolites occurs through both renal and fecal routes.

Table 5: Preclinical Pharmacokinetic Parameters of this compound in Mice (Oral Dosing)

ParameterValue
Tmax (Time to maximum concentration) ~30 minutes
Terminal Half-life (Diastereomers) ~0.5 hours

Data sourced from Saini et al., 2021.

Experimental Protocols: Pharmacokinetic Studies
  • Animal Model: Male Balb/c mice.

  • Dosing: this compound is administered orally or intravenously at specified doses.

  • Sample Collection: Blood samples are collected at various time points post-dosing. Tissues may also be harvested.

  • Analysis: Plasma and tissue concentrations of this compound, its diastereomers, and keto-darolutamide are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and half-life are calculated from the concentration-time data.

Preclinical Safety and Toxicology

Preclinical safety pharmacology and toxicology studies are conducted to assess the potential adverse effects of a new drug candidate before human trials. For this compound, in vivo safety pharmacology evaluations have shown no remarkable effects on central nervous system or respiratory function. Good Laboratory Practice (GLP) compliant toxicology studies are performed to determine the safety profile and identify any potential target organ toxicities.

Logical Relationship of this compound's Efficacy

Efficacy_Logic cluster_AR Androgen Receptor (AR) cluster_effects Pharmacological Effects cluster_outcome Preclinical Outcome This compound This compound WT_AR Wild-Type AR This compound->WT_AR Potent Antagonist Mutant_AR Mutant AR (e.g., W742C, F877L) This compound->Mutant_AR Potent Antagonist Inhibit_Signaling Inhibition of AR Signaling WT_AR->Inhibit_Signaling Mutant_AR->Inhibit_Signaling Decrease_Proliferation Decreased Cell Proliferation Inhibit_Signaling->Decrease_Proliferation Tumor_Inhibition Tumor Growth Inhibition Decrease_Proliferation->Tumor_Inhibition Efficacy Broad Preclinical Efficacy Tumor_Inhibition->Efficacy

References

An In-depth Technical Guide to the Diastereomers of Darolutamide: (S,R) and (S,S) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darolutamide, a second-generation androgen receptor (AR) antagonist, is a critical therapeutic agent in the management of prostate cancer. It is administered as a 1:1 racemic mixture of its (S,R) and (S,S) diastereomers. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of these diastereomers, detailing their respective and combined activities. Both the (S,R) and (S,S) diastereomers, along with the principal metabolite keto-darolutamide, exhibit potent and comparable antagonistic activity against the androgen receptor. This includes efficacy against wild-type AR and clinically significant mutant forms that confer resistance to other antiandrogen therapies. While administered in equal measure, pharmacokinetic studies reveal a significant in vivo shift in the diastereomeric ratio, favoring the (S,S) form. This guide presents a detailed examination of the experimental methodologies used to characterize these molecules, quantitative data on their activity, and a visualization of the pertinent biological pathways.

Introduction

This compound is a structurally distinct and potent androgen receptor inhibitor.[1] Its mechanism of action involves the competitive inhibition of androgen binding to the AR, which in turn prevents AR nuclear translocation and AR-mediated gene transcription.[2][3] A unique characteristic of this compound is its composition as a 1:1 mixture of two diastereomers: (S,R)-darolutamide and (S,S)-darolutamide.[4] These diastereomers interconvert in vivo via the formation of an active metabolite, keto-darolutamide.[5] Notably, all three compounds—both diastereomers and the keto metabolite—demonstrate similar and potent pharmacological activity against the androgen receptor. This guide delves into the specific activities of the (S,R) and (S,S) diastereomers, providing a technical resource for researchers in the field of oncology and drug development.

Pharmacodynamics: Androgen Receptor Antagonism

The primary pharmacodynamic effect of the this compound diastereomers is the potent antagonism of the androgen receptor. Both the (S,R) and (S,S) diastereomers, as well as keto-darolutamide, have been shown to be strong, competitive antagonists of wild-type AR and several AR mutants known to be associated with resistance to other antiandrogen therapies.

In Vitro Androgen Receptor Binding and Antagonistic Activity

In vitro studies are fundamental to characterizing the interaction of the this compound diastereomers with the androgen receptor. Competitive binding assays and cell-based transactivation assays are key methodologies employed for this purpose.

In competitive AR binding assays, this compound and its active metabolite, keto-darolutamide, have demonstrated high affinity for the androgen receptor, with inhibition constants (Ki) of 11 nmol/L and 8 nmol/L, respectively. This potent binding affinity is significantly greater than that of other second-generation AR inhibitors like enzalutamide (Ki 86 nmol/L) and apalutamide (Ki 93 nmol/L).

Cell-based transactivation assays, often utilizing HEK293 cells stably expressing the human androgen receptor (AR-HEK293) and a luciferase reporter gene, have confirmed the strong antagonistic activity of both this compound diastereomers and keto-darolutamide. These assays have shown that this compound and its components effectively inhibit androgen-induced AR activity.

CompoundAR Binding Affinity (Ki, nmol/L)AR Antagonism (IC50, nM) in AR-HEK293 cellsVCaP Cell Proliferation Inhibition (IC50, nM)
This compound 1126230
(S,R)-darolutamide Similar to (S,S)-darolutamideStrong antagonismSuperior inhibition of proliferation
(S,S)-darolutamide Similar to (S,R)-darolutamideStrong antagonismSuperior inhibition of proliferation
Keto-darolutamide 838170
Enzalutamide 86219410
Apalutamide 93200420

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is administered orally as a 1:1 mixture of the (S,R) and (S,S) diastereomers. However, the pharmacokinetic profiles of the two diastereomers differ, leading to a significant shift in their plasma concentrations.

Following oral administration, the 1:1 ratio of (S,R)-darolutamide to (S,S)-darolutamide changes to approximately 1:6 to 1:9 in plasma at steady-state, favoring the (S,S) diastereomer. This is primarily due to the interconversion of the diastereomers via the keto-darolutamide metabolite and the shorter half-life of the (S,R) diastereomer.

Parameter(S,R)-darolutamide(S,S)-darolutamide
Half-life (t1/2) ~9 hours~22 hours
Plasma Ratio (steady-state) 16 - 9

This compound is primarily metabolized by CYP3A4 and UGT1A9. The main circulating and pharmacologically active metabolite is keto-darolutamide. Excretion occurs via both urine and feces.

In Vivo Efficacy in Prostate Cancer Models

The antitumor activity of this compound has been demonstrated in various preclinical xenograft models of prostate cancer, including the VCaP (vertebral-cancer of the prostate) and LAPC-4 (Los Angeles Prostate Cancer) models. Oral administration of this compound has been shown to significantly inhibit tumor growth in these models.

In a VCaP xenograft model, oral dosing of this compound resulted in a marked reduction in tumor growth. Similarly, in the LAPC-4 cell line-derived xenograft model, this compound treatment led to significant tumor growth inhibition. These in vivo studies confirm the potent anti-cancer activity of this compound, which is attributable to the combined action of both diastereomers and the keto-darolutamide metabolite.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of the this compound diastereomers to the androgen receptor.

  • Preparation of AR: Human androgen receptor is expressed in a suitable cell line (e.g., Sf9 insect cells) and purified.

  • Radioligand: A radiolabeled androgen, such as [3H]-mibolerone, is used as the competitive ligand.

  • Assay Procedure:

    • A constant concentration of the radioligand and purified AR are incubated in a multi-well plate.

    • Increasing concentrations of the test compounds (this compound diastereomers) are added to the wells.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand.

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

MMTV-Luciferase Reporter Gene Assay for AR Antagonism

This cell-based assay measures the ability of the this compound diastereomers to inhibit androgen-induced gene transcription.

  • Cell Line: AR-HEK293 cells, which are human embryonic kidney cells stably transfected with an expression vector for the human androgen receptor and a reporter plasmid containing the luciferase gene under the control of an androgen-responsive promoter (MMTV), are used.

  • Assay Procedure:

    • AR-HEK293 cells are plated in multi-well plates and allowed to attach.

    • The cells are then treated with a constant concentration of an androgen agonist (e.g., R1881) to stimulate AR-mediated transcription.

    • Concurrently, the cells are treated with increasing concentrations of the this compound diastereomers.

    • After an incubation period (typically 24-48 hours), the cells are lysed.

    • Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the androgen-induced luciferase activity, is determined.

In Vivo Xenograft Study in a VCaP Prostate Cancer Model

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound diastereomers.

  • Animal Model: Male immunodeficient mice (e.g., SCID or nude mice) are used.

  • Tumor Cell Implantation: VCaP prostate cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered orally, typically on a daily or twice-daily schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

LC-MS/MS Quantification of this compound Diastereomers

This method is used for the quantitative analysis of (S,R)- and (S,S)-darolutamide in biological matrices such as plasma.

  • Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analytes. An internal standard is added to correct for extraction efficiency and matrix effects.

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatography (LC) system equipped with a chiral column capable of separating the diastereomers.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of each diastereomer and the internal standard.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the levels of each diastereomer in the unknown samples.

Signaling Pathways and Logical Relationships

The primary mechanism of action of the this compound diastereomers is the inhibition of the androgen receptor signaling pathway.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to HSP Heat Shock Proteins (HSP) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound ((S,R) and (S,S)) This compound->AR Inhibits Binding This compound->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) This compound->ARE Inhibits DNA Binding AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Androgen Receptor Signaling Pathway and Points of Inhibition by this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis binding_assay AR Competitive Binding Assay ki_ic50 Ki and IC50 Determination binding_assay->ki_ic50 transactivation_assay AR Transactivation Assay transactivation_assay->ki_ic50 cell_proliferation Prostate Cancer Cell Proliferation Assay cell_proliferation->ki_ic50 xenograft Prostate Cancer Xenograft Model tumor_growth Tumor Growth Inhibition Analysis xenograft->tumor_growth pk_studies Pharmacokinetic Studies diastereomer_ratio Diastereomer Ratio Quantification (LC-MS/MS) pk_studies->diastereomer_ratio

Experimental Workflow for Characterizing this compound Diastereomers.

Conclusion

The (S,R) and (S,S) diastereomers of this compound, along with the active metabolite keto-darolutamide, are all potent antagonists of the androgen receptor. While administered as a 1:1 mixture, the in vivo pharmacokinetic profile shifts to favor the (S,S) diastereomer. The collective and comparable activity of both diastereomers and their metabolite contributes to the robust and sustained anti-tumor efficacy of this compound in prostate cancer. This technical guide provides a foundational understanding of the individual and combined roles of the this compound diastereomers, supported by detailed experimental methodologies and quantitative data, to aid in ongoing research and development in the field of oncology.

References

The Pharmacological Profile of Keto-Darolutamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological profile of keto-darolutamide, the major active metabolite of the non-steroidal anti-androgen, darolutamide. Keto-darolutamide exhibits a potent and selective antagonism of the androgen receptor (AR), contributing significantly to the overall clinical efficacy of its parent compound in the treatment of prostate cancer. This document details its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and metabolic pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are outlined. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying biological and experimental processes.

Introduction

This compound is a next-generation androgen receptor signaling inhibitor (ARSI) approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). It is administered as a racemate of two diastereomers, (S,R)-darolutamide and (S,S)-darolutamide. Following oral administration, this compound is metabolized to its major circulating and pharmacologically active metabolite, keto-darolutamide (ORM-15341). Keto-darolutamide demonstrates comparable in vitro activity to this compound, and due to its substantial plasma concentrations, it plays a crucial role in the overall therapeutic effect. This guide focuses on the specific pharmacological characteristics of this key metabolite.

Mechanism of Action

Keto-darolutamide, in concert with this compound, functions as a competitive and "silent" antagonist of the androgen receptor. Its mechanism of action involves several key steps to inhibit androgen-mediated signaling, which is a critical driver of prostate cancer cell growth and survival.

  • Competitive Androgen Receptor Binding: Keto-darolutamide binds with high affinity to the ligand-binding domain of the androgen receptor, effectively blocking the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT)[1][2][3].

  • Inhibition of AR Nuclear Translocation: By binding to the AR, keto-darolutamide prevents the conformational changes necessary for the receptor's translocation from the cytoplasm into the nucleus[2][4].

  • Blockade of AR-Mediated Gene Transcription: Consequently, keto-darolutamide inhibits the interaction of the androgen receptor with androgen response elements (AREs) on the DNA, thereby preventing the transcription of androgen-dependent genes that promote tumor growth and proliferation.

  • Activity Against Mutant Androgen Receptors: Notably, both this compound and keto-darolutamide have been shown to be effective against certain mutant forms of the androgen receptor that can confer resistance to other anti-androgen therapies.

Keto-Darolutamide_Mechanism_of_Action cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP AR_translocation AR Nuclear Translocation AR->AR_translocation Keto_Daro Keto-Darolutamide Keto_Daro->AR Blocks Binding Keto_Daro->AR_translocation Inhibits ARE Androgen Response Element (ARE) Keto_Daro->ARE Inhibits Binding AR_translocation->ARE Binds AR_translocation->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Tumor Cell Growth & Proliferation Gene_Transcription->Cell_Growth Promotes

Figure 1: Mechanism of Action of Keto-Darolutamide. Max Width: 760px.

In Vitro Pharmacology

The in vitro pharmacological activity of keto-darolutamide has been characterized through various assays, demonstrating its potent anti-androgenic properties.

ParameterValueCell Line/SystemReference
Androgen Receptor Binding Affinity (Ki) 8 nMRecombinant Human AR
IC50 (hAR Antagonism) 38 nMCell-based transactivation assay
IC50 (VCaP Cell Proliferation) 170 nMVCaP prostate cancer cells

Table 1: In Vitro Activity of Keto-Darolutamide.

Pharmacokinetics

The pharmacokinetic profile of keto-darolutamide is a critical component of its overall activity. Following the administration of this compound, keto-darolutamide is formed and circulates at significant concentrations in the plasma.

ParameterValueSpeciesReference
Plasma Protein Binding 99.8% (mainly to albumin)Human
Elimination Half-Life (t½) ~10 - 20 hoursHuman
Time to Maximum Concentration (Tmax) ~3-8 hours (post this compound dose)Human
Relative Plasma Exposure (AUC ratio of keto-darolutamide to this compound) ~1.7 - 2.0Human
Brain-Plasma Ratio 1.9 - 2.8%Mouse

Table 2: Pharmacokinetic Parameters of Keto-Darolutamide.

Metabolism

Keto-darolutamide is central to the metabolic pathway of this compound. The interconversion between the two diastereomers of this compound, (S,R)-darolutamide and (S,S)-darolutamide, occurs via the formation of keto-darolutamide.

  • Formation: this compound is primarily metabolized to keto-darolutamide through oxidation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP3A4.

  • Interconversion: Keto-darolutamide can then be reduced back to the diastereomers of this compound, creating a dynamic equilibrium in plasma.

Metabolism_of_this compound Darolutamide_SR (S,R)-Darolutamide Keto_this compound Keto-Darolutamide Darolutamide_SR->Keto_this compound Oxidation Darolutamide_SS (S,S)-Darolutamide Darolutamide_SS->Keto_this compound Oxidation Keto_this compound->Darolutamide_SR Reduction Keto_this compound->Darolutamide_SS Reduction Excretion Excretion Keto_this compound->Excretion CYP3A4 CYP3A4 CYP3A4->Keto_this compound Reductases Reductases Reductases->Darolutamide_SR Reductases->Darolutamide_SS

Figure 2: Metabolic Pathway of this compound to Keto-Darolutamide. Max Width: 760px.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used in the pharmacological characterization of anti-androgens like keto-darolutamide.

Androgen Receptor Competitive Binding Assay

This is a representative protocol. Specific conditions for keto-darolutamide may vary.

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.

Materials:

  • Recombinant human androgen receptor

  • Radioligand: [³H]-Methyltrienolone (R1881)

  • Test compound (keto-darolutamide)

  • Assay buffer

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the recombinant human androgen receptor, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

VCaP Cell Proliferation Assay

This is a representative protocol. Specific conditions for keto-darolutamide may vary.

Objective: To assess the effect of a test compound on the proliferation of androgen-sensitive prostate cancer cells.

Materials:

  • VCaP cells

  • Cell culture medium

  • Test compound (keto-darolutamide)

  • Androgen (e.g., R1881)

  • Cell viability reagent (e.g., MTS or MTT)

  • Plate reader

Procedure:

  • Seed VCaP cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of androgen.

  • Incubate the cells for a specified period (e.g., 5-7 days).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

Experimental_Workflow_Cell_Proliferation Start Start Seed_Cells Seed VCaP Cells in 96-well Plate Start->Seed_Cells Adherence Allow Adherence Overnight Seed_Cells->Adherence Treatment Treat with Keto-Darolutamide + Androgen Adherence->Treatment Incubation Incubate for 5-7 Days Treatment->Incubation Add_Reagent Add Cell Viability Reagent Incubation->Add_Reagent Measure Measure Absorbance/ Fluorescence Add_Reagent->Measure Analysis Calculate IC50 Measure->Analysis End End Analysis->End

Figure 3: Experimental Workflow for VCaP Cell Proliferation Assay. Max Width: 760px.
In Vitro Metabolism Assay

This is a representative protocol. Specific conditions for keto-darolutamide may vary.

Objective: To determine the metabolic fate of a compound in the presence of liver enzymes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Test compound (this compound)

  • Buffer solution

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Pre-incubate human liver microsomes with the test compound in a buffer solution.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C for various time points.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites (e.g., keto-darolutamide).

Central Nervous System (CNS) Penetration

A key differentiating feature of this compound and its metabolite, keto-darolutamide, is their low propensity to cross the blood-brain barrier. Preclinical studies in mice have demonstrated significantly lower brain-to-plasma concentration ratios for this compound and keto-darolutamide compared to other second-generation anti-androgens. This characteristic is thought to contribute to the favorable CNS safety profile of this compound observed in clinical trials, with a lower incidence of side effects such as fatigue and falls.

Conclusion

Keto-darolutamide is a pharmacologically active and significant metabolite of this compound. It possesses a potent and selective androgen receptor antagonist profile, contributing substantially to the anti-tumor activity of the parent drug. Its high plasma protein binding, extended half-life, and significant circulating concentrations underscore its importance in maintaining sustained androgen receptor inhibition. The metabolism of this compound to keto-darolutamide is a key feature of its pharmacology, and the low CNS penetration of both compounds is a notable advantage. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of keto-darolutamide for researchers and drug development professionals in the field of oncology.

References

Early-Phase Clinical Trial Data for Darolutamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darolutamide (ODM-201) is a structurally distinct, potent androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). Its unique chemical structure results in a favorable safety profile with low blood-brain barrier penetration. This technical guide provides an in-depth overview of the early-phase clinical trial data for this compound, focusing on its mechanism of action, pharmacokinetics, safety, and preliminary efficacy.

Mechanism of Action

This compound is a non-steroidal AR antagonist that competitively inhibits the binding of androgens to the AR.[1][2] Its mechanism of action involves a multi-faceted blockade of the AR signaling pathway:

  • Competitive Androgen Receptor Binding: this compound and its major active metabolite, keto-darolutamide, bind with high affinity to the ligand-binding domain of the AR, effectively competing with androgens like testosterone and dihydrotestosterone (DHT).[1][3]

  • Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to initiate gene transcription. This compound disrupts this process, preventing the AR from reaching its target genes.[1]

  • Alteration of Co-regulator Recruitment: The transcriptional activity of the AR is dependent on the recruitment of co-regulator proteins. This compound alters the conformation of the AR, which in turn inhibits the recruitment of these essential co-regulators.

This comprehensive inhibition of the AR signaling pathway ultimately leads to decreased expression of androgen-dependent genes, resulting in reduced prostate cancer cell proliferation and tumor growth.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in blocking the androgen receptor signaling pathway.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates and Binds AR->ARE Inhibits Nuclear Translocation This compound This compound This compound->AR Competitively Inhibits Binding Gene_Transcription Gene Transcription (Cell Growth, Proliferation, Survival) ARE->Gene_Transcription Initiates

This compound's Mechanism of Action

Experimental Protocols

Preclinical Studies

Androgen Receptor Binding Affinity Assay (Competition Binding Assay)

  • Objective: To determine the binding affinity of this compound to the wild-type AR.

  • Methodology: A competition binding assay was performed using cytosolic lysates from the ventral prostates of castrated rats, which are a rich source of AR. A radiolabeled synthetic androgen, such as [3H]R1881, was used as the ligand. Increasing concentrations of this compound were incubated with the AR-containing lysate and the radioligand. The amount of radioligand displaced by this compound was measured to determine its inhibitory constant (Ki), a measure of its binding affinity. A lower Ki value indicates a higher binding affinity.

In Vivo Tumor Growth Inhibition in Xenograft Models

  • Objective: To evaluate the anti-tumor activity of this compound in a living organism.

  • Methodology: Human prostate cancer cell lines, such as VCaP (vertebral-cancer of the prostate), which overexpress the AR, were used. These cells were subcutaneously injected into immunocompromised male mice (e.g., nude or SCID mice). Once tumors were established, the mice were castrated to create a castration-resistant prostate cancer model. This compound was then administered orally to the mice, and tumor growth was monitored over time and compared to a control group receiving a vehicle solution. Tumor volume was typically measured with calipers. At the end of the study, tumors were excised and weighed.

Early-Phase Clinical Trials

ARADES Trial (NCT01317641, NCT01429064) - Phase I/II

  • Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in men with metastatic castration-resistant prostate cancer (mCRPC).

  • Design: This was an open-label, dose-escalation (Phase I) and dose-expansion (Phase II) trial.

    • Phase I (Dose Escalation): Patients received escalating daily doses of this compound (ranging from 200 mg to 1800 mg) to determine the maximum tolerated dose (MTD) and recommended Phase II dose.

    • Phase II (Dose Expansion): Patients were randomized to receive one of three daily doses of this compound (200 mg, 400 mg, and 1400 mg) to further evaluate safety and efficacy.

  • Key Inclusion Criteria:

    • Men with histologically confirmed adenocarcinoma of the prostate.

    • Progressive mCRPC despite surgical or medical castration.

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.

  • Key Assessments:

    • Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests.

    • Pharmacokinetics: Blood samples were collected at various time points to determine plasma concentrations of this compound and its active metabolite, keto-darolutamide.

    • Efficacy: Primarily assessed by measuring changes in prostate-specific antigen (PSA) levels from baseline. A PSA response was typically defined as a ≥50% decrease from baseline. Radiographic progression was also assessed.

Phase I Study in Japanese Patients

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in Japanese patients with mCRPC.

  • Design: An open-label, non-randomized, two-cohort, dose-escalating study.

    • Single-Dose Period: Patients received a single dose of this compound (300 mg or 600 mg) under both fasting and fed conditions.

    • Multiple-Dose Period: Patients received this compound 300 mg twice daily or 600 mg twice daily with food for 12 weeks.

  • Key Assessments: Similar to the ARADES trial, focusing on safety, pharmacokinetics, and PSA response.

Quantitative Data Summary

Pharmacokinetic Data

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Japanese mCRPC Patients

DoseConditionCmax (μg/mL) (Geometric Mean)AUC(0-tlast) (μg·h/mL) (Geometric Mean)Tmax (h) (Median)
300 mgFasting1.0311.24.0
300 mgFed2.5928.34.0
600 mgFasting1.2516.05.0
600 mgFed3.5040.16.0

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound (Day 7) in Japanese mCRPC Patients (Fed Condition)

DoseCmax,md (μg/mL) (Geometric Mean)Tmax,md (h) (Median)
300 mg BID4.604.98
600 mg BID5.805.48

Cmax: Maximum plasma concentration; AUC(0-tlast): Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; md: multiple-dose; BID: twice daily.

Efficacy Data

Table 3: PSA Response in the ARADES Phase II Trial at 12 Weeks

Daily DosePatients with ≥50% PSA Decline
200 mg29%
400 mg33%
1400 mg33%

Table 4: Efficacy Results from Extended Follow-up of the ARADES Trial in CYP17 Inhibitor-naïve Patients

OutcomeChemotherapy-naïveChemotherapy-pretreated
Median Time to PSA Progression25.2 monthsNot Reached
Median Time to Radiographic Progression14.0 months7.2 months
Safety Data

Table 5: Common Treatment-Emergent Adverse Events in the ARADES Phase I/II Trial

Adverse EventFrequency
Fatigue/Asthenia12-15%
Hot Flush5%
Decreased Appetite4%
Back Pain14%
Constipation13%

Note: The majority of adverse events were mild to moderate (Grade 1 or 2). No dose-limiting toxicities were reported in the Phase I portion of the ARADES trial, and the maximum tolerated dose was not reached.

Visualizations

Experimental Workflow: In Vivo Xenograft Study

cluster_setup Study Setup cluster_procedure Procedure cluster_analysis Analysis Cell_Culture VCaP Cell Culture Tumor_Implantation Subcutaneous Injection of VCaP Cells Cell_Culture->Tumor_Implantation Animal_Model Immunocompromised Mice Animal_Model->Tumor_Implantation Tumor_Growth Tumor Establishment Tumor_Implantation->Tumor_Growth Castration Surgical or Medical Castration Tumor_Growth->Castration Treatment_Initiation Oral Administration of this compound or Vehicle Castration->Treatment_Initiation Tumor_Measurement Tumor Volume Measurement Treatment_Initiation->Tumor_Measurement Endpoint Tumor Excision and Weight Measurement Tumor_Measurement->Endpoint

Workflow for a this compound In Vivo Xenograft Study
Logical Relationship: Dose Escalation in Phase I Clinical Trial

Start Start Phase I Cohort_1 Cohort 1 (e.g., 200 mg/day) Start->Cohort_1 Safety_Eval_1 Safety Evaluation Cohort_1->Safety_Eval_1 Cohort_2 Cohort 2 (e.g., 400 mg/day) Safety_Eval_2 Safety Evaluation Cohort_2->Safety_Eval_2 Cohort_3 Cohort 3 (e.g., 600 mg/day) Safety_Eval_3 Safety Evaluation Cohort_3->Safety_Eval_3 MTD_RP2D Determine MTD and RP2D Safety_Eval_1->Cohort_2 If safe Safety_Eval_2->Cohort_3 If safe Safety_Eval_3->MTD_RP2D Continue until DLT or MTD is reached

Dose Escalation Logic in a Phase I Trial

Conclusion

The early-phase clinical trials of this compound have demonstrated a favorable safety and tolerability profile, along with promising anti-tumor activity in patients with castration-resistant prostate cancer. The pharmacokinetic data indicate predictable absorption and exposure, with bioavailability significantly increased when taken with food. The mechanism of action, involving potent and multi-faceted inhibition of the androgen receptor signaling pathway, provides a strong rationale for its clinical efficacy. These early findings have paved the way for larger, pivotal Phase III trials that have ultimately led to its approval as a standard of care in specific prostate cancer settings.

References

Methodological & Application

Darolutamide In Vitro Cell Proliferation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darolutamide is a potent and structurally distinct androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2] Its mechanism of action involves the competitive inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and subsequent inhibition of AR-mediated gene transcription.[1][3][4] This cascade of events ultimately leads to a reduction in the proliferation of prostate cancer cells. This document provides detailed protocols for assessing the anti-proliferative effects of this compound in vitro using common cell-based assays.

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound exerts its anti-tumor effects by disrupting the androgen receptor signaling pathway at multiple key steps. In prostate cancer cells, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding triggers a conformational change, leading to the dissociation of heat shock proteins and subsequent translocation of the AR into the nucleus. Once in the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes involved in cell proliferation and survival. This compound acts as a direct antagonist, binding to the ligand-binding domain of the AR with high affinity. This binding not only competitively blocks androgens but also inhibits the nuclear translocation of the AR, thereby preventing the transcription of target genes and ultimately suppressing tumor cell growth.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR Translocation AR->AR_nucleus Nuclear Translocation This compound This compound This compound->AR Competitively Binds This compound->AR_nucleus Inhibits ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: Androgen Receptor (AR) Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

Two common methods for assessing cell proliferation in response to this compound treatment are the CellTiter-Glo® Luminescent Cell Viability Assay and the Bromodeoxyuridine (BrdU) Cell Proliferation Assay.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LAPC-4, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Charcoal-stripped fetal bovine serum (cFBS) for hormone-deprivation studies

  • Synthetic androgen R1881

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count prostate cancer cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium into an opaque-walled 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • For androgen-stimulated proliferation, the medium should be supplemented with a synthetic androgen like R1881 (e.g., 0.1 nM for VCaP, 10 nM for LAPC-4, or 1 nM for LNCaP cells).

    • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

    • Include wells with cells treated only with R1881 as a positive control for proliferation and cells grown without R1881 as a negative control.

  • Incubation:

    • Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.

  • Assay and Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Protocol 2: BrdU (Bromodeoxyuridine) Cell Proliferation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium

  • This compound

  • 96-well tissue culture plates

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (detection antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with a dose range of this compound as described in Protocol 1 (steps 1 and 2).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • BrdU Labeling:

    • Add 10 µL of BrdU labeling solution to each well for a final concentration of 1X.

    • Incubate the plate at 37°C for 2-4 hours.

  • Fixation and Denaturation:

    • Carefully remove the medium. For suspension cells, centrifuge the plate before removing the medium.

    • Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Remove the Fixing/Denaturing Solution and wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of diluted anti-BrdU detection antibody to each well and incubate for 1 hour at room temperature.

    • Remove the antibody solution and wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

    • Remove the secondary antibody and wash the wells three times with 1X Wash Buffer.

  • Measurement and Analysis:

    • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature, or until color develops.

    • Add 100 µL of Stop Solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

    • The absorbance is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells. Calculate the percentage of proliferation inhibition relative to the control.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Prostate Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Prep 3. Prepare this compound Serial Dilutions Cell_Seeding->Drug_Prep Treatment 4. Treat Cells & Incubate (e.g., 72h - 6 days) Drug_Prep->Treatment Assay_Choice 5. Choose Assay Treatment->Assay_Choice CTG_Assay CellTiter-Glo® (ATP Measurement) Assay_Choice->CTG_Assay Viability BrdU_Assay BrdU Assay (DNA Synthesis) Assay_Choice->BrdU_Assay Proliferation Measurement 6. Measure Signal (Luminescence/Absorbance) CTG_Assay->Measurement BrdU_Assay->Measurement Data_Analysis 7. Calculate Viability/ Proliferation & IC50 Measurement->Data_Analysis

Caption: General workflow for in vitro cell proliferation assays with this compound.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. The following table summarizes reported IC50 values for this compound in various prostate cancer cell lines.

Cell LineAndrogen StimulantAssay TypeThis compound IC50 (nM)Reference
VCaP0.1 nM R1881Cell Viability81 ± 20
LAPC-410 nM R1881Cell Viability100 ± 32
LNCaP1 nM R1881Cell Viability130 ± 39
22RV1Not SpecifiedCTG Assay46,600
LNCaPNot SpecifiedCTG Assay33,800
PC3Not SpecifiedCTG Assay32,300
DU145Not SpecifiedCTG Assay11,000
VCaP OrganoidsNot SpecifiedCell Viability470

Note: IC50 values can vary depending on experimental conditions, including the specific assay used, incubation time, and the concentration of androgen stimulant.

References

Application Notes and Protocols: Utilizing Darolutamide in Prostate Cancer Spheroid Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayers.[1][2] For prostate cancer research, spheroid models offer a valuable platform to study tumor biology and evaluate the efficacy of therapeutic agents. Darolutamide is a potent and structurally distinct androgen receptor (AR) antagonist approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[3][4] This document provides detailed application notes and protocols for the use of this compound in prostate cancer spheroid formation assays, enabling researchers to assess its anti-tumor activity in a physiologically relevant context.

This compound effectively inhibits androgen-driven prostate cancer cell proliferation by competitively binding to the ligand-binding domain of the AR.[5] This action prevents AR nuclear translocation and subsequent transcription of target genes essential for tumor growth. Studies have demonstrated that this compound and its active metabolite, keto-darolutamide, potently inhibit the formation and viability of prostate cancer spheroids.

Data Presentation: Efficacy of this compound in Prostate Cancer Cell Lines

The following table summarizes the inhibitory concentrations (IC50) of this compound in various prostate cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

Cell LineAssay TypeIC50 (nM)Reference
VCaPCell Viability (3D Spheroid)Mean IC50 values from at least five biological replicates are given in nM. Cells were stimulated with 0.1 nM R1881.
LAPC-4Cell Viability (3D Spheroid)Mean IC50 values from at least five biological replicates are given in nM. Cells were stimulated with 10 nM R1881.
LNCaPCell Viability (2D)33.8 µM
22RV1Cell Viability (2D)46.6 µM
DU145Cell Viability (2D)11.0 µM
PC3Cell Viability (2D)32.3 µM
LNCaP AR F877LCytotoxicity (2D)>10,000 nM

Experimental Protocols

Protocol 1: Prostate Cancer Spheroid Formation Assay

This protocol details the steps for generating prostate cancer spheroids in ultra-low attachment plates.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile PBS

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • This compound stock solution (in DMSO)

  • Synthetic androgen (e.g., R1881)

Procedure:

  • Cell Culture: Maintain prostate cancer cell lines in their recommended complete culture medium.

  • Cell Harvesting: When cells reach 70-80% confluency, wash with sterile PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.

  • Cell Seeding: Resuspend the cell pellet in fresh medium to create a single-cell suspension. Determine cell concentration and viability using a hemocytometer or automated cell counter. Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).

  • Plate Seeding: Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.

  • Treatment: Prepare serial dilutions of this compound in culture medium. If studying androgen-dependent effects, supplement the medium with a synthetic androgen like R1881 (e.g., 0.1 nM for VCaP, 10 nM for LAPC-4). Carefully remove a portion of the old medium from each well and replace it with the medium containing the desired concentration of this compound and/or R1881. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the treated spheroids for the desired experimental duration (e.g., 6-15 days). Monitor spheroid formation and morphology regularly using an inverted microscope.

Protocol 2: Quantification of Spheroid Size

This protocol describes how to measure the size of the formed spheroids.

Materials:

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Image Acquisition: At designated time points, capture brightfield images of the spheroids in each well using an inverted microscope.

  • Image Analysis:

    • Open the captured images in ImageJ or similar software.

    • Set the scale of the image based on the microscope's calibration.

    • Use the software's tools to measure the area or the major and minor axes of each spheroid.

    • Calculate the average diameter or volume of the spheroids for each treatment condition. The volume can be estimated using the formula for a sphere: V = (4/3)πr³.

Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)

This protocol outlines the measurement of cell viability within the spheroids.

Materials:

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and allow it to equilibrate to room temperature.

  • Assay Plate Equilibration: Allow the 96-well plate containing the spheroids to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well.

  • Lysis and Signal Stabilization: Mix the contents of the wells by shaking on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control spheroids.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_spheroid_formation Spheroid Formation cluster_treatment Treatment cluster_analysis Analysis cell_culture Prostate Cancer Cell Culture harvesting Cell Harvesting (Trypsinization) cell_culture->harvesting cell_suspension Single-Cell Suspension harvesting->cell_suspension seeding Seeding in Ultra-Low Attachment Plate cell_suspension->seeding aggregation Centrifugation & Incubation (48-72h) seeding->aggregation spheroid_formation Spheroid Formation aggregation->spheroid_formation treatment Spheroid Treatment (6-15 days) spheroid_formation->treatment darolutamide_prep This compound Dilution (with/without R1881) darolutamide_prep->treatment imaging Microscopic Imaging treatment->imaging viability_assay Cell Viability Assay (e.g., CellTiter-Glo 3D) treatment->viability_assay size_quant Spheroid Size Quantification imaging->size_quant

Caption: Experimental workflow for the prostate cancer spheroid formation assay with this compound treatment.

darolutamide_moa cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) androgen->AR Binds AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer This compound This compound This compound->AR Competitively Binds & Inhibits This compound->AR_dimer Blocks ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to transcription Gene Transcription ARE->transcription proliferation Cell Proliferation & Spheroid Growth transcription->proliferation

Caption: Mechanism of action of this compound in inhibiting androgen receptor signaling in prostate cancer cells.

References

Application Notes and Protocols for Darolutamide in In Vivo Xenograft Models of Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of darolutamide, a potent androgen receptor inhibitor, in preclinical in vivo xenograft models of prostate cancer. The included protocols are synthesized from published studies and are intended to serve as a detailed guide for researchers.

Introduction

This compound is a nonsteroidal androgen receptor (AR) antagonist with a unique chemical structure that binds to the AR with high affinity.[1][2] Its mechanism of action involves competitively inhibiting androgen binding, preventing AR nuclear translocation, and disrupting AR-mediated gene transcription.[1][3][4] This multifaceted inhibition of the AR signaling pathway effectively reduces the proliferation of prostate cancer cells and leads to potent antitumor activity. This compound has demonstrated efficacy against both wild-type and some mutant forms of the AR, which can contribute to resistance to other antiandrogen therapies. Preclinical studies using in vivo xenograft models are crucial for evaluating the antitumor efficacy of this compound, understanding its mechanism of action in a physiological context, and exploring potential combination therapies.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by comprehensively blocking the androgen receptor signaling cascade, which is a key driver of prostate cancer cell growth and survival. The diagram below illustrates the principal mechanism of action.

Darolutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_translocation AR Nuclear Translocation AR->AR_translocation Translocates This compound This compound This compound->AR Competitively Inhibits Binding This compound->AR_translocation Blocks Translocation ARE Androgen Response Element (ARE) on DNA AR_translocation->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Proliferation Tumor Growth & Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental Protocols

The following protocols are generalized from several preclinical studies involving this compound in prostate cancer xenograft models. Researchers should adapt these protocols based on the specific cell line or patient-derived xenograft (PDX) model, as well as institutional guidelines for animal care and use.

Materials and Reagents
  • Prostate Cancer Cells: e.g., VCaP, LAPC-4, 22RV1, C4-2, or patient-derived xenograft (PDX) tissue (e.g., LuCaP96).

  • Animals: Male immunodeficient mice (e.g., SCID, NMRI nu/nu), 6-8 weeks old.

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Matrigel: Or other suitable extracellular matrix.

  • This compound: Pharmaceutical grade.

  • Vehicle for Oral Gavage: e.g., PEG400/propylene glycol/5% glucose (5:3:2 v/v/v).

  • Surgical Castration Equipment (if applicable).

  • Calipers for tumor measurement.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A 1. Propagate Prostate Cancer Cells/PDX Tissue B 2. Prepare Cell Suspension (e.g., in Matrigel) A->B C 3. Subcutaneously Implant Cells into Flank of Mice B->C D 4. Monitor Mice for Tumor Formation C->D E 5. Measure Tumor Volume (e.g., with calipers) D->E F 6. Randomize Mice into Treatment Groups (once tumors reach ~150 mm³) E->F Tumors reach ~150-300 mm³ G 7. Administer Treatment: - Vehicle Control - this compound (p.o.) - Combination Therapy F->G H 8. Continue Monitoring Tumor Growth and Body Weight G->H I 9. Terminate Study at Predefined Endpoint H->I Tumor burden limit or study duration met J 10. Excise Tumors for Ex Vivo Analysis (e.g., Western Blot, IHC, RNA-seq) I->J

Caption: General experimental workflow for a this compound xenograft study.

Step-by-Step Protocol
  • Cell Preparation and Implantation:

    • Prostate cancer cells are harvested during their logarithmic growth phase.

    • Prepare a single-cell suspension in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of male immunodeficient mice.

    • For PDX models, small tumor fragments are implanted subcutaneously.

  • Tumor Growth and Randomization:

    • Allow tumors to establish and grow.

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a mean volume of approximately 150-300 mm³, randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., PEG400/propylene glycol/5% glucose).

    • Administer this compound orally (p.o.) via gavage. Dosing can range from 50 mg/kg to 200 mg/kg, administered once or twice daily.

    • The control group should receive the vehicle alone following the same schedule.

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.

    • The study can be terminated after a predefined period (e.g., 3.5 weeks) or when tumors in the control group reach a specific size.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting, or RNA sequencing).

Quantitative Data from Preclinical Studies

The efficacy of this compound, both as a monotherapy and in combination, has been quantified in various xenograft models. The following tables summarize key findings.

Table 1: this compound Monotherapy in Prostate Cancer Xenograft Models
Xenograft ModelThis compound DoseTreatment ScheduleKey Efficacy EndpointResultReference
LuCaP96 (PDX)100 mg/kgTwice daily, p.o.Tumor Growth Inhibition (ΔT/ΔC)6%
LAPC-4100 mg/kgDaily, p.o.Tumor Growth Inhibition (ΔT/ΔC)36%
PC346C200 mg/kgDaily, p.o.Median Relapse-Free Survival28 days vs. 7 days (vehicle)
VCaP100 mg/kgTwice daily, p.o.Tumor Growth InhibitionSignificant reduction in tumor growth

ΔT/ΔC: Change in tumor volume in treated group vs. change in control group.

Table 2: this compound in Combination Therapy
Xenograft ModelCombination AgentThis compound DoseKey Efficacy EndpointResultReference
LAPC-4ATR Inhibitor (BAY 1895344)100 mg/kg, dailyTumor Growth Inhibition (ΔT/ΔC)17% (combination) vs. 36% (Daro alone)
LAPC-4BAY 1895344 + Radiation (5 Gy)100 mg/kg, dailyTumor Growth Inhibition (ΔT/ΔC)1% (triple combo)
VCaPPSMA-TTC (300 kBq/kg)100 mg/kg, twice dailyTumor Growth InhibitionSynergistic antitumor efficacy
22RV1ONC201 (100 mg/kg)50 mg/kg, twice dailyTumor RegressionPartial tumor regression observed
PC346CDocetaxel200 mg/kg, dailyMedian Survival39 days (combo) vs. 24 days (Daro alone)

PSMA-TTC: PSMA-targeted Thorium-227 Conjugate.

Resistance Mechanisms

Despite the efficacy of this compound, acquired resistance can emerge. Preclinical studies have begun to elucidate these mechanisms:

  • Upregulation of GATA2: The transcription factor GATA2 can be upregulated in this compound-resistant cells, which helps restore androgen receptor chromatin binding and transcriptional activity.

  • Long Non-coding RNAs: Overexpression of the lncRNA LOC730101 has been observed in this compound-resistant cells, promoting cell proliferation.

Understanding these resistance pathways is critical for developing strategies to overcome them, potentially through novel combination therapies.

Conclusion

This compound demonstrates significant antitumor activity in a range of in vivo prostate cancer xenograft models. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further evaluate its therapeutic potential, explore novel combinations, and investigate mechanisms of resistance. These non-clinical investigations are essential for the continued clinical development and optimal use of this compound in the treatment of prostate cancer.

References

Application Notes and Protocols for Gene Expression Analysis Following Darolutamide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darolutamide is a structurally distinct and potent androgen receptor (AR) antagonist approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2] Its mechanism of action involves the competitive inhibition of androgen binding to the AR, thereby preventing AR nuclear translocation and AR-mediated gene transcription.[3][4][5] This ultimately leads to a decrease in prostate cancer cell proliferation and tumor growth. Understanding the downstream effects of this compound on gene expression is crucial for elucidating its precise anti-cancer activity, identifying biomarkers of response, and exploring potential resistance mechanisms.

These application notes provide a summary of the key molecular effects of this compound on gene expression and detailed protocols for performing similar analyses in a research setting.

Molecular Effects of this compound on Gene Expression

This compound treatment profoundly alters the transcriptome of prostate cancer cells, primarily by antagonizing the transcriptional activity of the androgen receptor. This leads to the widespread downregulation of androgen-regulated genes involved in critical cellular processes.

Key Signaling Pathway Affected: Androgen Receptor (AR) Signaling

This compound directly targets the AR signaling pathway. In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its activation. The activated AR then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that drive cell growth, proliferation, and survival. This compound disrupts this entire cascade.

Caption: this compound's mechanism of action on the AR signaling pathway.

Impact on the Transcriptome and Cistrome

Studies utilizing RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq) have provided a global view of this compound's impact on the prostate cancer cell transcriptome and AR cistrome (the genome-wide set of AR binding sites).

  • Transcriptome Analysis: RNA-seq data from prostate cancer cell lines (VCaP and LAPC4) treated with a synthetic androgen (R1881) and this compound revealed a significant reversal of the androgen-induced gene expression signature. Genes upregulated by androgens, particularly those associated with cell cycle progression and proliferation, are strongly downregulated by this compound.

  • Cistrome Analysis: ChIP-seq experiments have shown that this compound treatment leads to a genome-wide depletion of AR from its binding sites on the chromatin. This includes both enhancer and super-enhancer regions that are critical for driving the expression of key oncogenes. Furthermore, this compound has been observed to reduce the chromatin binding of FOXA1, a pioneer factor that facilitates AR binding, and decrease H3K27 acetylation, a marker of active enhancers.

Quantitative Data Summary

The following tables summarize the quantitative data on gene expression changes following this compound treatment from published studies.

Table 1: RNA-Seq Analysis of Differentially Expressed Genes in VCaP Cells

GeneTreatment ConditionLog2 Fold Change (vs. R1881 alone)FDR (p-value)Reference
Upregulated by R1881, Downregulated by this compound
KLK3 (PSA)R1881 + this compound (22h)-4.5< 0.0001
TMPRSS2R1881 + this compound (22h)-3.8< 0.0001
FKBP5R1881 + this compound (22h)-5.2< 0.0001
NKX3-1R1881 + this compound (22h)-3.1< 0.0001
Downregulated by R1881, Upregulated by this compound
CAMKK2R1881 + this compound (22h)1.9< 0.01
SSTR1R1881 + this compound (22h)2.3< 0.01

Table 2: ChIP-Seq Analysis of AR Occupancy in VCaP Cells

Genomic RegionTreatment ConditionChange in AR Binding (vs. R1881 alone)Reference
KLK3 enhancerR1881 + this compound (22h)Markedly Decreased
TMPRSS2 enhancerR1881 + this compound (22h)Markedly Decreased
FKBP5 enhancerR1881 + this compound (22h)Markedly Decreased
Global AR Binding SitesR1881 + this compound (22h)Genome-wide Reduction

Experimental Protocols

The following are detailed protocols for key experiments used in the analysis of gene expression following this compound treatment.

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis Cell_Culture Prostate Cancer Cell Culture (e.g., VCaP, LAPC4) Hormone_Deprivation Hormone Deprivation Cell_Culture->Hormone_Deprivation Treatment Treatment with Androgen (e.g., R1881) +/- this compound Hormone_Deprivation->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation ChIP Chromatin Immunoprecipitation (AR, FOXA1, H3K27ac) Treatment->ChIP RNA_Library_Prep RNA-Seq Library Preparation RNA_Isolation->RNA_Library_Prep ChIP_Library_Prep ChIP-Seq Library Preparation ChIP->ChIP_Library_Prep Sequencing High-Throughput Sequencing RNA_Library_Prep->Sequencing ChIP_Library_Prep->Sequencing RNA_Seq_Analysis RNA-Seq Data Analysis (Differential Gene Expression) Sequencing->RNA_Seq_Analysis ChIP_Seq_Analysis ChIP-Seq Data Analysis (Peak Calling, Motif Analysis) Sequencing->ChIP_Seq_Analysis Integration Integrative Analysis RNA_Seq_Analysis->Integration ChIP_Seq_Analysis->Integration

References

Application Notes and Protocols for Investigating Androgen Receptor Binding in the Presence of Darolutamide using ChIP-qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes, thereby regulating their transcription.[1][2] This signaling pathway is crucial for the growth and survival of prostate cancer cells.[1]

Darolutamide is a structurally distinct and potent second-generation AR inhibitor. It exhibits a high binding affinity for the AR, competitively inhibiting androgen binding. This action prevents AR nuclear translocation and subsequent AR-mediated gene transcription, ultimately leading to decreased proliferation of prostate cancer cells.

Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR) is a powerful technique to investigate the binding of specific proteins, such as the AR, to specific genomic regions in living cells. This application note provides a detailed protocol for performing ChIP-qPCR to assess the effect of this compound on AR binding to the regulatory regions of its target genes in prostate cancer cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AR signaling pathway and the experimental workflow for the ChIP-qPCR protocol.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSPs Heat Shock Proteins AR->HSPs Dissociates upon Androgen binding AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization HSPs->AR Complexed (inactive) This compound This compound This compound->AR Competitively inhibits binding This compound->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene (e.g., KLK3, TMPRSS2) ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

ChIP_qPCR_Workflow start Prostate Cancer Cells (e.g., LNCaP) treatment Treat with Vehicle, Androgen (R1881), and/or this compound start->treatment crosslinking Cross-link Protein-DNA with Formaldehyde treatment->crosslinking lysis Cell Lysis and Chromatin Shearing crosslinking->lysis immunoprecipitation Immunoprecipitation with anti-AR Antibody lysis->immunoprecipitation wash Wash to remove non-specific binding immunoprecipitation->wash elution Elute Protein-DNA complexes and Reverse Cross-links wash->elution dna_purification Purify DNA elution->dna_purification qpcr qPCR with primers for AR target genes (e.g., KLK3, TMPRSS2) dna_purification->qpcr analysis Data Analysis: Calculate Fold Enrichment qpcr->analysis end Results analysis->end

Caption: Experimental workflow for ChIP-qPCR analysis of AR binding.

Experimental Protocol

This protocol is optimized for prostate cancer cell lines such as LNCaP or VCaP.

Materials and Reagents
Reagent/MaterialSupplierCatalog # (Example)
LNCaP or VCaP cellsATCCCRL-1740 or CRL-2876
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Charcoal Stripped FBSGemini Bio-Products100-119
R1881 (Methyltrienolone)PerkinElmerNLP005005MG
This compoundSelleckchemS7988
Formaldehyde, 37%Sigma-Aldrich252549
GlycineSigma-AldrichG8898
ChIP-grade Anti-Androgen Receptor AntibodyCell Signaling Technology5153 (D6F11)
Normal Rabbit IgGCell Signaling Technology2729
Protein A/G Magnetic BeadsThermo Fisher Scientific88802
Protease Inhibitor CocktailRoche11836170001
qPCR Master Mix (SYBR Green)Bio-Rad1725271
ChIP Lysis BufferSee Table 2-
ChIP Dilution BufferSee Table 2-
Low Salt Wash BufferSee Table 2-
High Salt Wash BufferSee Table 2-
LiCl Wash BufferSee Table 2-
TE BufferSee Table 2-
Elution BufferSee Table 2-
Buffer Compositions

Table 2: Buffer Compositions for ChIP

BufferComposition
ChIP Lysis Buffer 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 1% SDS, Protease Inhibitors
ChIP Dilution Buffer 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl, Protease Inhibitors
Low Salt Wash Buffer 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 150 mM NaCl
High Salt Wash Buffer 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 500 mM NaCl
LiCl Wash Buffer 0.25 M LiCl, 1% NP-40, 1% Sodium Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH 8.1)
TE Buffer 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
Elution Buffer 1% SDS, 0.1 M NaHCO₃
Step-by-Step Protocol

Day 1: Cell Culture, Treatment, and Cross-linking

  • Cell Culture: Culture LNCaP or VCaP cells in RPMI-1640 medium supplemented with 10% FBS. For hormone-deprivation studies, switch to phenol red-free RPMI-1640 with 10% charcoal-stripped FBS for 48-72 hours prior to treatment.

  • Treatment: Treat cells with vehicle (DMSO), 1 nM R1881, and/or 1-2 µM this compound for 4-24 hours.

  • Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Harvesting: Wash cells twice with ice-cold PBS, scrape, and collect by centrifugation. The cell pellet can be stored at -80°C.

Day 2: Cell Lysis and Chromatin Shearing

  • Cell Lysis: Resuspend the cell pellet in ChIP Lysis Buffer containing protease inhibitors and incubate on ice for 10 minutes.

  • Chromatin Shearing: Sonicate the lysate to shear chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical for each cell type and instrument.

  • Clarification: Centrifuge the sonicated lysate to pellet cell debris. The supernatant contains the soluble chromatin.

Day 3: Immunoprecipitation

  • Input Sample: Take an aliquot of the soluble chromatin to serve as the "input" control.

  • Immunoprecipitation Setup: Dilute the remaining chromatin with ChIP Dilution Buffer. Add 2-5 µg of anti-AR antibody or Normal Rabbit IgG (negative control) and incubate overnight at 4°C with rotation.

  • Immune Complex Capture: Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation.

  • Washes: Sequentially wash the beads with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.

Day 4: Elution, Reverse Cross-linking, and DNA Purification

  • Elution: Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C.

  • Reverse Cross-linking: Add NaCl to the eluates and input samples and incubate at 65°C overnight to reverse the formaldehyde cross-links.

  • Protein and RNA Digestion: Treat with Proteinase K and RNase A.

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

qPCR Analysis
  • Primer Design: Use primers specific for the AREs of known AR target genes (e.g., KLK3/PSA, TMPRSS2).

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix with the purified ChIP DNA and input DNA.

  • Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Normalize the results to the IgG control to determine the fold enrichment of AR binding at the specific genomic loci.

Quantitative Data Summary

Table 3: Recommended Concentrations and Primer Sequences

ParameterRecommendation
Cell Line LNCaP or VCaP
Hormone Deprivation 48-72 hours in charcoal-stripped FBS medium
R1881 Concentration 1 nM
This compound Concentration 1-2 µM
Treatment Duration 4-24 hours
Anti-AR Antibody 2-5 µg per ChIP reaction
qPCR Primer: KLK3 (PSA) Enhancer Fwd: 5'-AGAGAGAGCAGCCTGGCTCT-3'Rev: 5'-TGGGACAACTTGCAAACCTG-3'
qPCR Primer: TMPRSS2 Enhancer Fwd: 5'-CCAGGAAGGCACAGAGTAGG-3'Rev: 5'-GGCAGGAAGAGACAAGGTCA-3'

Expected Results

Treatment with the synthetic androgen R1881 is expected to increase the recruitment of AR to the enhancer regions of its target genes, such as KLK3 and TMPRSS2. Co-treatment with this compound should significantly reduce this R1881-induced AR binding, demonstrating the inhibitory effect of the drug on the AR signaling pathway. The vehicle-treated and IgG controls should show minimal to no enrichment.

Troubleshooting

ProblemPossible CauseSolution
Low ChIP DNA yield Inefficient cross-linking or sonicationOptimize formaldehyde incubation time and sonication parameters.
Ineffective antibodyUse a ChIP-validated antibody and optimize the amount used.
High background in IgG control Insufficient washingIncrease the number or duration of washes.
Non-specific binding to beadsPre-clear the chromatin with beads before adding the antibody.
No enrichment of target genes Incorrect primer designVerify primer sequences and their amplification of the correct genomic region.
AR not binding to the target region under the experimental conditionsConfirm target gene expression changes in response to treatment via RT-qPCR.

This detailed protocol provides a robust framework for investigating the impact of this compound on AR-DNA binding. By carefully following these steps and optimizing conditions for your specific experimental setup, researchers can gain valuable insights into the molecular mechanisms of this important anti-cancer therapeutic.

References

Application Notes and Protocols: Establishing Darolutamide-Resistant Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Darolutamide is a potent, second-generation androgen receptor (AR) inhibitor approved for the treatment of non-metastatic and metastatic castration-resistant prostate cancer (CRPC).[1][2] It functions by competitively binding to the AR, preventing its nuclear translocation and subsequent transcriptional activity, thereby inhibiting prostate cancer cell proliferation.[3][4] Despite its efficacy, acquired resistance is a significant clinical challenge.[5] The development of this compound-resistant prostate cancer cell lines is a critical step for elucidating the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.

These application notes provide detailed protocols for the generation and verification of this compound-resistant prostate cancer cell lines, summarize key quantitative data, and illustrate the primary signaling pathways implicated in resistance.

Protocol 1: Generation of this compound-Resistant Prostate Cancer Cell Lines

This protocol describes a method for inducing this compound resistance in androgen-sensitive prostate cancer cell lines (e.g., LNCaP, VCaP) through continuous, long-term exposure to escalating drug concentrations. This method mimics the clinical development of acquired resistance.

Materials

  • Cell Lines: LNCaP (ATCC® CRL-1740™) or VCaP (ATCC® CRL-2876™).

  • Culture Media: RPMI-1640 for LNCaP, DMEM for VCaP.

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • This compound: Stock solution (e.g., 10 mM in DMSO).

  • Culture Vessels: T-25 and T-75 flasks, 6-well plates.

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).

Methodology

  • Initial Cell Culture:

    • Culture parental LNCaP or VCaP cells in their respective standard media in a humidified incubator at 37°C with 5% CO₂.

    • Ensure cells are healthy and actively proliferating before beginning drug treatment.

  • Determine Initial IC50 (Half-Maximal Inhibitory Concentration):

    • Perform a cell viability assay (see Protocol 2) on the parental cell line with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) to establish the baseline IC50 value.

  • Dose Escalation and Chronic Exposure:

    • Begin by treating the cells with a low concentration of this compound, typically at or below the initial IC20 (the concentration that inhibits 20% of growth).

    • Culture the cells in the presence of the drug. The media containing this compound should be replaced every 2-3 days.

    • Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.

    • Once the cells have adapted and are proliferating steadily (typically after 2-4 weeks), subculture them and increase the this compound concentration by a factor of 1.5 to 2.0.

    • Repeat this stepwise dose escalation process. A specific example involves gradually increasing the concentration in LNCaP cells until it reaches 10 μM.

    • The entire process to establish a stable resistant line can take several months (e.g., 12 months to ensure stable resistance).

  • Maintenance of Resistant Cell Lines:

    • Once the desired level of resistance is achieved (e.g., cells are proliferating in 10 μM this compound), the resistant cell line (e.g., LNCaP-DaroR) should be continuously cultured in media containing the maintenance concentration of this compound.

    • This continuous drug pressure ensures the stability of the resistant phenotype.

  • Cryopreservation:

    • At various stages, especially after establishing a stable resistant line, cryopreserve vials of the cells for future use. This provides a backup and ensures reproducibility.

Experimental Workflow Diagram

G cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: Resistance Induction cluster_verification Phase 3: Verification & Banking start Start with Parental Prostate Cancer Cells (e.g., LNCaP, VCaP) ic50 Determine Baseline IC50 (Cell Viability Assay) start->ic50 treat_low Chronic Exposure to Low-Dose this compound (e.g., IC20) ic50->treat_low repopulate Allow Surviving Cells to Repopulate treat_low->repopulate increase_dose Gradually Increase This compound Concentration repopulate->increase_dose repeat_cycle Repeat Cycle for Several Months increase_dose->repeat_cycle Iterate repeat_cycle->repopulate stable_line Establish Stable Resistant Cell Line (e.g., LNCaP-DaroR) repeat_cycle->stable_line verify Verify Resistance: - Compare IC50 Values - Gene Expression (qPCR) stable_line->verify bank Cryopreserve and Maintain Cell Stock verify->bank

Caption: Workflow for generating this compound-resistant prostate cancer cell lines.

Protocol 2: Verification of this compound Resistance

The primary method for confirming resistance is to quantify the shift in the IC50 value between the parental and the newly generated resistant cell line.

Materials

  • Parental and this compound-resistant cell lines.

  • 96-well clear-bottom, white-walled plates.

  • This compound serial dilutions.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar).

  • Luminometer or plate reader.

Methodology

  • Cell Seeding:

    • Seed both parental and resistant cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of their respective culture media (with this compound for resistant cells, without for parental).

    • Allow cells to attach and resume proliferation for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing media from the plates and add 100 µL of media containing the various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the wells. Each concentration should be tested in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plates for a period of 6 days. This extended incubation period is crucial for accurately assessing the anti-proliferative effects of the drug.

  • Viability Measurement:

    • After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to each well, incubating to stabilize the luminescent signal, and then measuring luminescence with a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability at each drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for both the parental and resistant cell lines.

    • A significant increase (typically >3-10 fold) in the IC50 value of the resistant line compared to the parental line confirms the resistant phenotype.

Data Presentation: this compound Sensitivity in Prostate Cancer Cell Lines

The following table summarizes typical IC50 values for this compound in sensitive prostate cancer cell lines reported in the literature. The goal of the resistance protocol is to generate cell lines with significantly higher IC50 values.

Cell LineAR StatusKey FeaturesThis compound IC50 (µM)Citation
LNCaP AR-positive (T877A mutant)Androgen-sensitive33.8
VCaP AR-positive (Wild-type, amplified)Androgen-sensitiveVaries, potent inhibitor
22RV1 AR-positive (Contains AR-V7)Castration-resistant46.6
PC3 AR-negativeAndrogen-independent32.3
DU145 AR-negativeAndrogen-independent11.0

Note: IC50 values can vary based on experimental conditions such as androgen stimulation and assay duration. The established resistant cell lines are expected to exhibit IC50 values several-fold higher than these baseline figures.

Mechanisms of Resistance and Key Signaling Pathways

Resistance to this compound can emerge through various molecular alterations that either reactivate the AR signaling axis or bypass it entirely.

  • AR Gene Alterations: Point mutations in the AR ligand-binding domain (e.g., T878A, H875Y, L702H) can alter the receptor's conformation, sometimes converting antagonists into agonists. However, this compound has been shown to retain activity against many mutations that confer resistance to other antiandrogens like enzalutamide (e.g., F877L).

  • AR Splice Variants (AR-Vs): The expression of truncated AR-Vs, most notably AR-V7, which lacks the ligand-binding domain, leads to a constitutively active receptor that can drive tumor growth despite the presence of AR antagonists.

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to survive AR inhibition. A key mechanism is the "glucocorticoid receptor (GR) take-over," where GR activation can drive a significant portion of the AR-responsive gene program, promoting cell survival. Other pathways like PI3K/AKT/mTOR and Wnt signaling can also be upregulated.

  • Upregulation of Co-factors: Increased expression of pioneering factors, such as GATA2, has been shown to restore AR chromatin binding even in the presence of this compound, reactivating AR target gene expression and promoting resistance.

Signaling Pathways in this compound Resistance Diagram

G cluster_ar_pathway Androgen Receptor (AR) Signaling cluster_resistance Resistance Mechanisms Androgen Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR AR_nucleus AR Nuclear Translocation AR->AR_nucleus ARE Androgen Response Element (ARE) AR_nucleus->ARE Proliferation Cell Proliferation & Survival ARE->Proliferation AR_mut AR Mutations (e.g., T878A) AR_mut->AR_nucleus Reactivates AR_V7 AR Splice Variants (e.g., AR-V7) AR_V7->ARE Bypasses LBD GR Glucocorticoid Receptor (GR) GR->Proliferation Compensates GATA2 GATA2 Upregulation GATA2->ARE Restores AR Binding Bypass Other Bypass Pathways (PI3K/AKT, Wnt) Bypass->Proliferation Activates This compound This compound This compound->AR Blocks Binding This compound->AR_nucleus Blocks Translocation

Caption: Key signaling pathways involved in this compound resistance.

References

Pharmacokinetic and pharmacodynamic assays for darolutamide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Darolutamide Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a second-generation, non-steroidal androgen receptor inhibitor (ARI) approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2] Its unique chemical structure contributes to a high binding affinity for the androgen receptor (AR) and a low potential for blood-brain barrier penetration, resulting in a favorable safety profile with minimal central nervous system side effects.[1][2] this compound functions by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and blocking AR-mediated transcription, which collectively leads to decreased proliferation of prostate cancer cells.[3]

This document provides detailed application notes and protocols for the pharmacokinetic and pharmacodynamic evaluation of this compound, intended to guide researchers in the accurate quantification of the drug and the assessment of its biological activity.

Pharmacokinetic (PK) Assays

Application Notes: Quantifying this compound Exposure

Pharmacokinetic analysis is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its active metabolite, keto-darolutamide. These assays, typically employing liquid chromatography with tandem mass spectrometry (LC-MS/MS), are essential for correlating drug exposure with efficacy and safety outcomes in both preclinical and clinical studies. Key parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) are determined to inform dosing regimens and manage potential drug-drug interactions. This compound is primarily metabolized by CYP3A4 and glucuronidation via UGT1A9 and UGT1A1. Its bioavailability is significantly increased when taken with food.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound in humans.

ParameterValueCondition / NotesSource(s)
Absorption
Tmax (Time to Peak)~4 hoursSingle 600 mg oral dose
Absolute Bioavailability~30%Fasted state
60-75%With food
Distribution
Apparent Volume of Distribution (Vd)119 LAfter intravenous administration
Plasma Protein Binding92% (this compound)Primarily to serum albumin
99.8% (Keto-darolutamide)Primarily to serum albumin
Metabolism
Primary MetaboliteKeto-darolutamideActive metabolite with similar in-vitro activity
Metabolizing EnzymesCYP3A4, UGT1A9, UGT1A1
Elimination
Elimination Half-life (t½)~20 hoursIn patients at steady state
Clearance (CL)116 mL/minAfter intravenous administration
Excretion63.4% in urine (~7% unchanged)Within 7 days of administration
32.4% in feces (~30% unchanged)Within 7 days of administration
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a method for the simultaneous quantification of this compound and its active metabolite, keto-darolutamide (also referred to as ORM-15341), in plasma samples. The method is adapted from published bioanalytical procedures.

2.3.1 Materials and Reagents

  • This compound and keto-darolutamide reference standards

  • Internal Standard (IS), e.g., Bicalutamide or Warfarin

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Atlantis C18 column or equivalent

2.3.2 Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples and standards on ice.

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

2.3.3 LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC or HPLC system

  • Column: Atlantis C18 (e.g., 50 x 2.1 mm, 3 µm)

  • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and acetonitrile (e.g., 35:65 v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI

  • MRM Transitions (example):

    • This compound: m/z 397 → 202

    • Keto-darolutamide (ORM-15341): m/z 395 → 202

    • Bicalutamide (IS): m/z 429 → 255

2.3.4 Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • Use a weighted (1/x² or 1/x) linear regression to fit the calibration curve.

  • Quantify this compound and keto-darolutamide concentrations in the unknown samples by interpolating their peak area ratios from the calibration curve. The linear range is typically validated from approximately 0.6 to 1100 ng/mL.

Visualization: Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporate to Dryness Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Detect MRM Detection Inject->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify

Workflow for this compound Quantification in Plasma.

Pharmacodynamic (PD) Assays

Application Notes: Assessing this compound's Mechanism of Action

Pharmacodynamic assays are essential to characterize the biological effects of this compound and confirm its mechanism of action as a potent androgen receptor inhibitor. This compound acts at multiple points in the AR signaling pathway: it competitively blocks the binding of androgens (like testosterone and dihydrotestosterone) to the AR's ligand-binding domain, inhibits the subsequent translocation of the AR from the cytoplasm into the nucleus, and prevents AR-mediated transcription of target genes essential for prostate cancer cell growth and survival. In vitro assays, such as AR binding assays and AR reporter gene assays, are used to quantify this inhibitory activity. In the clinical setting, the primary pharmacodynamic marker is the serum level of prostate-specific antigen (PSA), a protein whose expression is regulated by the AR. A significant reduction in PSA levels is a key indicator of this compound's therapeutic efficacy.

Quantitative Pharmacodynamic Data

The following table summarizes key pharmacodynamic responses to this compound from clinical trials.

EndpointResultClinical Trial / ContextSource(s)
PSA Response (≥50% reduction) 81% of patientsPhase 1/2 ARADES study (all doses)
Time to PSA Progression 33.2 months (vs. 7.3 months for placebo)ARAMIS trial (nmCRPC)
Undetectable PSA (<0.2 ng/mL) 25.1% of patients (vs. 0.5% for placebo)ARAMIS trial (nmCRPC)
67.3% of patients (vs. 28.6% for placebo)ARASENS trial (mHSPC, with ADT + docetaxel)
Overall Survival Reduced risk of death by 31% vs. placeboARAMIS trial (nmCRPC)
Reduced risk of death by 32.5% vs. placeboARASENS trial (mHSPC, with ADT + docetaxel)
Experimental Protocol: In Vitro AR Antagonist Activity (Reporter Gene Assay)

This protocol describes a general method to assess the ability of this compound to antagonize androgen-induced AR activity using a cell-based reporter assay. This type of assay is commonly used to screen for AR antagonists.

3.3.1 Materials and Reagents

  • Prostate cancer cell line stably expressing human AR and an androgen-responsive reporter construct (e.g., MDA-kb2 or LNCaP cells with a PSA-promoter-luciferase reporter).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Charcoal-stripped FBS (to remove endogenous steroids).

  • Dihydrotestosterone (DHT) or a synthetic androgen like R1881.

  • This compound.

  • 96-well cell culture plates.

  • Luciferase assay reagent kit.

  • Luminometer.

3.3.2 Experimental Procedure

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) in regular growth medium and incubate for 24 hours.

  • Steroid Deprivation: Replace the medium with a medium containing charcoal-stripped FBS and incubate for another 24 hours to minimize baseline AR activation.

  • Compound Treatment (Antagonist Mode):

    • Prepare serial dilutions of this compound in the steroid-free medium.

    • Prepare a solution of the AR agonist (e.g., DHT at its EC50 concentration).

    • Treat the cells by adding the this compound dilutions first, followed immediately by the fixed concentration of DHT.

    • Include controls: vehicle only (negative control), DHT only (positive control), and this compound only (to check for agonist activity).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Lysis and Reporter Assay:

    • Remove the medium and wash the cells with PBS.

    • Add cell lysis buffer and incubate according to the manufacturer's protocol.

    • Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence.

    • Add the luciferase assay substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.

3.3.3 Data Analysis

  • Normalize the raw luminescence data by subtracting the background (vehicle control).

  • Express the activity as a percentage of the positive control (DHT alone).

  • Plot the percentage inhibition against the logarithm of this compound concentration.

  • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the DHT-induced signal) using a non-linear regression fit (e.g., four-parameter logistic curve).

Visualizations: Mechanism and Workflows

This compound's Mechanism of Action on the AR Pathway.

Workflow for an In Vitro AR Antagonist Reporter Assay.

Relationship between this compound PK and PD.

References

Formulating Darolutamide for Oral Dosing in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darolutamide is a potent, non-steroidal androgen receptor (AR) inhibitor with a distinct chemical structure. It is approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). Preclinical research in animal models is crucial for further elucidating its mechanisms of action, evaluating novel combination therapies, and exploring its potential in other indications. Due to its poor aqueous solubility, developing appropriate oral formulations for animal studies is a critical step to ensure consistent and reliable drug exposure.[1]

This document provides detailed application notes and protocols for the formulation and oral administration of this compound in animal models, with a focus on rodents. It includes information on formulation preparation, stability considerations, pharmacokinetic data, and detailed experimental protocols for oral gavage.

Physicochemical Properties and Formulation Considerations

This compound is a yellowish-white crystalline powder that is practically insoluble in aqueous media.[1] This low aqueous solubility presents a challenge for oral formulation, as it can lead to poor absorption and high variability in plasma concentrations. To overcome this, suspension formulations using various vehicles are commonly employed in preclinical studies.

A key consideration for oral dosing in animals is the administration with food, as the bioavailability of this compound has been shown to increase significantly (2.0 to 2.5-fold) when administered with a meal.[2] For preclinical studies where co-administration with food is not feasible, the choice of an appropriate vehicle that can enhance solubility and/or absorption is critical.

Recommended Oral Formulation for Rodent Studies

A commonly used vehicle for administering this compound orally to mice is a mixture of polyethylene glycol 400 (PEG400), propylene glycol, and 5% glucose solution.

Formulation Composition:
ComponentProportion
PEG40050%
Propylene Glycol30%
5% Glucose in Water20%

This vehicle offers a balance of solubilizing agents (PEG400 and propylene glycol) and an aqueous component to create a suitable suspension for oral gavage.

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension

This protocol details the step-by-step procedure for preparing a this compound suspension for oral gavage in rodents.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol

  • 5% Dextrose (glucose) solution

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Pipettes

Procedure:

  • Calculate Required Amounts: Determine the total volume of the dosing solution needed based on the number of animals, their weights, and the desired dose. Calculate the required mass of this compound and the volume of each vehicle component.

  • Prepare the Vehicle: In a sterile conical tube, combine the required volumes of PEG400, propylene glycol, and 5% glucose solution in the specified 50:30:20 ratio.

  • Vortex the Vehicle: Thoroughly mix the vehicle components by vortexing for at least 1-2 minutes to ensure a homogenous solution.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Add this compound to Vehicle: Carefully add the weighed this compound powder to the prepared vehicle in the conical tube.

  • Create the Suspension: Tightly cap the tube and vortex vigorously for 5-10 minutes to disperse the this compound powder and form a uniform suspension.

  • Sonication (Optional): To further ensure a fine and uniform suspension, sonicate the mixture for 10-15 minutes in a water bath sonicator.

  • Visual Inspection: Visually inspect the suspension to ensure there are no large clumps of powder and that it appears homogenous.

  • Storage and Handling: It is recommended to prepare the this compound suspension fresh on the day of dosing. If temporary storage is necessary, keep the suspension at room temperature and protected from light. Before each administration, vortex the suspension thoroughly to ensure uniformity.

Protocol 2: Oral Gavage Administration in Mice and Rats

This protocol provides a detailed procedure for the oral administration of the prepared this compound suspension to mice and rats using gavage needles.

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (stainless steel or flexible plastic)

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each animal accurately on the day of dosing to calculate the precise volume of the this compound suspension to be administered.

    • The typical oral gavage volume for mice is 5-10 mL/kg and for rats is 5-10 mL/kg.[3][4] Do not exceed a maximum volume of 10 mL/kg.

  • Gavage Needle Selection and Measurement:

    • Select a gavage needle of the appropriate size for the animal. For mice, 20-22 gauge needles are common, while for rats, 16-18 gauge needles are typically used.

    • Measure the correct insertion length by holding the gavage needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

  • Restraint:

    • Mice: Restrain the mouse by firmly grasping the loose skin over the neck and back (scruffing) to immobilize the head.

    • Rats: Securely hold the rat by placing your hand over its back and shoulders, using your thumb and forefinger to gently restrain the head.

  • Gavage Administration:

    • Draw the calculated volume of the well-vortexed this compound suspension into the syringe.

    • Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The animal should swallow as the needle is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.

    • Once the needle has reached the predetermined depth, slowly and steadily depress the syringe plunger to administer the suspension.

  • Post-Administration:

    • After administration, gently and smoothly withdraw the gavage needle.

    • Return the animal to its cage and monitor for any immediate signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.

    • Continue to monitor the animals periodically for any adverse effects.

Stability of Formulations

There is limited publicly available data on the long-term stability of extemporaneously prepared this compound oral suspensions. Therefore, it is strongly recommended to prepare the dosing formulation fresh on the day of the experiment . If the formulation must be prepared in advance, it should be stored in a tightly sealed container, protected from light, at room temperature. Before each use, the suspension must be thoroughly vortexed to ensure homogeneity. A forced degradation study of the finished tablet product has been noted, but this does not directly translate to the stability of a prepared suspension.

Pharmacokinetic Data in Animal Models

The following table summarizes available pharmacokinetic data for this compound following oral administration in mice and rats. It is important to note that pharmacokinetic parameters can vary depending on the animal strain, sex, age, and the specific formulation and vehicle used.

Animal ModelDose (mg/kg)VehicleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Mouse (Balb/c) 10Not SpecifiedDiastereomer-1: 4189, Diastereomer-2: 726~0.5Diastereomer-1: 18961, Diastereomer-2: 1340~0.5
Mouse (Nude Balb/c) 25, 50, 100 (twice daily for 7 days)Not SpecifiedCmax reached at 0.5 h on day 70.5Data not provided in a comparable formatData not provided in a comparable format
Rat 10Not Specified58801Not Specified~4

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

This compound is a potent androgen receptor (AR) inhibitor. The AR signaling pathway plays a critical role in the growth and survival of prostate cancer cells. In the canonical pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), and subsequent translocation of the AR into the nucleus. In the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell proliferation and survival.

This compound exerts its therapeutic effect by competitively inhibiting the binding of androgens to the AR. This action prevents AR activation, nuclear translocation, and subsequent AR-mediated gene transcription, ultimately leading to the inhibition of cancer cell growth.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Active AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization cluster_nucleus cluster_nucleus AR->cluster_nucleus Nuclear Translocation This compound This compound This compound->AR_HSP Competitively Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Experimental_Workflow start Study Design (Animal Model, Dose, Schedule) prep_formulation Prepare this compound Oral Suspension start->prep_formulation animal_prep Animal Acclimatization & Baseline Measurements start->animal_prep dosing Oral Administration (Gavage) prep_formulation->dosing animal_prep->dosing monitoring Post-Dosing Monitoring (Clinical Signs, Body Weight) dosing->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Pharmacokinetic/Pharmacodynamic Analysis sampling->analysis end Data Interpretation & Reporting analysis->end

References

Application Notes and Protocols for Cell Cycle Analysis in Darolutamide-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darolutamide is a potent, next-generation androgen receptor (AR) antagonist utilized in the treatment of prostate cancer.[1][2] Its primary mechanism of action involves the competitive inhibition of androgen binding to the AR, which in turn prevents AR nuclear translocation and subsequent AR-mediated gene transcription.[1][3][4] This blockade of AR signaling ultimately leads to a decrease in prostate cancer cell proliferation and tumor growth. A key aspect of this compound's anti-proliferative effect is its ability to induce cell cycle arrest, particularly at the G1-S transition, thereby preventing cancer cells from entering the DNA synthesis (S) phase.

These application notes provide a comprehensive overview of the methodologies used to analyze the effects of this compound on the cancer cell cycle, with a focus on prostate cancer cell lines. Detailed protocols for cell cycle analysis by flow cytometry, alongside quantitative data from preclinical studies, are presented to guide researchers in this area.

Mechanism of Action: this compound and the Cell Cycle

The androgen receptor is a critical regulator of the G1-S checkpoint in the cell cycle of prostate cancer cells. By inhibiting the AR signaling pathway, this compound impedes the transition from the G1 phase to the S phase. This effect is mediated through the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A). The p21 protein inhibits the activity of the Cyclin E-CDK2 complex, which is essential for the hyperphosphorylation of the retinoblastoma (Rb) protein. Hyperphosphorylated Rb normally releases the E2F transcription factor, allowing for the expression of genes required for S-phase entry. By inducing p21, this compound prevents Rb hyperphosphorylation, keeping E2F inactive and thus arresting the cell cycle in the G1 phase.

Signaling Pathway Diagram

Darolutamide_Cell_Cycle_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen This compound This compound This compound->AR Inhibits AR_Androgen_N AR-Androgen Complex AR_Androgen->AR_Androgen_N Translocation ARE Androgen Response Element (ARE) AR_Androgen_N->ARE p21 p21 (CDKN1A) AR_Androgen_N->p21 Suppresses Gene_Transcription Gene Transcription (e.g., Cyclin D) ARE->Gene_Transcription G1_S_Progression G1-S Phase Progression Gene_Transcription->G1_S_Progression CyclinE_CDK2 Cyclin E/CDK2 p21->CyclinE_CDK2 Inhibits Rb_p pRb CyclinE_CDK2->Rb_p Rb_pp ppRb Rb_p->Rb_pp Hyperphosphorylation E2F E2F Rb_pp->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes S_Phase_Genes->G1_S_Progression

Caption: this compound's mechanism of action leading to G1 cell cycle arrest.

Quantitative Data on Cell Cycle Distribution

The following tables summarize the quantitative effects of this compound on the cell cycle of various prostate cancer cell lines, as determined by EdU (5-ethynyl-2'-deoxyuridine) incorporation and flow cytometry. EdU is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis (S phase).

Cell LineTreatment (24 hours)Concentration% of Cells in S Phase (EdU+)Reference
LNCaP Untreated Control-~18%
This compound1 µmol/L~9%
Docetaxel + this compound0.1 nmol/L + 1 µmol/L~9%
PC346C Untreated Control-~21%
This compound1 µmol/L~16%
Docetaxel + this compound0.1 nmol/L + 1 µmol/L~16%

Note: The data indicates a significant reduction in the S-phase population upon this compound treatment, consistent with a G1 phase arrest.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol details a standard method for analyzing the cell cycle distribution of this compound-treated cancer cells using propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA.

Materials:

  • Cancer cell lines (e.g., LNCaP, VCaP, C4-2B4)

  • Complete cell culture medium

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

  • 15 mL conical tubes

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Harvest the cells by trypsinization.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Resuspend the cell pellet in 1 mL of PBS and centrifuge again.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 single-cell events.

    • Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.

    • Generate a histogram of PI fluorescence intensity (linear scale) to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow Diagram

Cell_Cycle_Analysis_Workflow A 1. Seed and Culture Cancer Cells B 2. Treat with this compound (or Vehicle Control) A->B C 3. Harvest Cells (Trypsinization) B->C D 4. Fix Cells in Ice-Cold 70% Ethanol C->D E 5. Stain with Propidium Iodide (PI) and RNase A D->E F 6. Acquire Data on Flow Cytometer E->F G 7. Analyze Cell Cycle Distribution F->G

Caption: Workflow for cell cycle analysis using flow cytometry.

Concluding Remarks

The analysis of cell cycle distribution is a fundamental technique for elucidating the anti-proliferative effects of therapeutic agents like this compound. The provided protocols and data serve as a valuable resource for researchers investigating the impact of this compound on cancer cell biology. The consistent observation of G1-S phase arrest underscores a key mechanism by which this compound exerts its therapeutic effect in prostate cancer. Further studies may explore the effects of this compound in other cancer types and in combination with other therapeutic agents to identify synergistic interactions that can be exploited for improved clinical outcomes.

References

Application Note: Quantification of Darolutamide and Keto-Darolutamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darolutamide is a structurally distinct and potent androgen receptor inhibitor (ARI) approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). It functions by competitively binding to the ligand-binding domain of the androgen receptor (AR), thereby inhibiting its nuclear translocation and downstream signaling, which are crucial for prostate cancer cell proliferation. This compound is metabolized in vivo to its major active metabolite, keto-darolutamide (ORM-15341), which exhibits a pharmacological activity profile similar to the parent drug.[1][2] Given that both compounds contribute to the overall therapeutic effect, a reliable and robust bioanalytical method for their simultaneous quantification in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

This application note provides a detailed protocol for the simultaneous determination of this compound and keto-darolutamide in human plasma using a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The described method is based on published and validated procedures, ensuring high-quality data for research and development purposes.[1][3]

Signaling Pathway of this compound

This compound exerts its therapeutic effect by antagonizing the androgen receptor signaling pathway. The diagram below illustrates the key steps in this pathway and the mechanism of action of this compound.

Caption: Mechanism of action of this compound in inhibiting androgen receptor signaling.

Experimental Protocol

This protocol details a validated LC-MS/MS method for the simultaneous quantification of this compound and keto-darolutamide in plasma.

Materials and Reagents
  • This compound and keto-darolutamide reference standards

  • Internal Standard (IS), e.g., Bicalutamide or Warfarin[1]

  • Human plasma (with K2-EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound, keto-darolutamide, and the IS in methanol to obtain individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve. A typical range is 0.61–1097 ng/mL for both analytes.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 50 µL of plasma sample (CC, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution and vortex briefly.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

The following diagram outlines the major steps in the bioanalytical workflow for the quantification of this compound and keto-darolutamide in plasma.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (50 µL) add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification report Generate Report quantification->report

Caption: Workflow for the analysis of this compound and keto-darolutamide in plasma.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Atlantis C18 (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase 0.2% Formic Acid in Water : Acetonitrile (35:65, v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time ~2.5 minutes

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions (m/z) This compound: 397 → 202Keto-darolutamide (ORM-15341): 395 → 202Internal Standard (Bicalutamide): 429 → 255
Ion Source Temperature 500°C
Ion Spray Voltage -4500 V
Method Validation and Data Analysis

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks from endogenous plasma components at the retention times of the analytes and IS.

  • Linearity: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery: The extraction recovery of the analytes and IS from the plasma matrix should be consistent and reproducible.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Table 3: Summary of Method Validation Parameters

ParameterThis compoundKeto-darolutamide (ORM-15341)
Linearity Range (ng/mL) 0.61–10970.61–1097
Intra-day Precision (%RSD) 1.34–13.83.91–13.7
Inter-day Precision (%RSD) 4.85–12.96.54–14.2
Accuracy (% Bias) Within ±15%Within ±15%

Data acquisition and processing are typically performed using the software provided with the mass spectrometer. The concentration of this compound and keto-darolutamide in unknown samples is determined by interpolating the peak area ratios (analyte/IS) against the calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the simultaneous quantification of this compound and its active metabolite, keto-darolutamide, in human plasma. This protocol is suitable for use in pharmacokinetic and clinical studies, enabling researchers to accurately assess the disposition of this important anticancer agent. Adherence to the detailed experimental procedures and proper method validation will ensure the generation of high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Darolutamide Dosage in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing darolutamide in mouse xenograft models of prostate cancer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent androgen receptor (AR) inhibitor.[1][2][3] It competitively binds to the ligand-binding domain of the AR, which prevents androgens from activating the receptor.[1][2] This inhibition blocks the nuclear translocation of the AR and subsequent AR-mediated gene transcription, ultimately leading to decreased proliferation of prostate cancer cells and reduced tumor volume in mouse xenograft models.

Q2: What are the appropriate mouse xenograft models for studying this compound efficacy?

A2: Several prostate cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are suitable for evaluating this compound. Commonly used models include:

  • LAPC-4: An androgen-sensitive model.

  • VCaP: An androgen-sensitive model that expresses high levels of the androgen receptor.

  • KuCaP-1: A patient-derived xenograft model that harbors an AR mutation (W742C) conferring resistance to some other AR inhibitors.

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.

  • 22RV1: A human prostate carcinoma cell line that expresses both full-length AR and AR-V7 splice variants.

The choice of model will depend on the specific research question, such as investigating efficacy in hormone-sensitive versus castration-resistant settings or exploring mechanisms of resistance.

Q3: What is a recommended starting dose for this compound in mouse xenograft studies?

A3: Based on preclinical studies, oral administration of this compound at doses ranging from 25 mg/kg to 200 mg/kg has been shown to be effective. A common starting point is 50 mg/kg or 100 mg/kg administered once or twice daily via oral gavage. The optimal dose will depend on the specific xenograft model and the desired therapeutic effect. A dose-response study is recommended to determine the most effective and well-tolerated dose for your specific experimental setup.

Q4: How should this compound be prepared for oral administration in mice?

A4: A common vehicle for preparing this compound for oral gavage is a solution containing 50% PEG400, 30% propylene glycol, and 20% glucose (5% solution). It is crucial to ensure the formulation is a homogenous suspension or solution for accurate dosing. The pH of the dosing formulation should ideally be between 5 and 9.

Q5: How should tumor growth be monitored during a this compound efficacy study?

A5: Tumor volume is typically monitored twice weekly using caliper measurements. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2. For more precise and sensitive monitoring, especially for orthotopic models, non-invasive imaging techniques such as bioluminescence imaging (BLI) or ultrasound can be employed.

Troubleshooting Guides

Issue 1: High variability in tumor growth within treatment groups.

  • Possible Cause: Inconsistent tumor cell implantation, variation in initial tumor size at the start of treatment, or inconsistent drug formulation and administration.

  • Troubleshooting Steps:

    • Standardize Implantation: Ensure a consistent number of viable cells are injected into the same anatomical location for each mouse. For subcutaneous models, the flank is a common site. For orthotopic models, precise injection into the prostate is critical and may require imaging guidance.

    • Narrow Tumor Size Range for Randomization: Begin treatment when tumors have reached a predetermined, narrow size range (e.g., 100-150 mm³). This minimizes variability in starting tumor burden.

    • Ensure Homogenous Drug Formulation: Thoroughly mix the this compound formulation before each gavage to ensure a consistent dose is administered to each animal.

    • Increase Group Size: Increasing the number of animals per group (n=8-10 is common for efficacy studies) can help to mitigate the impact of individual animal variability on the overall results.

Issue 2: Significant body weight loss or signs of toxicity in treated mice.

  • Possible Cause: The administered dose of this compound may be above the maximum tolerated dose (MTD) for the specific mouse strain or model. While this compound is generally well-tolerated in mice, high doses of any compound can lead to adverse effects. Androgen deprivation itself can cause side effects like loss of bone and muscle mass and an increase in fat mass.

  • Troubleshooting Steps:

    • Dose Reduction: If significant toxicity is observed, consider reducing the dose of this compound. A dose de-escalation study can help identify a better-tolerated yet still efficacious dose.

    • Alternative Dosing Schedule: Evaluate alternative dosing schedules, such as dosing every other day, which may be better tolerated while maintaining therapeutic efficacy.

    • Supportive Care: Provide supportive care as needed, such as ensuring easy access to food and water. Monitor for signs of dehydration or malnutrition.

    • Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is due to the drug and not the administration vehicle.

Issue 3: Lack of tumor growth inhibition or development of resistance.

  • Possible Cause: Suboptimal drug dosage, inherent or acquired resistance of the tumor model to this compound.

  • Troubleshooting Steps:

    • Dose Optimization: If a lower dose was used, consider performing a dose-escalation study to determine if a higher, well-tolerated dose can achieve better tumor control.

    • Investigate Resistance Mechanisms: If tumors initially respond and then regrow, this may indicate acquired resistance. Potential mechanisms include upregulation of the androgen receptor, expression of AR splice variants, or activation of alternative signaling pathways.

    • Combination Therapy: In cases of resistance, exploring combination therapies may be beneficial. Preclinical studies have shown synergistic effects when this compound is combined with other agents like radium-223 or docetaxel.

    • Model Selection: For studying resistance, consider using models known to be resistant to other antiandrogens, such as the KuCaP-1 model.

Data Presentation

Table 1: Summary of this compound Dosage and Efficacy in Mouse Xenograft Models

Xenograft ModelThis compound DosageAdministration RouteTreatment DurationEfficacy OutcomeReference
LAPC-4100 mg/kg, once dailyOral Gavage56 daysSignificant tumor growth inhibition
KuCaP-140 mg/kg, twice dailyOral Gavage68 daysMarked reduction of tumor growth (ΔT/ΔC = 45%)
KuCaP-1100 mg/kg, twice dailyOral Gavage68 daysMarked reduction of tumor growth (ΔT/ΔC = 26%)
VCaP50 mg/kg, once or twice dailyOral GavageNot specifiedAntitumor activity observed
VCaP100 mg/kg, twice dailyOral GavageNot specifiedSynergistic antitumor efficacy with PSMA-TTC
ST1273 (PDX)100 mg/kg, twice dailyOral Gavage21 daysTumor growth control
PC346C (PDX)200 mg/kg, once dailyOral GavageUp to 60 daysIncreased median survival when combined with docetaxel
22RV150 mg/kg, twice dailyOral GavageNot specifiedSynergistic anti-tumor effects with ONC201

ΔT/ΔC: Percent change in tumor volume in the treated group versus the control group.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Implantation and this compound Treatment

  • Cell Culture: Culture prostate cancer cells (e.g., LAPC-4, VCaP) in the recommended medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL. Keep cells on ice.

  • Animal Model: Use male immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth twice weekly using calipers.

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Drug Preparation: Prepare this compound in a vehicle of 50% PEG400, 30% propylene glycol, and 20% of a 5% glucose solution. Ensure the final concentration allows for the desired dosage in a volume of approximately 100-200 µL per mouse.

  • Drug Administration: Administer this compound or vehicle control via oral gavage at the determined dose and schedule (e.g., 100 mg/kg, once daily).

  • Data Collection: Continue to measure tumor volume and body weight twice weekly for the duration of the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a prespecified time point.

Visualizations

Darolutamide_Mechanism_of_Action Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds to AR_nucleus AR AR->AR_nucleus Nuclear Translocation This compound This compound This compound->AR ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds to Gene_Transcription Gene Transcription (Cell Growth, Proliferation, Survival) ARE->Gene_Transcription Initiates

Caption: this compound's mechanism of action in inhibiting the androgen receptor signaling pathway.

Xenograft_Workflow cluster_0 Preparation cluster_1 In Vivo Procedure cluster_2 Treatment & Analysis Cell_Culture 1. Prostate Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous/ Orthotopic Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. This compound/Vehicle Administration Randomization->Treatment Data_Collection 7. Tumor & Body Weight Measurement Treatment->Data_Collection Endpoint 8. Endpoint Analysis (Tumor Volume, etc.) Data_Collection->Endpoint

Caption: Experimental workflow for a this compound xenograft efficacy study.

References

Technical Support Center: Darolutamide Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with darolutamide in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution.

Q2: What is the solubility of this compound in aqueous solutions?

A2: this compound has poor aqueous solubility. Its solubility in aqueous buffers across a physiological pH range is low. It is practically insoluble in water.[2][3]

Q3: Can I dissolve this compound directly in cell culture media?

A3: It is not recommended to dissolve this compound directly in cell culture media due to its low aqueous solubility. This can lead to incomplete dissolution and inaccurate final concentrations in your experiments. The recommended method is to first prepare a concentrated stock solution in DMSO.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Q5: My this compound precipitates out of solution when I add my DMSO stock to the cell culture media. What can I do?

A5: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps to prevent this.

Troubleshooting Guide

Issue: this compound Precipitation in Cell Culture Media

This guide provides a step-by-step protocol to minimize precipitation of this compound when preparing working solutions for cell culture experiments.

Root Cause: Rapid dilution of a highly concentrated this compound stock in DMSO into an aqueous-based cell culture medium can cause the compound to "crash out" or precipitate due to a sudden decrease in solvent polarity.

Recommended Protocol to Minimize Precipitation:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can aid dissolution, but be cautious of potential compound degradation with excessive heat or sonication.

  • Perform Serial Dilutions in Pre-warmed Media:

    • Warm your complete cell culture medium (containing serum and other supplements) to 37°C.

    • Instead of adding the highly concentrated DMSO stock directly to your final culture volume, perform an intermediate dilution step.

    • Add a small volume of the DMSO stock to a larger volume of the pre-warmed media while gently vortexing or swirling the tube. This allows for a more gradual solvent exchange.

  • Control the Final DMSO Concentration:

    • Calculate the dilutions to ensure the final DMSO concentration in your cell culture wells remains below 0.5%, and ideally below 0.1%.

Example Dilution Strategy:

  • Goal: Prepare a 10 µM working solution of this compound in cell culture.

  • Step 1: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Step 2 (Intermediate Dilution): Add 10 µL of the 10 mM DMSO stock to 990 µL of pre-warmed complete cell culture medium to create a 100 µM intermediate solution. Gently vortex during addition. The DMSO concentration at this stage is 1%.

  • Step 3 (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium in your culture plate or tube. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents and media.

Solvent/MediumConcentrationTemperatureNotes
DMSO70 mg/mL (175.5 mM)[1]Not SpecifiedSonication is recommended.[1]
Ethanol36 mg/mL (90.26 mM)Not SpecifiedSonication is recommended.
Water< 1 mg/mLNot SpecifiedInsoluble or slightly soluble.
Aqueous Buffer (pH 1.2-6.8)14-23 µg/mLNot SpecifiedPoor solubility in physiological pH range.
FaSSIF (Fasted-State Simulated Intestinal Fluid)30 µg/mLNot Specified
FeSSIF (Fed-State Simulated Intestinal Fluid)108 µg/mLNot Specified

Experimental Protocols & Visualizations

Experimental Workflow for Preparing this compound Working Solutions

The following workflow diagram illustrates the recommended procedure for preparing this compound solutions for cell culture experiments to minimize solubility issues.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex stock High-Concentration Stock Solution vortex->stock intermediate Perform intermediate dilution in pre-warmed medium (e.g., to 100 µM) stock->intermediate Add small volume of stock while gently mixing prewarm Pre-warm complete cell culture medium to 37°C prewarm->intermediate final_dilution Perform final dilution into culture vessel (e.g., to 10 µM) intermediate->final_dilution final_solution Final Working Solution (DMSO < 0.5%) final_dilution->final_solution

Caption: Workflow for preparing this compound solutions.

This compound Signaling Pathway

This compound is a potent androgen receptor (AR) inhibitor. It exerts its therapeutic effect by disrupting multiple steps in the AR signaling pathway, which is a key driver of prostate cancer cell growth and survival.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_Androgen AR-Androgen Complex AR->AR_Androgen This compound This compound This compound->AR Competitively binds to AR_translocation AR Nuclear Translocation This compound->AR_translocation Inhibits ARE Androgen Response Element (ARE) on DNA This compound->ARE Inhibits binding AR_Androgen->AR_translocation Translocates to nucleus AR_translocation->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates CellGrowth Cell Proliferation & Survival Transcription->CellGrowth Leads to

Caption: this compound's mechanism of action on the AR pathway.

References

Technical Support Center: Overcoming Off-Target Effects of Darolutamide In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing darolutamide in in-vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-target effects of this compound in vitro?

A1: While this compound is a highly potent and selective androgen receptor (AR) antagonist, in-vitro studies have identified two primary off-target activities at concentrations that may be relevant for certain experimental designs:

  • Inhibition of Membrane Transporters: this compound and its active metabolite, keto-darolutamide, have been shown to inhibit the efflux transporter Breast Cancer Resistance Protein (BCRP) and the uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and 1B3 (OATP1B3).[1]

  • Induction of Ferroptosis: this compound can induce ferroptosis, a form of iron-dependent programmed cell death, in AR-positive prostate cancer cells. This effect is mediated by the downregulation of Sterol Regulatory Element-Binding Protein 1 (SREBP1) and its target, Fatty Acid Synthase (FASN).[2][3][4]

Q2: At what concentrations are the off-target effects of this compound observed?

A2: The concentrations at which off-target effects are observed are crucial for experimental design. The half-maximal inhibitory concentrations (IC50) for transporter inhibition are in the micromolar range. The induction of ferroptosis has been observed at concentrations used in cell viability assays. For detailed quantitative data, please refer to the data tables below.

Q3: I am observing unexpected cell death in my AR-positive cell line treated with this compound that doesn't seem to be solely due to AR antagonism. Could this be an off-target effect?

A3: Yes, it is possible. This compound has been shown to induce ferroptosis in AR-positive prostate cancer cells.[2] This can lead to a greater-than-expected reduction in cell viability. To investigate this, you can co-treat your cells with a ferroptosis inhibitor, such as ferrostatin-1, and observe if it rescues the phenotype. See the troubleshooting guide and experimental protocols for more details.

Q4: My experimental system involves substrates of BCRP, OATP1B1, or OATP1B3. How might this compound interfere with my results?

A4: If your experimental system relies on the transport of specific molecules by BCRP, OATP1B1, or OATP1B3, this compound could act as an inhibitor and alter the intracellular concentration of these molecules. This could lead to confounding results. It is important to be aware of this potential interaction and to use appropriate controls.

Q5: Has this compound been reported to have off-target kinase activity?

A5: Extensive searches of publicly available data have not revealed any significant, direct off-target kinase activity of this compound. Its high selectivity for the androgen receptor is a key feature highlighted in the literature. However, as with any small molecule, off-target effects can be context-dependent, and it is always good practice to include appropriate controls in your experiments.

Troubleshooting Guides

Issue 1: Unexpectedly High Levels of Cell Death
  • Symptoms: You observe a significant decrease in cell viability in your AR-positive cell line at this compound concentrations that seem to induce more than just cytostatic effects expected from AR antagonism.

  • Possible Cause: Induction of ferroptosis.

  • Troubleshooting Steps:

    • Co-treatment with a Ferroptosis Inhibitor: In a parallel experiment, co-treat your cells with this compound and a known ferroptosis inhibitor (e.g., ferrostatin-1 at 1 µM). If the excessive cell death is due to ferroptosis, you should observe a significant rescue of cell viability.

    • Measure Markers of Ferroptosis: Assess key markers of ferroptosis in your this compound-treated cells. This can include measuring lipid reactive oxygen species (ROS) production using probes like C11-BODIPY(581/591), or quantifying malondialdehyde (MDA) levels, a product of lipid peroxidation.

    • Analyze Key Proteins: Investigate the expression levels of proteins in the ferroptosis pathway affected by this compound. Perform western blotting for SREBP1 and FASN to see if their expression is downregulated as expected.

Issue 2: Altered Cellular Response to a Co-administered Compound
  • Symptoms: When you co-administer this compound with another compound that is a known substrate of BCRP, OATP1B1, or OATP1B3, you observe an altered cellular response to the second compound (e.g., increased toxicity or altered efficacy).

  • Possible Cause: Inhibition of BCRP, OATP1B1, or OATP1B3 by this compound, leading to altered intracellular concentrations of your co-administered compound.

  • Troubleshooting Steps:

    • Confirm Transporter Substrate: Verify from the literature that your compound of interest is indeed a substrate for one of these transporters.

    • Use a Positive Control Inhibitor: Run a control experiment where you treat your cells with your compound of interest and a known potent inhibitor of the specific transporter (e.g., Ko143 for BCRP). If you observe a similar altered response as with this compound, it supports the hypothesis of transporter inhibition.

    • Titrate Concentrations: If possible, perform a dose-response matrix of this compound and your compound of interest to understand the concentration-dependence of the interaction.

    • Consider Alternative Compounds: If the interaction is confounding your results, consider using an alternative compound that is not a substrate for the affected transporters.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Membrane Transporters by this compound and Keto-darolutamide

TransporterCompoundIC50 (µM)Cell SystemSubstrateReference
BCRPThis compound1.3Caco-2 cellsCladribine
BCRPKeto-darolutamide0.6MDCK cells-
OATP1B1This compound3.8 (with pre-incubation)HEK cellsAtorvastatin
OATP1B1Keto-darolutamide3.0 (with pre-incubation)HEK cellsAtorvastatin
OATP1B3This compound5.0 (with pre-incubation)HEK cellsAtorvastatin
OATP1B3Keto-darolutamide14.2 (with pre-incubation)HEK cellsAtorvastatin
P-gpThis compound16.4Caco-2 cellsDigoxin
P-gpKeto-darolutamide2.6MDCK cells-
OAT3This compound4.5-Furosemide
MATE1This compound32.3-Metformin
MATE2-KThis compound9.5-Metformin

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Ferroptosis

This protocol provides a general framework for investigating whether this compound induces ferroptosis in your cell line of interest.

1. Materials:

  • Cell line of interest (e.g., AR-positive prostate cancer cell line)

  • Complete cell culture medium

  • This compound

  • Ferrostatin-1 (ferroptosis inhibitor)

  • Erastin or RSL3 (positive controls for ferroptosis induction)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Lipid ROS detection reagent (e.g., C11-BODIPY(581/591))

  • Fluorescence microscope or flow cytometer

  • Reagents for western blotting (antibodies against SREBP1, FASN, and a loading control)

2. Procedure:

  • Cell Viability Assay:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with a dose range of this compound, a positive control (erastin or RSL3), and this compound in combination with ferrostatin-1 (1 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for a specified time (e.g., 24, 48, or 72 hours).

    • Measure cell viability using a commercial kit according to the manufacturer's instructions.

  • Lipid ROS Measurement:

    • Seed cells in an appropriate format for microscopy or flow cytometry.

    • Treat cells with this compound, a positive control, and a vehicle control for a predetermined time.

    • In the last 30-60 minutes of treatment, load the cells with the C11-BODIPY(581/591) probe according to the manufacturer's protocol.

    • Wash the cells with PBS.

    • Analyze the cells by fluorescence microscopy or flow cytometry to detect the shift in fluorescence from red to green, which indicates lipid peroxidation.

  • Western Blot Analysis:

    • Seed cells and treat with this compound for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against SREBP1, FASN, and a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

Protocol 2: In Vitro Transporter Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of this compound on BCRP, OATP1B1, or OATP1B3 using a fluorescent substrate.

1. Materials:

  • Transporter-overexpressing cells (e.g., HEK293-BCRP, HEK293-OATP1B1, HEK293-OATP1B3) and the corresponding parental cell line.

  • Complete cell culture medium.

  • This compound.

  • Known potent inhibitor of the transporter of interest (positive control).

  • Fluorescent substrate for the transporter (e.g., pheophorbide A for BCRP, estrone-3-sulfate for OATPs).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader.

2. Procedure:

  • Seed the transporter-overexpressing cells and the parental cells in a 96-well plate.

  • Allow cells to form a confluent monolayer.

  • Wash the cells with pre-warmed assay buffer.

  • Pre-incubate the cells with a range of concentrations of this compound, the positive control inhibitor, or vehicle for a specified time (e.g., 30 minutes).

  • Initiate the uptake by adding the fluorescent substrate to the wells.

  • Incubate for a predetermined time to allow for substrate uptake.

  • Stop the uptake by washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound by comparing the fluorescence in treated wells to the vehicle control wells, after subtracting the background fluorescence from the parental cell line.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Darolutamide_Ferroptosis_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Inhibits SREBP1 SREBP1 (Transcription Factor) AR->SREBP1 Regulates FASN Fatty Acid Synthase (FASN) SREBP1->FASN Activates Transcription Lipid_Metabolism Altered Lipid Metabolism FASN->Lipid_Metabolism Lipid_ROS Lipid ROS Accumulation Lipid_Metabolism->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Experimental_Workflow_Ferroptosis cluster_viability Cell Viability Assay cluster_ros Lipid ROS Measurement cluster_western Western Blot Viability_Seed Seed Cells (96-well plate) Viability_Treat Treat with this compound +/- Ferroptosis Inhibitor Viability_Seed->Viability_Treat Viability_Incubate Incubate Viability_Treat->Viability_Incubate Viability_Measure Measure Viability (e.g., CellTiter-Glo) Viability_Incubate->Viability_Measure ROS_Seed Seed Cells ROS_Treat Treat with This compound ROS_Seed->ROS_Treat ROS_Probe Add Lipid ROS Probe (e.g., C11-BODIPY) ROS_Treat->ROS_Probe ROS_Analyze Analyze (Microscopy/Flow Cytometry) ROS_Probe->ROS_Analyze WB_Seed Seed and Treat Cells WB_Lyse Lyse Cells WB_Seed->WB_Lyse WB_Blot Perform Western Blot (SREBP1, FASN) WB_Lyse->WB_Blot WB_Analyze Analyze Protein Levels WB_Blot->WB_Analyze Transporter_Inhibition_Workflow Seed_Cells Seed Transporter-Expressing and Parental Cells (96-well plate) Pre_Incubate Pre-incubate with this compound or Controls Seed_Cells->Pre_Incubate Add_Substrate Add Fluorescent Substrate Pre_Incubate->Add_Substrate Incubate_Uptake Incubate for Substrate Uptake Add_Substrate->Incubate_Uptake Stop_Wash Stop Uptake and Wash Cells Incubate_Uptake->Stop_Wash Measure_Fluorescence Lyse Cells and Measure Intracellular Fluorescence Stop_Wash->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Fluorescence->Calculate_IC50

References

Technical Support Center: Interpreting Unexpected Results in Darolutamide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for darolutamide research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced this compound efficacy in our long-term cell culture experiments. What could be the cause?

A1: Reduced efficacy over time may indicate the development of resistance. Several mechanisms of resistance to this compound and other second-generation antiandrogens have been identified. These can be broadly categorized as androgen receptor (AR)-dependent or AR-independent.

  • AR-Dependent Mechanisms:

    • AR Gene Mutations: Mutations in the AR ligand-binding domain (LBD) can alter the binding of this compound, reducing its antagonistic effect. While this compound is known to be effective against some AR mutations that confer resistance to other antiandrogens (like F877L, W742L, and H875Y/T878A), novel mutations could still arise.[1][2][3]

    • AR Amplification and Overexpression: Increased levels of the AR protein can require higher concentrations of this compound to achieve the same level of inhibition.

    • AR Splice Variants: The emergence of constitutively active AR splice variants, such as AR-V7, which lack the LBD, can lead to AR signaling that is independent of androgen ligands and therefore not effectively blocked by this compound.[4][5]

  • AR-Independent Mechanisms:

    • Bypass Pathways: Upregulation of other signaling pathways, such as the glucocorticoid receptor, PI3K/Akt/mTOR, or Wnt signaling, can promote tumor cell survival and proliferation despite AR blockade.

    • Neuroendocrine Differentiation: A shift from an androgen-driven adenocarcinoma to a neuroendocrine phenotype can render the cancer cells independent of AR signaling.

Q2: Our in vivo xenograft study shows significant variability in tumor growth inhibition between animals treated with this compound. What are the potential reasons?

A2: Variability in in vivo studies can be multifactorial. Key areas to investigate include:

  • Pharmacokinetics:

    • Drug Formulation and Administration: Ensure consistent preparation and administration of the this compound formulation. Inconsistent dosing can lead to variable drug exposure.

    • Metabolism: this compound is primarily metabolized by CYP3A4. Individual differences in metabolic enzyme activity in the animal models could lead to variations in drug clearance and exposure.

  • Tumor Heterogeneity: Even with cell line-derived xenografts, there can be inherent biological variability in tumor take rate and growth. Patient-derived xenografts (PDXs) will naturally have a higher degree of heterogeneity.

  • Animal Health: Underlying health issues in individual animals can affect their response to treatment.

Q3: We are seeing unexpected off-target effects in our cell-based assays at high concentrations of this compound. Is this a known issue?

A3: While this compound is a potent and selective AR antagonist, high concentrations of any compound can lead to off-target effects. It is crucial to determine the optimal concentration range for your specific cell line and assay. Exceeding the therapeutically relevant concentration may induce non-specific cytotoxicity or interfere with other cellular processes. Always include appropriate vehicle controls and consider performing a dose-response curve to identify the specific range of AR-mediated effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Cell Line Integrity - Authentication: Regularly authenticate your cell lines using methods like STR profiling to rule out cross-contamination. - Passage Number: Use cells within a consistent and low passage number range to avoid genetic drift.
Mycoplasma Contamination - Testing: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
Reagent Variability - This compound Stock: Prepare a large, single batch of concentrated this compound stock solution. Aliquot and store at -80°C to ensure consistency between experiments. Prepare fresh dilutions for each experiment. - Media and Serum: Use the same lot of cell culture media and fetal bovine serum (FBS) for an entire set of experiments to minimize variability.
Assay Protocol Execution - Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Uneven cell distribution can be a major source of variability. - Incubation Times: Ensure precise and consistent incubation times for both drug treatment and assay development. - Pipetting Technique: Calibrate pipettes regularly and use consistent pipetting techniques.
Data Analysis - Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate IC50 values. Ensure that the top and bottom plateaus of the dose-response curve are well-defined.
Issue 2: Unexpected PSA (Prostate-Specific Antigen) Levels

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Lack of PSA Decrease - Resistance: This could be an early sign of resistance development (see FAQ 1). Consider analyzing for AR mutations or AR-V7 expression. - Assay Sensitivity: Ensure your PSA detection assay (e.g., ELISA, Western Blot) is sensitive enough to detect changes.
Initial PSA Flare - An initial transient increase in PSA has been observed with some anti-androgen therapies. This is often followed by a decline. Continue monitoring PSA levels over a longer time course.
Discordance between PSA levels and Tumor Growth - In some cases, particularly with the development of AR-independent resistance or neuroendocrine differentiation, PSA may no longer be a reliable biomarker of tumor burden. Consider using alternative markers or imaging to assess tumor progression.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Prostate Cancer Cell Lines
Cell LineAR StatusIC50 (nM)Notes
VCaPAR Wild-Type (Amplified)470Stimulated with 0.1 nM R1881.
LNCaPAR T878A Mutant33.8 (µM)
22Rv1AR Wild-Type and AR-V746.6 (µM)
PC3AR Negative32.3 (µM)
DU145AR Negative11.0 (µM)

Note: IC50 values can vary depending on the specific experimental conditions, such as the concentration of androgen used for stimulation and the duration of treatment.

Table 2: In Vivo Tumor Growth Inhibition by this compound
Xenograft ModelTreatmentT/C Ratio (%)Notes
LAPC-4100 mg/kg this compound (bi-daily)25ΔT/ΔC at Day 56.
LAPC-4200 mg/kg this compound (daily)23ΔT/ΔC at Day 56.
KuCaP-1200 mg/kg this compound (daily)47Enzalutamide-resistant model.

T/C Ratio: Treatment vs. Control tumor volume.

Table 3: Common Adverse Events Associated with this compound (from Clinical Trials)
Adverse EventThis compound + ADT + Docetaxel (%)Placebo + ADT + Docetaxel (%)This compound + ADT (%)Placebo + ADT (%)
Any Adverse Event 99.598.9--
Serious Adverse Event 44.842.323.623.5
Fatigue/Asthenia --13.7-
Rash 17.3---
Hypertension 13.8---
Increased ALT 15.8---
Increased AST 14.0---

Data compiled from the ARASENS and ARANOTE trials. Note that adverse event profiles can differ based on the treatment combination.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using non-linear regression.

Androgen Receptor (AR) Activity Assay (Luciferase Reporter Assay)
  • Cell Transfection: Co-transfect cells (e.g., HEK293 or a prostate cancer cell line) with an AR expression vector (if not endogenously expressed), a luciferase reporter plasmid under the control of an androgen response element (ARE), and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Drug Treatment: After transfection, treat the cells with a fixed concentration of an androgen (e.g., dihydrotestosterone, DHT) and varying concentrations of this compound.

  • Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration to determine its inhibitory effect on AR-mediated transcription.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Inactive Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR Inhibits Binding This compound->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates

Caption: Androgen Receptor (AR) Signaling Pathway and Mechanism of this compound Action.

Experimental_Workflow_Drug_Screening start Start: Hypothesis cell_culture Prostate Cancer Cell Line Culture start->cell_culture cell_viability Cell Viability Assay (e.g., MTT/MTS) cell_culture->cell_viability ic50 Determine IC50 cell_viability->ic50 ar_activity AR Activity Assay (e.g., Luciferase) ic50->ar_activity western_blot Western Blot (AR, PSA, etc.) ic50->western_blot in_vivo In Vivo Xenograft Model ic50->in_vivo data_analysis Data Analysis & Interpretation ar_activity->data_analysis western_blot->data_analysis in_vivo->data_analysis end Conclusion data_analysis->end

Caption: General Experimental Workflow for Preclinical Testing of this compound.

Troubleshooting_Logic unexpected_result Unexpected Result (e.g., Low Efficacy) check_reagents Check Reagents (this compound, Media, etc.) unexpected_result->check_reagents No check_cells Check Cell Line (Authentication, Passage, Mycoplasma) unexpected_result->check_cells No check_protocol Review Assay Protocol (Seeding, Incubation, Pipetting) unexpected_result->check_protocol No reagent_issue Reagent Issue Identified check_reagents->reagent_issue Yes cell_issue Cell Line Issue Identified check_cells->cell_issue Yes protocol_issue Protocol Issue Identified check_protocol->protocol_issue Yes investigate_resistance Investigate Biological Cause (e.g., Resistance Mechanisms) check_protocol->investigate_resistance No Obvious Errors resistance_confirmed Resistance Confirmed investigate_resistance->resistance_confirmed

Caption: Troubleshooting Logic for Unexpected this compound Efficacy Results.

References

Technical Support Center: Managing Darolutamide Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to darolutamide stability in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid-form this compound should be stored at -20°C for long-term stability, where it can be kept for more than three years.[1] For short-term storage, it can be kept at 4°C for over a week.[1] The product monograph also states that bottles or blisters can be stored at room temperature between 15°C and 30°C.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare high-concentration stock solutions of this compound in a suitable organic solvent like DMSO.[1][3] These stock solutions should be stored at -80°C and are typically stable for more than a year. To avoid repeated freeze-thaw cycles, which can affect stability, it is best to aliquot the stock solution into smaller volumes for single use.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in DMSO, methanol, and acetonitrile, but it is insoluble in water. For in vivo experiments, a common formulation involves a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS/ddH2O.

Q4: Is this compound sensitive to light?

A4: Studies subjecting this compound to stress conditions, including photolysis, have been conducted. While detailed results of photolytic degradation are not consistently reported, it is good laboratory practice to protect solutions from light, especially during long-term storage and experiments, to minimize the risk of photochemical degradation.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Question: I observed a precipitate in my cell culture medium after adding my this compound stock solution. What could be the cause, and how can I prevent this?

Answer: This is a common issue with hydrophobic compounds like this compound, which has poor aqueous solubility. The precipitation, often called "crashing out," occurs when the DMSO stock is diluted into the aqueous environment of the cell culture medium.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit in the aqueous environment.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media. Then, add this intermediate solution to the final volume of media, preferably dropwise while gently vortexing.
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
High DMSO Concentration in Final Medium While DMSO aids in initial dissolution, high final concentrations can be toxic to cells. The goal is to use the minimum amount of DMSO necessary.Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize both precipitation and cellular toxicity.
Media Evaporation in Long-Term Cultures Evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.

Issue 2: Loss of this compound Activity Over Time in Long-Term Experiments

Question: I've noticed a decrease in the efficacy of this compound in my long-term cell culture experiment. Could this be due to instability?

Answer: Yes, a decline in activity could indicate degradation of the compound in the experimental conditions. This compound can be susceptible to degradation under certain conditions, such as alkaline hydrolysis.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Chemical Degradation This compound may degrade over time in the aqueous, buffered environment of the cell culture medium. Studies have shown it is susceptible to alkaline degradation.Replenish the cell culture medium with freshly prepared this compound solution at regular intervals. The frequency of media changes will depend on the stability of this compound in your specific experimental setup.
Adsorption to Plasticware Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.Consider using low-adhesion plasticware or glassware for your experiments. It is also advisable to pre-condition the culture vessels with a solution containing the same concentration of this compound before starting the experiment.
Metabolism by Cells The cells in your culture may be metabolizing this compound over time, leading to a decrease in its concentration. This compound is known to be metabolized in vivo, primarily by CYP3A4.If you suspect cellular metabolism is a significant factor, you may need to adjust the frequency of media changes or the initial dosing concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solution for Cell Culture

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound stock solution in the pre-warmed medium. For example, dilute a 10 mM stock to 1 mM.

  • Final Dilution: Add the stock or intermediate solution to the final volume of pre-warmed medium to achieve the desired working concentration. Add the solution dropwise while gently swirling the medium to ensure rapid and even mixing.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to Solubilize dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot intermediate Intermediate Dilution (Optional) aliquot->intermediate Use one aliquot prewarm Pre-warm Cell Culture Medium to 37°C prewarm->intermediate final_dilution Final Dilution in Pre-warmed Medium intermediate->final_dilution visual_check Visually Inspect for Precipitation final_dilution->visual_check add_to_cells Add to Cell Culture visual_check->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Precipitation of this compound start Precipitate Observed in Media check_conc Is the final concentration too high? start->check_conc check_dilution Was the dilution done too rapidly? check_conc->check_dilution No solution_conc Lower the final concentration. check_conc->solution_conc Yes check_temp Was the medium cold? check_dilution->check_temp No solution_dilution Use serial dilution. check_dilution->solution_dilution Yes solution_temp Use pre-warmed (37°C) medium. check_temp->solution_temp Yes end Solution Clear check_temp->end No solution_conc->end solution_dilution->end solution_temp->end

Caption: Logic for troubleshooting this compound precipitation.

References

Technical Support Center: Darolutamide In Vitro Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers investigating the in vitro drug-drug interaction (DDI) potential of darolutamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound in vitro?

A1: In vitro studies have shown that this compound is predominantly metabolized through oxidative biotransformation, primarily catalyzed by Cytochrome P450 3A4 (CYP3A4).[1][2][3][4][5] To a lesser extent, glucuronidation also contributes to its metabolism.

Q2: Which UGT enzymes are involved in the glucuronidation of this compound?

A2: In vitro studies have identified UGT1A9 and UGT1A1 as enzymes involved in the glucuronidation of this compound. Another study also suggests the involvement of UGT1A3.

Q3: Is this compound a substrate of any drug transporters?

A3: Yes, in vitro studies have identified this compound as a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). However, it is considered a more sensitive substrate for P-gp than for BCRP. This compound is not a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3.

Q4: Does this compound inhibit any CYP enzymes?

A4: In vitro studies indicate that this compound has a low potential for clinically relevant drug-drug interactions via CYP inhibition. The enzymatic activity of nine CYP isoforms was not inhibited or only slightly inhibited by this compound.

Q5: What is the induction potential of this compound on CYP enzymes?

A5: In vitro, this compound showed no relevant induction of CYP1A2 or CYP2B6 activity. It did exhibit a concentration-dependent induction of CYP3A4 enzymatic activity.

Q6: Does this compound inhibit any drug transporters?

A6: Yes, in vitro studies have demonstrated that this compound inhibits several transporters, including BCRP, P-gp, Organic Anion Transporter 3 (OAT3), Multidrug and Toxin Extrusion Protein 1 (MATE1), MATE2-K, Organic Anion Transporting Polypeptide 1B1 (OATP1B1), and OATP1B3.

Troubleshooting Guide

Issue 1: Inconsistent results in CYP3A4 metabolism assays with this compound.

  • Possible Cause: Variability in the source of human liver microsomes.

  • Troubleshooting Step: Ensure the use of a well-characterized, pooled human liver microsome batch with consistent CYP3A4 activity. Run a positive control with a known CYP3A4 substrate and inhibitor (e.g., midazolam and ketoconazole) in parallel to validate each experiment.

  • Possible Cause: Degradation of this compound or metabolites in the incubation mixture.

  • Troubleshooting Step: Minimize the time between sample collection and analysis. Ensure proper storage of samples at low temperatures (e.g., -80°C) and use appropriate quenching solutions to stop the reaction effectively.

Issue 2: High background signal in transporter inhibition assays.

  • Possible Cause: Non-specific binding of this compound or the probe substrate to the assay system (e.g., cell monolayers, vesicles).

  • Troubleshooting Step: Include appropriate controls, such as incubations without the transporter-expressing cells or vesicles, to determine the extent of non-specific binding. Pre-treating the assay system with a bovine serum albumin (BSA) solution might help to reduce non-specific binding.

  • Possible Cause: Intrinsic fluorescence or quenching effect of this compound in fluorescent-based assays.

  • Troubleshooting Step: Run a control experiment with this compound alone (without the fluorescent substrate) to check for any interference with the detection method. If interference is observed, consider using a different detection method, such as LC-MS/MS, for quantification.

Issue 3: Difficulty in determining the IC50 value for BCRP inhibition by this compound.

  • Possible Cause: The concentration range of this compound used is not appropriate to capture the full inhibition curve.

  • Troubleshooting Step: Based on published data, the IC50 of this compound for BCRP inhibition is in the low micromolar range. Ensure your concentration range brackets this value (e.g., 0.01 µM to 100 µM) to accurately determine the IC50.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Drug Transporters by this compound and Keto-darolutamide

TransporterProbe SubstrateSystemInhibitorIC50 (µM)
P-gpDigoxinCaco-2 cellsThis compound16.4
BCRPCladribineCaco-2 cellsThis compound1.3
P-gpMDCK cellsKeto-darolutamide2.6
BCRPMDCK cellsKeto-darolutamide0.6
MATE1MetforminThis compound32.3
MATE2-KMetforminThis compound9.5
OATP1B1AtorvastatinHEK cellsThis compound16.8
OATP1B3AtorvastatinHEK cellsThis compound39.3
OATP1B3Estradiol-17β-glucuronideOATP1B3 overexpressing cellsThis compound23.7
OATP1B3Estradiol-17β-glucuronideOATP1B3 overexpressing cellsKeto-darolutamide33.0

Table 2: In Vitro Inhibition of UGT Enzymes by this compound

UGT IsoformInhibition TypeKi (µM)
UGT1A1Noncompetitive14.75 ± 0.78
UGT1A7Competitive14.05 ± 0.42
UGT2B15Competitive6.60 ± 0.08

Experimental Protocols

Protocol 1: CYP Inhibition Assay using Human Liver Microsomes

This protocol is a representative method for assessing the inhibitory potential of this compound on CYP enzymes.

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, specific CYP probe substrates (e.g., midazolam for CYP3A4), this compound, positive control inhibitor (e.g., ketoconazole for CYP3A4), incubation buffer (e.g., phosphate buffer, pH 7.4).

  • Procedure:

    • Prepare a series of dilutions of this compound and the positive control inhibitor.

    • Pre-incubate HLMs with this compound or the positive control inhibitor in the incubation buffer for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and the specific CYP probe substrate.

    • Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes).

    • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated analytical method, such as LC-MS/MS.

    • Calculate the percent inhibition and determine the IC50 value.

Protocol 2: Transporter Inhibition Assay using Caco-2 Cells

This protocol provides a general workflow for evaluating the inhibitory effect of this compound on efflux transporters like P-gp and BCRP.

  • Materials: Caco-2 cells cultured on permeable supports (e.g., Transwell™ plates), probe substrate for the transporter of interest (e.g., digoxin for P-gp, cladribine for BCRP), this compound, positive control inhibitor (e.g., verapamil for P-gp), transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Procedure:

    • Wash the Caco-2 cell monolayers with transport buffer.

    • Pre-incubate the cells with this compound or the positive control inhibitor in the transport buffer on both the apical and basolateral sides for a defined period (e.g., 30-60 minutes) at 37°C.

    • Add the probe substrate to the basolateral side (for efflux assays).

    • Collect samples from the apical and basolateral compartments at various time points.

    • Quantify the concentration of the probe substrate in the collected samples using a suitable analytical method.

    • Calculate the efflux ratio and the percent inhibition by this compound to determine the IC50 value.

Visualizations

G cluster_metabolism This compound Metabolism This compound This compound Keto_this compound Keto-darolutamide (Active Metabolite) This compound->Keto_this compound CYP3A4 (Oxidation) Glucuronidated_Metabolites Glucuronidated Metabolites This compound->Glucuronidated_Metabolites UGT1A9, UGT1A1 (Glucuronidation)

Caption: Metabolic pathways of this compound in vitro.

G cluster_workflow CYP Inhibition Assay Workflow step1 Step 1: Pre-incubation Human Liver Microsomes + this compound step2 Step 2: Reaction Initiation Add NADPH + Probe Substrate step1->step2 step3 Step 3: Incubation 37°C step2->step3 step4 Step 4: Reaction Termination Add Quenching Solution step3->step4 step5 Step 5: Analysis LC-MS/MS step4->step5 result {Result|IC50 Value} step5->result

Caption: General workflow for an in vitro CYP inhibition assay.

G cluster_transporters Inhibited Transporters This compound This compound BCRP BCRP This compound->BCRP Inhibits Pgp P-gp This compound->Pgp Inhibits OATP1B1 OATP1B1 This compound->OATP1B1 Inhibits OATP1B3 OATP1B3 This compound->OATP1B3 Inhibits OAT3 OAT3 This compound->OAT3 Inhibits MATE1 MATE1 This compound->MATE1 Inhibits MATE2K MATE2-K This compound->MATE2K Inhibits

Caption: Transporters inhibited by this compound in vitro.

References

CYP3A4 metabolism of darolutamide experimental considerations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the CYP3A4 metabolism of darolutamide. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the oxidative metabolism of this compound?

A1: In vitro studies have consistently shown that cytochrome P450 3A4 (CYP3A4) is the predominant enzyme responsible for the oxidative biotransformation of this compound to its major active metabolite, keto-darolutamide.[1][2][3] While other enzymes like UGT1A9 and UGT1A1 are involved in the overall metabolism through glucuronidation, CYP3A4 is the key driver of the oxidative pathway.[3]

Q2: What is the clinical significance of this compound being a CYP3A4 substrate?

A2: As a CYP3A4 substrate, the plasma concentration of this compound can be significantly altered by co-administration with strong inhibitors or inducers of this enzyme.[1] Strong CYP3A4 inducers, such as rifampicin, can lead to a substantial decrease in this compound exposure, potentially reducing its efficacy. Conversely, strong CYP3A4 inhibitors, like itraconazole, can increase this compound levels, which may heighten the risk of adverse reactions.

Q3: Does this compound inhibit or induce CYP3A4 activity?

A3: this compound has a low potential for clinically relevant inhibition of CYP3A4 and other CYP isoforms. In vitro studies show that this compound and its metabolite, keto-darolutamide, are weak inhibitors of various CYP enzymes, with high IC50 values. However, this compound has demonstrated a concentration-dependent induction of CYP3A4 enzymatic activity in in vitro hepatocyte cultures. This induction potential appears to be weak in the clinical setting.

Q4: Are there any special considerations when designing in vitro experiments for this compound's CYP3A4 metabolism?

A4: Yes, it is important to use an appropriate in vitro system, such as human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes, to accurately assess metabolism. When using HLMs, ensure the donor pool is well-characterized. For enzyme kinetics, it is crucial to work within the linear range of the assay with respect to time and protein concentration. Additionally, the use of a sensitive analytical method, like LC-MS/MS, is necessary for the accurate quantification of this compound and keto-darolutamide.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
Low or no formation of keto-darolutamide in human liver microsomes (HLMs). 1. Inactive HLMs: Microsomes may have lost activity due to improper storage or handling. 2. Missing or degraded cofactors: NADPH is essential for CYP450 activity and can degrade if not stored properly. 3. Low this compound concentration: The substrate concentration may be too low for the detection of the metabolite. 4. Analytical method not sensitive enough: The LC-MS/MS method may lack the required sensitivity to detect low levels of the metabolite.1. Test HLM activity with a known CYP3A4 substrate (e.g., midazolam or testosterone). 2. Use a fresh stock of NADPH and keep it on ice. 3. Increase the concentration of this compound in the incubation. 4. Optimize the LC-MS/MS method for keto-darolutamide detection.
High variability in replicate experiments. 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. 2. Inconsistent incubation times: Variation in the start and stop times of the reaction. 3. Non-homogenous microsomal suspension: Microsomes not being uniformly suspended before aliquoting. 4. Matrix effects in LC-MS/MS analysis: Interference from the biological matrix affecting ionization.1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Use a timed, staggered start and stop procedure for incubations. 3. Gently vortex the microsomal suspension before each pipetting step. 4. Use an appropriate internal standard and perform matrix effect experiments.
Unexpectedly high rate of this compound metabolism. 1. Incorrect protein concentration: Higher than intended microsomal protein concentration in the assay. 2. Solvent effects: The solvent used to dissolve this compound may be activating CYP3A4 at the concentration used.1. Verify the protein concentration of the HLM stock. 2. Ensure the final concentration of organic solvent (e.g., DMSO, acetonitrile) in the incubation is low (typically ≤0.5%).
CYP3A4 induction assay shows no increase in activity with a positive control (e.g., rifampicin). 1. Hepatocyte viability issues: Poor viability or health of the primary human hepatocytes. 2. Suboptimal culture conditions: Incorrect media, supplements, or incubation conditions. 3. Inactive inducing agent: The positive control may have degraded.1. Assess hepatocyte viability before and during the experiment. 2. Follow established protocols for hepatocyte culture and treatment. 3. Use a fresh, validated stock of the positive control inducer.

Quantitative Data Summary

Table 1: In Vitro CYP Inhibition by this compound and Keto-darolutamide

CYP IsoformSubstrateThis compound IC50 (µM)Keto-darolutamide IC50 (µM)
CYP1A2 Phenacetin> 100> 50
CYP2B6 Bupropion> 100> 50
CYP2C8 Amodiaquine36.246.3
CYP2C9 Diclofenac30.322.6
CYP2C19 S-Mephenytoin64.146.7
CYP2D6 Dextromethorphan> 5040.2
CYP3A4 Midazolam> 100> 50
CYP3A4 Testosterone> 100> 50
Source: Adapted from Zurth et al., 2019.

Table 2: Clinical Drug-Drug Interactions (DDIs) with CYP3A4 Modulators

Co-administered DrugCYP3A4 InteractionEffect on this compound Exposure (AUC)Effect on this compound Peak Concentration (Cmax)
Itraconazole Strong Inhibitor1.75-fold increase1.4-fold increase
Rifampicin Strong Inducer72% decrease52% decrease
Source: Adapted from Zurth et al., 2019 and Podgoršek et al., 2023.

Table 3: In Vitro and In Vivo CYP3A4 Induction by this compound

Experimental SystemEndpointResult
In Vitro (Human Hepatocytes) CYP3A4 Enzymatic ActivityUp to 5.3-fold increase
In Vivo (Clinical Study with Midazolam) Midazolam AUC29% decrease
In Vivo (Clinical Study with Midazolam) Midazolam Cmax32% decrease
Source: Adapted from Zurth et al., 2019 and Podgoršek et al., 2023.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs)

Objective: To determine the rate of formation of keto-darolutamide from this compound by CYP3A4 in HLMs.

Materials:

  • This compound

  • Keto-darolutamide (for analytical standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., bicalutamide)

  • Positive control substrate for CYP3A4 (e.g., midazolam)

  • Positive control inhibitor for CYP3A4 (e.g., ketoconazole)

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Thaw HLMs on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLMs (final concentration typically 0.2-0.5 mg/mL), and this compound (at various concentrations, e.g., 1-50 µM) at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples to precipitate the protein.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of this compound and keto-darolutamide.

  • Controls:

    • Negative Control: Incubations without NADPH to assess non-enzymatic degradation.

    • Positive Control: Incubate a known CYP3A4 substrate (e.g., midazolam) to confirm HLM activity.

    • Inhibitor Control: Co-incubate this compound with a potent CYP3A4 inhibitor (e.g., ketoconazole) to confirm CYP3A4-mediated metabolism.

Protocol 2: CYP3A4 Induction Assay in Primary Human Hepatocytes

Objective: To evaluate the potential of this compound to induce CYP3A4 expression and activity in cultured human hepatocytes.

Materials:

  • Cryopreserved plateable primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates

  • This compound

  • Positive control inducer (e.g., rifampicin, 10 µM)

  • Negative control (vehicle, e.g., DMSO at ≤0.1%)

  • CYP3A4 probe substrate (e.g., midazolam)

  • LC-MS/MS for analysis

Procedure:

  • Hepatocyte Plating:

    • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Treatment:

    • Replace the medium with fresh culture medium containing this compound (at various concentrations), the positive control (rifampicin), or the vehicle control.

    • Treat the cells for 48-72 hours, with daily medium changes containing the respective treatments.

  • Assessment of CYP3A4 Activity:

    • After the treatment period, wash the cells with warm buffer.

    • Add medium containing a CYP3A4 probe substrate (e.g., midazolam) at a concentration near its Km.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Collect the supernatant and analyze for metabolite formation (e.g., 1'-hydroxymidazolam) by LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of metabolite formation in each well.

    • Determine the fold induction by comparing the activity in this compound-treated cells to the vehicle-treated cells.

    • Compare the induction by this compound to that of the positive control, rifampicin.

Visualizations

CYP3A4_Metabolism_of_this compound cluster_inducer cluster_inhibitor This compound This compound Keto_this compound Keto-darolutamide (Active Metabolite) This compound->Keto_this compound Oxidation Increased_Metabolism Increased Metabolism (Decreased this compound Exposure) Decreased_Metabolism Decreased Metabolism (Increased this compound Exposure) CYP3A4 CYP3A4 CYP3A4->this compound Rifampicin Rifampicin (Strong Inducer) Rifampicin->CYP3A4 Induces Itraconazole Itraconazole (Strong Inhibitor) Itraconazole->CYP3A4 Inhibits Oxidation Oxidation experimental_workflow start Start: In Vitro Metabolism Assay prepare Prepare Reagents: - this compound Stock - Human Liver Microsomes - NADPH Regenerating System start->prepare pre_incubate Pre-incubate Microsomes and this compound (37°C, 5 min) prepare->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C (Time Course: 0-60 min) initiate->incubate terminate Terminate Reaction with Acetonitrile + Internal Standard incubate->terminate process Centrifuge to Precipitate Protein terminate->process analyze Analyze Supernatant by LC-MS/MS process->analyze end End: Quantify Metabolite Formation analyze->end logical_troubleshooting problem Problem: Low/No Metabolite Formation check_hlm Check HLM Activity with Positive Control Substrate problem->check_hlm hlm_ok HLM Activity OK? check_hlm->hlm_ok check_nadph Check NADPH Viability (Use Fresh Stock) nadph_ok NADPH Active? check_nadph->nadph_ok check_sensitivity Check LC-MS/MS Sensitivity sensitivity_ok Sensitivity Sufficient? check_sensitivity->sensitivity_ok hlm_ok->check_nadph Yes inactive_hlm Root Cause: Inactive Microsomes hlm_ok->inactive_hlm No nadph_ok->check_sensitivity Yes inactive_nadph Root Cause: Inactive Cofactor nadph_ok->inactive_nadph No insufficient_sensitivity Root Cause: Analytical Method sensitivity_ok->insufficient_sensitivity No other_issue Investigate Other Factors: - Substrate Concentration - Incubation Time sensitivity_ok->other_issue Yes

References

Technical Support Center: Darolutamide and Transporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for investigating the interactions between darolutamide and the P-gp (P-glycoprotein, ABCB1) and BCRP (Breast Cancer Resistance Protein, ABCG2) transporters.

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate of P-gp and/or BCRP?

A1: Yes. In vitro studies have identified this compound as a substrate for both P-gp and BCRP efflux transporters.[1][2][3] This means that P-gp and BCRP can actively transport this compound out of cells, which can influence its intestinal absorption and overall disposition.

Q2: Does this compound inhibit P-gp and/or BCRP?

A2: Yes, in vitro experiments have shown that this compound can inhibit the function of both P-gp and BCRP.[1][2] The clinical relevance of this inhibition varies; co-administration of this compound significantly increases the exposure of BCRP substrates (like rosuvastatin) but does not seem to have a clinically significant effect on P-gp substrates (like dabigatran).

Q3: Why are P-gp and BCRP interactions important for this compound assays?

A3: Understanding these interactions is crucial for several reasons:

  • Predicting Drug-Drug Interactions (DDIs): Co-administered drugs that are inhibitors or inducers of P-gp and BCRP can alter this compound's plasma concentrations, potentially affecting its efficacy and safety. For example, strong inhibitors like itraconazole increase this compound exposure, while inducers like rifampicin decrease it significantly.

  • Mechanistic Understanding: Assays help elucidate the mechanisms behind this compound's absorption, distribution, and elimination.

  • Regulatory Requirements: Regulatory agencies like the FDA provide guidance on conducting in vitro and clinical DDI studies for investigational drugs to assess risks associated with metabolizing enzymes and transporters.

Q4: What is a typical in vitro model to study these interactions?

A4: The most common in vitro model is the bidirectional permeability assay using polarized epithelial cell monolayers, such as Caco-2 cells. Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that expresses key efflux transporters like P-gp and BCRP, mimicking the intestinal barrier.

Troubleshooting Guide for Permeability Assays

This section addresses common problems encountered during in vitro permeability assays (e.g., Caco-2 assays) with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High variability in apparent permeability (Papp) values between experiments. 1. Inconsistent cell monolayer integrity. 2. Variation in cell passage number. 3. Inconsistent incubation times or temperatures.1. Verify Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER) before and after each experiment. TEER values should be within the lab's established range (e.g., >300 Ω·cm²). Also, perform a Lucifer Yellow rejection test; leakage should be minimal (<2%). 2. Standardize Cell Passage: Use Caco-2 cells within a consistent and validated passage number range (e.g., passages 25-45) to ensure stable transporter expression. 3. Control Experimental Conditions: Ensure precise timing for sample collection and maintain a constant temperature (37°C) and CO₂ level during incubation.
Low this compound recovery (<70-80%) after the assay. 1. Poor aqueous solubility of this compound. 2. Non-specific binding to the assay plate or equipment. 3. Cellular accumulation or metabolism.1. Improve Solubility: Ensure the assay buffer composition is optimized. The use of a small, validated percentage of a solubilizing agent (e.g., DMSO) may be necessary. 2. Reduce Non-Specific Binding: Use low-binding plates and pipette tips. Include a recovery check by adding the compound to an empty well and incubating alongside experimental wells to quantify loss due to binding. 3. Assess Cell Association: After the transport experiment, lyse the cell monolayer to quantify the amount of this compound that has accumulated within the cells.
Efflux Ratio (ER) is close to 1, suggesting no active transport, which contradicts published data. 1. Low expression or activity of P-gp/BCRP transporters in the cell line. 2. This compound concentration is too high, saturating the transporters. 3. Degradation of this compound in the assay medium.1. Validate Transporter Activity: Routinely test known P-gp (e.g., talinolol, digoxin) and BCRP (e.g., estrone-3-sulfate) substrates and inhibitors as positive controls to confirm transporter functionality. 2. Test Multiple Concentrations: Perform the assay at several this compound concentrations. In vitro studies have used concentrations ranging from 0.5 µM to 10 µM. Lower concentrations are less likely to cause saturation. 3. Check Compound Stability: Incubate this compound in the assay buffer for the duration of the experiment and measure its concentration over time to ensure it remains stable.

Data Summary

The following tables summarize key in vitro findings regarding this compound's interaction with P-gp and BCRP.

Table 1: this compound as a Transporter Substrate (in vitro)

Assay System Transporter(s) Finding Reference
Caco-2 cells P-gp & BCRP Identified as a substrate.

| Caco-2 cells | P-gp & BCRP | Efflux ratios were 78, 98, and 14 at concentrations of 0.5, 2, and 10 µM, respectively. | |

Table 2: this compound as a Transporter Inhibitor (in vitro)

Transporter Finding Clinical Relevance Reference
BCRP Inhibition observed in vitro. High. Co-administration increased rosuvastatin (a BCRP substrate) exposure by approximately 5-fold.
P-gp Inhibition observed in vitro. Low. No clinically relevant DDI was observed with dabigatran (a P-gp substrate).

| OATP1B1/OATP1B3 | Inhibition observed in vitro. | Probable. Increased rosuvastatin exposure is also likely due to inhibition of these transporters. | |

Visualizations and Protocols

Interaction Pathway of this compound with Efflux Transporters

This diagram illustrates how P-gp and BCRP transporters efflux this compound from an intestinal epithelial cell and how this process can be modulated by inhibitors.

G cluster_cell Intestinal Epithelial Cell (e.g., Caco-2) cluster_lumen Intestinal Lumen (Apical Side) cluster_blood Bloodstream (Basolateral Side) Pgp P-gp (ABCB1) Daro_lumen This compound Pgp->Daro_lumen Export BCRP BCRP (ABCG2) BCRP->Daro_lumen Export Daro_in This compound (Intracellular) Daro_in->Pgp Efflux Daro_in->BCRP Efflux Daro_blood Absorbed This compound Daro_in->Daro_blood Absorption Daro_lumen->Daro_in Inhibitor P-gp/BCRP Inhibitor (e.g., Itraconazole) Inhibitor->Pgp Inhibits Inhibitor->BCRP Inhibits

Caption: this compound efflux by P-gp/BCRP and inhibition.

Experimental Workflow: Bidirectional Caco-2 Permeability Assay

The following diagram outlines the key steps for performing a bidirectional permeability assay to determine if this compound is a substrate for efflux transporters.

G start Start step1 Seed Caco-2 cells on Transwell® inserts start->step1 step2 Culture for 21-25 days to form a polarized monolayer step1->step2 step3 Verify Monolayer Integrity (Measure TEER) step2->step3 decision TEER > 300 Ω·cm²? step3->decision step4 Wash monolayer with pre-warmed transport buffer decision->step4 Yes discard Discard plate and re-culture cells decision->discard No step5 Add this compound solution to Donor compartment (Apical or Basolateral) step4->step5 step6 Incubate at 37°C (e.g., for 1-2 hours) step5->step6 step7 Collect samples from Donor and Receiver compartments step6->step7 step8 Analyze this compound concentration (LC-MS/MS) step7->step8 step9 Calculate Papp and Efflux Ratio step8->step9 end End step9->end

Caption: Workflow for a Caco-2 bidirectional transport assay.

Key Experimental Protocol: Bidirectional Permeability Assay

This protocol provides a generalized methodology for assessing this compound permeability and efflux potential.

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable Transwell® filter inserts (e.g., 12-well format) at a designated density.

    • Culture the cells for 21-25 days in an appropriate medium, replacing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Only use inserts that meet the established integrity criteria (e.g., >300 Ω·cm²).

  • Transport Experiment:

    • Gently wash the cell monolayers on both the apical (AP) and basolateral (BL) sides with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare the dosing solution of this compound in the transport buffer. To assess efflux, prepare separate experiments for AP-to-BL and BL-to-AP transport.

    • For AP-to-BL transport: Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For BL-to-AP transport: Add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • To identify specific transporter involvement (e.g., P-gp or BCRP), run parallel experiments where known inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP) are added to both chambers.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of this compound in all samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the following formula:

      Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER):

      ER = Papp (BL-to-AP) / Papp (AP-to-BL)

    • An efflux ratio greater than 2 is generally considered indicative of active efflux. A significant reduction in the ER in the presence of a specific inhibitor confirms the involvement of that transporter.

References

Navigating Darolutamide Administration in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Darolutamide In Vivo Studies

For researchers and drug development professionals utilizing this compound in in vivo cancer models, precise treatment scheduling is critical for obtaining robust and reproducible data. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to facilitate the effective design and execution of your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and schedule for this compound in mouse xenograft models?

A1: Based on published studies, a common starting point for oral administration of this compound in mouse xenograft models is in the range of 50-100 mg/kg, administered once or twice daily.[1][2] The optimal dose and schedule can vary depending on the specific cancer model being used. For instance, in a VCaP xenograft model, 50 mg/kg administered twice daily fully inhibited tumor growth, whereas once-daily dosing at the same concentration only slowed growth.[3]

Q2: How should I prepare this compound for oral gavage?

A2: this compound is often formulated for preclinical oral dosing. While specific vehicle compositions are not always detailed in publications, a common approach for poorly soluble compounds is to use a suspension or solution in a vehicle such as a mixture of DMSO, PEG300, and ethanol. It is crucial to ensure the formulation is homogenous and stable for the duration of the study.

Q3: What are the key pharmacokinetic parameters of this compound in preclinical models?

A3: In rats, this compound is quickly absorbed after oral administration, reaching maximum plasma concentration in about one hour, and it has high absolute bioavailability. The terminal half-life in rats is approximately 4 hours. In mice, stereoselectivity has been observed in its pharmacokinetics. The active metabolite, keto-darolutamide, is also readily formed in both species. Notably, this compound has low penetration into the brain in both mice and rats.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent androgen receptor (AR) inhibitor. It competitively binds to the ligand-binding domain of the AR, which prevents the binding of androgens like testosterone and dihydrotestosterone. This action blocks the translocation of the AR to the nucleus and subsequent AR-mediated gene transcription, ultimately inhibiting the proliferation of prostate cancer cells.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Suboptimal Tumor Growth Inhibition - Insufficient drug exposure at the tumor site.- The tumor model may have inherent resistance mechanisms.- Issues with the formulation affecting bioavailability.- Increase the dosing frequency from once daily (QD) to twice daily (BID) to maintain more consistent plasma concentrations.- Gradually escalate the dose. Doses up to 200 mg/kg once daily have been reported.- Re-evaluate the in vitro sensitivity of your cancer cell line to this compound.- Assess the stability and homogeneity of your oral formulation.
Observed Toxicity or Animal Welfare Concerns (e.g., significant body weight loss) - The administered dose may be too high for the specific animal strain or model.- Off-target effects of the compound.- Stress induced by the administration procedure.- Reduce the dose or decrease the dosing frequency.- If toxicity persists, consider a temporary halt in dosing to allow for animal recovery, then resume at a lower dose.- Ensure proper oral gavage technique to minimize stress and potential for injury.
High Variability in Tumor Response Between Animals - Inconsistent dosing volume or formulation concentration.- Differences in individual animal metabolism.- Variation in tumor establishment and size at the start of treatment.- Ensure accurate and consistent administration of the oral dose.- Randomize animals into treatment groups based on tumor volume to ensure an even distribution at the start of the study.- Increase the number of animals per group to improve statistical power.
Difficulty with Oral Gavage Administration - The formulation may be too viscous or not a stable suspension.- Improper restraint of the animal.- Optimize the vehicle composition to improve the formulation's properties.- Ensure personnel are properly trained in animal handling and oral gavage techniques.

Quantitative Data Summary

Table 1: Summary of this compound In Vivo Dosing Schedules and Efficacy in Xenograft Models

Xenograft Model Animal Model Dose Schedule Observed Efficacy Reference
LAPC-4SCID mice100 mg/kgTwice DailySignificant reduction in tumor growth.[4]
LAPC-4SCID mice200 mg/kgOnce DailySignificant reduction in tumor growth.[4]
KuCaP-1SCID mice40 mg/kgTwice DailyMarked reduction in tumor growth.
KuCaP-1SCID mice100 mg/kgTwice DailyMarked reduction in tumor growth.
VCaPSCID mice50 mg/kgOnce DailySlowed tumor growth.
VCaPSCID mice50 mg/kgTwice DailyFull inhibition of tumor growth.
ST1273 (PDX)N/A15, 30, or 100 mg/kgTwice DailyLong-lasting inhibition of tumor growth in combination with PSMA-TTC.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Culture and Implantation: Culture the desired prostate cancer cells (e.g., LAPC-4, VCaP) under standard conditions. Subcutaneously inject the cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a predetermined average size (e.g., 150 mm³).

  • Randomization and Treatment Initiation: Randomize mice into control and treatment groups. Begin oral administration of this compound at the selected dose and schedule.

  • Dosing: Administer this compound via oral gavage.

  • Data Collection: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Continue treatment for the planned duration or until tumors in the control group reach a predetermined endpoint.

  • Analysis: At the end of the study, tumors can be excised for further analysis, such as gene expression studies.

Visualizations

Darolutamide_Signaling_Pathway This compound Mechanism of Action Androgens Androgens (Testosterone, DHT) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgens->AR_cytoplasm Binds to AR_Daro_complex AR-Darolutamide Complex AR_cytoplasm->AR_Daro_complex AR_Androgen_complex AR-Androgen Complex AR_cytoplasm->AR_Androgen_complex This compound This compound This compound->AR_cytoplasm Competitively binds to Nucleus Nucleus AR_Daro_complex->Nucleus Blocks Translocation AR_Androgen_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes

Caption: Mechanism of action of this compound in inhibiting androgen receptor signaling.

Experimental_Workflow Workflow for Adjusting this compound Treatment Start Start: Establish Xenograft Model Initial_Dosing Initiate Treatment: - Starting dose (e.g., 50-100 mg/kg) - Schedule (e.g., QD or BID) Start->Initial_Dosing Monitor Monitor Tumor Growth and Animal Health Initial_Dosing->Monitor Evaluate Evaluate Efficacy and Toxicity Monitor->Evaluate Optimal Optimal Response: Continue Treatment Evaluate->Optimal Yes Suboptimal Suboptimal Response Evaluate->Suboptimal No Toxicity Toxicity Observed Evaluate->Toxicity Toxicity End End of Study Optimal->End Adjust_Dose Adjust Schedule: - Increase Frequency (QD to BID) - Increase Dose Suboptimal->Adjust_Dose Reduce_Dose Adjust Schedule: - Decrease Dose - Decrease Frequency Toxicity->Reduce_Dose Reevaluate Re-evaluate Response Adjust_Dose->Reevaluate Reduce_Dose->Reevaluate Reevaluate->Monitor

References

Technical Support Center: Troubleshooting Darolutamide Efficacy in Enzalutamide-Resistant Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of darolutamide in enzalutamide-resistant prostate cancer models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to enzalutamide?

A1: Resistance to enzalutamide can arise from various molecular alterations. The most common mechanisms include:

  • Androgen Receptor (AR) Alterations: This includes point mutations in the AR ligand-binding domain (LBD), such as the F876L mutation, which can convert enzalutamide from an antagonist to an agonist.[1][2] Additionally, the expression of constitutively active AR splice variants that lack the LBD, such as AR-V7, can confer resistance as they are not targeted by enzalutamide.[1][3]

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass their dependency on AR signaling. A key example is the upregulation of the glucocorticoid receptor (GR), which can drive tumor growth in the presence of enzalutamide.[3]

  • Intratumoral Androgen Biosynthesis: Enzalutamide-resistant cells can increase their own production of androgens, thereby outcompeting the antagonist for binding to the AR.

  • Lineage Plasticity: Prostate cancer cells can undergo a change in their cellular identity, a process known as lineage plasticity, to a state that is no longer dependent on the AR pathway for survival and growth.

Q2: How does this compound differ from enzalutamide in its mechanism of action?

A2: this compound is a structurally distinct androgen receptor antagonist. This unique structure allows it to bind to the AR with high affinity and inhibit its function, including in the presence of some AR mutations that confer resistance to enzalutamide. This compound acts as a competitive inhibitor of androgen binding to the AR, preventing AR nuclear translocation and AR-mediated transcription. Its main metabolite, keto-darolutamide, exhibits similar pharmacological activity.

Q3: Is this compound effective against the F876L AR mutation that confers resistance to enzalutamide?

A3: Yes, preclinical studies have shown that this compound can effectively block the activity of the F876L mutant AR, which is a known mechanism of resistance to enzalutamide. This suggests that this compound may be a viable therapeutic option in cases where enzalutamide resistance is driven by this specific mutation.

Troubleshooting Guide

Q1: My enzalutamide-resistant cell line is not responding to this compound treatment in vitro. What are the possible reasons and what should I check?

A1: If you observe a lack of efficacy with this compound in your enzalutamide-resistant model, consider the following troubleshooting steps:

  • Confirm the Mechanism of Enzalutamide Resistance: The effectiveness of this compound can depend on the specific mechanism of resistance in your model.

    • AR Sequencing: Sequence the androgen receptor gene to check for mutations like F876L. This compound has been shown to be effective against this mutation.

    • AR Splice Variant Analysis: Use RT-PCR or Western blot to check for the expression of AR splice variants, such as AR-V7. The efficacy of this compound against models driven solely by AR-V7 may vary.

    • Bypass Pathway Analysis: Investigate the activation of bypass pathways. For example, assess the expression and activation of the glucocorticoid receptor (GR) using Western blot or qPCR. If GR is highly expressed and activated, your model may be dependent on this pathway, and AR-targeted therapy alone may be insufficient.

  • Optimize Experimental Conditions:

    • Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration for this compound. Refer to published studies for effective concentrations, which are typically in the nanomolar to low micromolar range.

    • Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition and serum levels, as these can influence drug sensitivity.

  • Verify Drug Integrity:

    • Proper Storage: Confirm that the this compound compound has been stored correctly according to the manufacturer's instructions to prevent degradation.

    • Fresh Preparation: Prepare fresh drug solutions for each experiment.

Q2: I am not observing significant tumor growth inhibition with this compound in my enzalutamide-resistant xenograft model. What factors should I consider?

A2: In vivo studies can be complex, and several factors can influence the observed efficacy of this compound:

  • Pharmacokinetics and Dosing:

    • Dose and Schedule: Review the dosing regimen. Oral administration of this compound has been shown to be effective in preclinical models. Ensure the dose and frequency are sufficient to maintain therapeutic drug concentrations in the tumor.

    • Drug Bioavailability: Consider potential issues with drug absorption and bioavailability in your specific animal model.

  • Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance.

  • Model Characterization: Thoroughly characterize your xenograft model to understand the primary drivers of tumor growth and resistance. As with in vitro models, assess AR status, splice variants, and bypass pathways.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Enzalutamide in Prostate Cancer Cell Lines

Cell LineAndrogen Receptor StatusCompoundIC₅₀ (nM) for Cell ViabilityReference
LNCaP-derived MR49FAR F877L mutationThis compoundSignificantly inhibited growth
VCaPWild-type AR (amplified)This compoundPotently inhibited spheroid formation
VCaPWild-type AR (amplified)EnzalutamideWeaker activity than this compound
LAPC-4Wild-type ARThis compoundStrongest impact on spheroid formation
LAPC-4Wild-type AREnzalutamideStrong impact on spheroid formation

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

Xenograft ModelAR StatusTreatmentOutcomeReference
LAPC-4Wild-type ARThis compound (oral)Marked reduction in tumor growth
KuCaP-1 (patient-derived)Wild-type ARThis compound (oral)Marked reduction in tumor growth
MR49FAR F877L and T878A mutationsThis compoundPotent antitumor efficacy

Experimental Protocols

1. Cell Viability Assay (e.g., using alamarBlue®)

  • Objective: To determine the effect of this compound on the proliferation of enzalutamide-resistant prostate cancer cells.

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (and enzalutamide as a control) for the desired duration (e.g., 72 hours). Include a vehicle-treated control group.

    • Following treatment, add alamarBlue® reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence or absorbance using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

2. Western Blot for AR and GR Expression

  • Objective: To assess the protein levels of the androgen receptor and glucocorticoid receptor in response to treatment.

  • Methodology:

    • Culture and treat cells with this compound or enzalutamide as required.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR, GR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Chromatin Immunoprecipitation (ChIP)-qPCR for AR Binding

  • Objective: To determine if this compound reduces the binding of AR to the regulatory regions of its target genes.

  • Methodology:

    • Treat cells with androgens in the presence or absence of this compound.

    • Crosslink protein-DNA complexes with formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

    • Immunoprecipitate the chromatin with an AR-specific antibody.

    • Reverse the crosslinks and purify the DNA.

    • Perform qPCR using primers specific for the androgen response elements (AREs) in the regulatory regions of known AR target genes (e.g., KLK3/PSA, TMPRSS2).

    • Analyze the data to determine the relative enrichment of AR at these sites.

Visualizations

Enzalutamide_Resistance_and_Darolutamide_Action cluster_0 Androgen-Dependent Signaling cluster_1 Mechanisms of Enzalutamide Resistance cluster_2 This compound Action Androgen Androgens AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus & Binds DNA Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression Drives Transcription Enzalutamide Enzalutamide Enzalutamide->AR Inhibits AR_mut Mutated AR (e.g., F876L) AR_mut->ARE Constitutively Active or Activated by Enzalutamide AR_sv AR Splice Variant (e.g., AR-V7) AR_sv->ARE Constitutively Active GR Glucocorticoid Receptor (GR) Upregulation GR->Gene_Expression Activates Target Genes Bypass Bypass Signaling Bypass->Gene_Expression This compound This compound This compound->AR Inhibits Wild-Type AR This compound->AR_mut Inhibits Mutated AR

Caption: Signaling pathways in enzalutamide resistance and this compound's mechanism of action.

Experimental_Workflow start Start: Enzalutamide-Resistant Prostate Cancer Model (Cell line or Xenograft) characterize 1. Characterize Resistance Mechanism - AR Sequencing (e.g., for F876L) - AR-V7 Expression (RT-PCR/Western) - GR Expression (Western/qPCR) start->characterize invitro 2. In Vitro Efficacy Studies - Cell Viability/Proliferation Assays - Spheroid Formation Assays - Apoptosis Assays characterize->invitro mechanistic 3. Mechanistic Studies - AR Target Gene Expression (qPCR) - AR Nuclear Localization (IF) - AR-DNA Binding (ChIP-qPCR) invitro->mechanistic data_analysis 5. Data Analysis and Interpretation invitro->data_analysis invivo 4. In Vivo Efficacy Studies (if in vitro is promising) - Xenograft Tumor Growth - Pharmacodynamic Biomarkers mechanistic->invivo invivo->data_analysis conclusion Conclusion: Assess this compound Efficacy and Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound efficacy.

References

Validation & Comparative

Preclinical Showdown: Darolutamide vs. Enzalutamide in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced prostate cancer treatment, second-generation androgen receptor (AR) antagonists have emerged as pivotal therapies. Among these, darolutamide and enzalutamide are prominent players, each with a distinct preclinical profile. This guide offers a detailed comparison of their performance in preclinical prostate cancer models, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action and Androgen Receptor Binding

dot

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds Androgen->AR Causes dissociation from HSP HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates to nucleus and binds to DNA This compound This compound This compound->AR Inhibits Androgen Binding This compound->ARE Prevents Nuclear Translocation & DNA Binding Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Androgen Binding Enzalutamide->ARE Prevents Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription Initiates CellGrowth Cell Growth & Survival Transcription->CellGrowth Leads to

Figure 1. Simplified signaling pathway of the Androgen Receptor and points of inhibition by this compound and enzalutamide.

In Vitro Efficacy: A Head-to-Head Comparison

A direct comparison of the anti-proliferative effects of this compound and enzalutamide was conducted across a panel of human prostate cancer cell lines, including androgen-sensitive (LNCaP), castration-resistant (22RV1), and androgen-independent (PC3, DU145) models. The half-maximal inhibitory concentration (IC50) values were determined using a CellTiter-Glo® luminescent cell viability assay.

Cell LineThis compound IC50 (µM)Enzalutamide IC50 (µM)Androgen Receptor Status
22RV146.6Not explicitly stated in the same studyAR-positive, expresses AR-V7 splice variant
LNCaP33.8Not explicitly stated in the same studyAR-positive, androgen-sensitive
PC332.3Not explicitly stated in the same studyAR-negative
DU14511.0Not explicitly stated in the same studyAR-negative

Data sourced from a single preclinical study for consistency.[2][3]

Interestingly, the same study noted that this compound demonstrated a better reduction in prostate-specific antigen (PSA) levels in LNCaP cells and a more significant induction of the stress-response protein ATF4 in both LNCaP and 22RV1 cells compared to enzalutamide.[2][3]

In Vivo Antitumor Activity

dot

cluster_setup Xenograft Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CancerCells Prostate Cancer Cell Line (e.g., VCaP) Implantation Subcutaneous Implantation CancerCells->Implantation Mice Immunocompromised Mice Mice->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization TreatmentGroups Treatment Groups (Vehicle, this compound, Enzalutamide) Randomization->TreatmentGroups Dosing Daily Oral Dosing TreatmentGroups->Dosing TumorMeasurement Tumor Volume Measurement (e.g., Calipers) Dosing->TumorMeasurement Endpoint Study Endpoint (e.g., Predetermined Tumor Size) TumorMeasurement->Endpoint Comparison Comparison of Tumor Growth Inhibition Endpoint->Comparison

Figure 2. A generalized experimental workflow for a preclinical in vivo xenograft study.

Blood-Brain Barrier Penetration: A Key Differentiator

A significant distinction between this compound and enzalutamide in preclinical models is their ability to cross the blood-brain barrier (BBB). Multiple studies have consistently demonstrated that this compound has substantially lower BBB penetration compared to enzalutamide.

In a head-to-head study using quantitative whole-body autoradiography in rats, the brain-to-blood ratio of radio-labeled enzalutamide was approximately 10-fold higher than that of this compound. This limited BBB penetration of this compound is attributed to its distinct molecular structure and is hypothesized to contribute to a more favorable central nervous system (CNS) side-effect profile observed in clinical settings.

Experimental Protocols

Androgen Receptor Binding Assay (Competitive Inhibition)
  • Objective: To determine the binding affinity of this compound and enzalutamide to the androgen receptor.

  • Method: A competitive binding assay is typically performed using a radiolabeled androgen, such as [3H]-mibolerone, and a source of androgen receptors, often from rat prostate cytosol or engineered cell lines overexpressing the human AR.

  • Procedure:

    • A constant concentration of the radiolabeled androgen and the AR preparation are incubated with varying concentrations of the unlabeled competitor (this compound or enzalutamide).

    • After reaching equilibrium, the bound and free radioligand are separated.

    • The amount of bound radioactivity is measured using liquid scintillation counting.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The inhibition constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Objective: To assess the anti-proliferative effects of this compound and enzalutamide on prostate cancer cell lines.

  • Cell Lines: LNCaP, 22RV1, PC3, DU145.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit, this compound, enzalutamide.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The following day, cells are treated with a range of concentrations of this compound or enzalutamide.

    • After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.

    • The plate is incubated to stabilize the luminescent signal.

    • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

    • The IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model
  • Objective: To evaluate the in vivo antitumor efficacy of this compound and enzalutamide.

  • Animal Model: Typically, male immunodeficient mice (e.g., nude or SCID).

  • Cell Lines: Prostate cancer cell lines such as VCaP or LAPC-4 are subcutaneously injected into the flanks of the mice.

  • Procedure:

    • Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, enzalutamide).

    • Drugs are administered orally at specified doses and schedules.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Body weight and general health of the mice are monitored.

    • The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition for each treatment group is calculated.

Conclusion

Preclinical data highlight both similarities and key differences between this compound and enzalutamide. While both are potent androgen receptor antagonists, this compound's main metabolite may have a higher binding affinity to the AR. In vitro studies demonstrate the anti-proliferative effects of both compounds across various prostate cancer cell lines. A critical distinguishing feature is the significantly lower blood-brain barrier penetration of this compound, which has important implications for its clinical safety profile. Further head-to-head in vivo studies are warranted to definitively compare their antitumor efficacy in preclinical models. This comprehensive preclinical data provides a valuable foundation for researchers and clinicians in understanding the nuances of these important prostate cancer therapies.

References

Comparative In Vitro Efficacy of Darolutamide and Apalutamide in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Apalutamide and darolutamide are potent, second-generation androgen receptor (AR) inhibitors that have demonstrated significant clinical efficacy in the treatment of prostate cancer. While both drugs target the AR signaling pathway, their distinct chemical structures lead to differences in their preclinical profiles. This guide provides a comparative analysis of the in vitro efficacy of this compound and apalutamide, supported by experimental data from various studies, to inform researchers, scientists, and drug development professionals.

Androgen Receptor Binding and Antagonistic Activity

Both this compound and apalutamide are competitive AR antagonists, but they exhibit different binding affinities and potencies in antagonizing AR activity.

This compound and its active metabolite, keto-darolutamide, have demonstrated a higher binding affinity for the androgen receptor compared to apalutamide.[1] In cell-based transactivation assays, this compound shows strong antagonistic activity against wild-type AR.[2] One study found that this compound was more effective than apalutamide at the same dose in C4-2B parental cells in vitro.[3]

Apalutamide also demonstrates a high affinity for the AR ligand-binding domain, approximately 7- to 10-fold greater than that of bicalutamide.[4] Like other second-generation AR inhibitors, apalutamide prevents AR nuclear translocation and AR-mediated transcription.[5]

A key differentiator lies in their activity against certain AR mutations that confer resistance. This compound has been shown to be active against the F876L mutation in the AR ligand-binding domain, a mutation that can lead to resistance to both enzalutamide and apalutamide.

Inhibition of AR Nuclear Translocation and Transcriptional Activity

A critical mechanism of action for both drugs is the inhibition of AR nuclear translocation. This compound has been shown to effectively inhibit the nuclear translocation of the androgen receptor in cells that overexpress AR.

Following nuclear translocation, the AR binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes essential for prostate cancer cell growth and survival. Both this compound and apalutamide have been shown to reduce the expression of AR target genes such as prostate-specific antigen (PSA, encoded by the KLK3 gene), FKBP5, KLK2, and TMPRSS2. In VCaP cells, treatment with this compound led to a reduction of these androgen-stimulated genes down to non-stimulated levels at the highest concentrations tested. The overall impact of apalutamide on the expression of these genes was found to be comparable to that of this compound. Furthermore, this compound markedly reduces the binding of AR to the regulatory regions of the FKBP5 and KLK3 genes, a similar effect to that observed with apalutamide treatment.

Effects on Prostate Cancer Cell Viability and Growth

The antagonistic effects of this compound and apalutamide on the AR signaling pathway translate to a reduction in the viability and proliferation of prostate cancer cells in vitro.

In studies using androgen-dependent prostate cancer cell lines, this compound has been shown to strongly reduce cell viability. Furthermore, in three-dimensional (3D) spheroid formation assays, which better mimic the in vivo tumor microenvironment, this compound potently inhibited androgen-induced spheroid formation in VCaP and LAPC-4 cells. In VCaP cells, this compound's inhibitory effect on spheroid formation was more potent than that of enzalutamide and especially apalutamide. In LAPC-4 cells, this compound and enzalutamide had the strongest impact, while apalutamide showed the least activity.

Cross-resistance has been observed among different anti-androgen drugs. Enzalutamide and abiraterone-resistant prostate cancer cells have been shown to be cross-resistant to both apalutamide and this compound. However, this compound has shown the potential to overcome enzalutamide resistance in cases driven by specific AR mutations like F877L, where enzalutamide and apalutamide can act as agonists.

Quantitative Comparison of In Vitro Efficacy

ParameterThis compoundApalutamideCell LineReference
AR Binding Affinity Higher than apalutamideHigh (7-10x > bicalutamide)-
Spheroid Formation Inhibition (VCaP) Stronger inhibitionWeaker inhibitionVCaP
Spheroid Formation Inhibition (LAPC-4) Strong impactLeast activeLAPC-4
Activity against F876L AR mutation ActiveInactive (resistance)-

Experimental Protocols

Cell Viability Assay
  • Cell Lines: LNCaP, VCaP, LAPC-4, 22Rv1, PC3, DU145 prostate cancer cell lines.

  • Treatment: Cells are treated with varying concentrations of this compound or apalutamide.

  • Assay: Cell viability is typically measured using a CellTiter-Glo Luminescent Cell Viability Assay after a specified incubation period (e.g., 96 hours).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated to determine the potency of each compound.

Spheroid Formation Assay
  • Cell Lines: VCaP and LAPC-4 cells.

  • Procedure: Single-cell suspensions are plated into ultra-low attachment microplates.

  • Treatment: Cells are treated with an androgen (e.g., R1881) to stimulate spheroid formation and different concentrations of AR antagonists.

  • Duration: The assay is typically run for up to 15 days.

  • Analysis: Spheroid formation is monitored and quantified using microscopy and image analysis software (e.g., ImageJ). The results are often presented as a percentage of the androgen-stimulated control.

Gene Expression Analysis (qRT-PCR)
  • Cell Lines: VCaP and LAPC-4 cells.

  • Treatment: Cells are stimulated with an androgen (e.g., R1881) in the presence or absence of this compound or apalutamide at various concentrations.

  • Procedure: RNA is extracted from the cells, reverse transcribed into cDNA, and then subjected to quantitative real-time PCR (qRT-PCR) to measure the expression levels of AR target genes (FKBP5, KLK3, KLK2, TMPRSS2).

  • Analysis: Gene expression levels are normalized to a housekeeping gene, and the fold change in expression relative to a control condition is calculated.

AR Chromatin Immunoprecipitation (ChIP)
  • Cell Lines: VCaP cells.

  • Treatment: Cells are treated with an androgen and the AR antagonist of interest.

  • Procedure: Chromatin is cross-linked, sheared, and then immunoprecipitated with an antibody specific to the androgen receptor. The associated DNA is then purified.

  • Analysis: The amount of specific DNA regions (e.g., regulatory regions of FKBP5 and KLK3) is quantified by qPCR to determine the extent of AR binding.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds Androgen_AR Androgen-AR Complex AR->Androgen_AR HSP HSP HSP->AR AR_dimer AR Dimer Androgen_AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR Inhibits Binding This compound->Androgen_AR Inhibits Translocation This compound->AR_dimer Inhibits DNA Binding Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->Androgen_AR Inhibits Translocation Apalutamide->AR_dimer Inhibits DNA Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., KLK3, FKBP5) ARE->Transcription Promotes CellGrowth Cell Growth & Survival Transcription->CellGrowth Spheroid_Formation_Workflow start Single-cell suspension of prostate cancer cells plate Plate cells in ultra-low attachment microplates start->plate treatment Treat with Androgen (R1881) +/- this compound/Apalutamide plate->treatment incubation Incubate for up to 15 days treatment->incubation imaging Microscopic Imaging incubation->imaging analysis Quantify spheroid formation (ImageJ) imaging->analysis end Compare inhibitory effects analysis->end

References

A Head-to-Head Showdown: Second-Generation Androgen Receptor Inhibitors in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative efficacy, safety, and molecular mechanisms of enzalutamide, apalutamide, and darolutamide, with an eye on the emerging potential of niclosamide.

In the landscape of advanced prostate cancer treatment, the advent of second-generation androgen receptor (AR) inhibitors has marked a significant turning point, offering substantial improvements in survival outcomes for patients with metastatic hormone-sensitive prostate cancer (mHSPC) and non-metastatic castration-resistant prostate cancer (nmCRPC).[1][2] This guide provides a comprehensive head-to-head comparison of the three leading second-generation AR inhibitors—enzalutamide, apalutamide, and this compound—and introduces niclosamide, an agent with a distinct mechanism of action. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.

Mechanism of Action: A Common Target, Distinct Interactions

The primary mechanism of action for enzalutamide, apalutamide, and this compound is the competitive inhibition of the androgen receptor.[3][4] Unlike their first-generation predecessors, these agents exhibit a higher binding affinity for the AR and more effectively prevent its nuclear translocation, DNA binding, and the subsequent transcription of AR target genes.[5] This multi-faceted inhibition of the AR signaling pathway ultimately leads to decreased prostate cancer cell proliferation and survival.

This compound is noted to have the highest binding affinity for the androgen receptor among the three. Furthermore, this compound possesses a unique chemical structure that may contribute to its distinct biological activity and resistance profile. It has also been shown to be a potent antagonist of several AR mutants that confer resistance to enzalutamide and apalutamide.

Niclosamide, an FDA-approved antihelminthic drug, is emerging as a potential therapeutic for castration-resistant prostate cancer (CRPC) with a different mechanism. Preclinical studies have shown that niclosamide can downregulate the expression of androgen receptor splice variants (AR-Vs), such as AR-V7, which are a common mechanism of resistance to AR-targeted therapies. Niclosamide promotes the degradation of AR-V7 protein through a proteasome-dependent pathway.

Below is a diagram illustrating the androgen receptor signaling pathway and the points of inhibition by second-generation AR inhibitors.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR-HSP Complex AR-HSP Complex Androgens->AR-HSP Complex Binds to AR AR Androgen Receptor (AR) AR->AR-HSP Complex HSP Heat Shock Proteins (HSP) HSP->AR-HSP Complex AR_active Active AR AR-HSP Complex->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation Inhibitors Enzalutamide Apalutamide This compound Inhibitors->AR_active Inhibit Androgen Binding Inhibitors->AR_active Inhibit Nuclear Translocation ARE Androgen Response Element (ARE) Inhibitors->ARE Inhibit DNA Binding AR_dimer->ARE Binds to DNA Gene Transcription Gene Transcription ARE->Gene Transcription Cell Growth Cell Growth & Survival Gene Transcription->Cell Growth

Caption: Androgen Receptor Signaling Pathway and Points of Inhibition.

Preclinical Performance: A Quantitative Comparison

Preclinical studies provide valuable insights into the potency and selectivity of these inhibitors. The following table summarizes key preclinical data for enzalutamide, apalutamide, and this compound.

ParameterEnzalutamideApalutamideThis compoundNiclosamideReference(s)
AR Binding Affinity (IC50/Ki) IC50: 21.4 ± 4.4 nMIC50: 16 nMKi: 11 nMN/A (Targets AR-V7)
In Vitro Cell Proliferation (IC50) Varies by cell line (e.g., 4 µM to >50 µM in breast cancer cells)Not explicitly stated in snippetsIC50: 230 nM (VCaP cells)IC50: 0.644 µM (AR-V7 degradation in LNCaP95 cells)

Clinical Efficacy: Head-to-Head and Placebo-Controlled Trials

Numerous phase III clinical trials have established the efficacy of enzalutamide, apalutamide, and this compound in various stages of prostate cancer. While direct head-to-head randomized controlled trials are limited, network meta-analyses and real-world evidence studies provide comparative insights.

Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
TrialDrugPrimary EndpointResult vs. PlaceboReference(s)
PROSPER EnzalutamideMetastasis-Free Survival (MFS)Median MFS: 36.6 vs 14.7 months (HR 0.29)
SPARTAN ApalutamideMetastasis-Free Survival (MFS)Median MFS: 40.5 vs 16.2 months (HR 0.28)
ARAMIS This compoundMetastasis-Free Survival (MFS)Median MFS: 40.4 vs 18.4 months (HR 0.41)

A network meta-analysis of these trials suggested that while all three drugs significantly improve MFS compared to placebo, apalutamide and enzalutamide may be more effective than this compound in this setting. However, real-world data from the DEAR study indicated that patients treated with this compound had a lower likelihood of developing metastatic disease or discontinuing treatment compared to those on enzalutamide or apalutamide.

Metastatic Castration-Sensitive Prostate Cancer (mCSPC)
TrialDrugPrimary EndpointResult vs. ADT aloneReference(s)
ARCHES EnzalutamideRadiographic Progression-Free Survival (rPFS)Significantly improved rPFS
TITAN ApalutamideOverall Survival (OS) & rPFSSignificantly improved OS and rPFS
ARASENS This compound (+ ADT & Docetaxel)Overall Survival (OS)Significantly improved OS vs. ADT + Docetaxel

A real-world head-to-head study in mCSPC patients showed that apalutamide provided a statistically significant overall survival benefit at 24 months compared to enzalutamide.

Safety and Tolerability Profile

The safety profiles of the three second-generation AR inhibitors are a key differentiating factor in clinical practice.

Adverse Event (AE)EnzalutamideApalutamideThis compoundReference(s)
Fatigue More commonCommonLower risk
Falls Increased riskIncreased riskLower risk
Fractures Increased riskIncreased riskLower risk
Rash Less commonMore commonLower risk
Seizures Increased riskIncreased riskLowest risk (similar to placebo)
Hypertension CommonCommonLess common
Drug-Drug Interactions Higher risk (CYP P450)Higher risk (CYP P450)Lower risk

This compound generally exhibits a more favorable safety profile, with a lower incidence of central nervous system-related side effects like seizures and falls, which is attributed to its lower penetration of the blood-brain barrier.

Experimental Protocols: A Methodological Overview

The evaluation of these inhibitors relies on a series of standardized preclinical and clinical experimental protocols.

Preclinical Assays
  • Androgen Receptor Competitive Binding Assay: This assay determines the binding affinity of a compound to the androgen receptor. A radiolabeled androgen (e.g., [3H]mibolerone or 18F-FDHT) is incubated with a source of AR (e.g., prostate cytosol or recombinant AR). The test compound is added at various concentrations to compete with the radiolabeled androgen for binding to the AR. The amount of bound radioactivity is measured, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen) is calculated.

  • In Vitro Cytotoxicity/Cell Proliferation Assays: These assays measure the ability of a compound to inhibit the growth of cancer cells. Prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3) are cultured in the presence of varying concentrations of the inhibitor. Cell viability is assessed after a specific incubation period (e.g., 48-72 hours) using methods like MTT, MTS, or WST-8 assays, which measure metabolic activity, or by direct cell counting. The IC50 value, representing the concentration that inhibits 50% of cell growth, is then determined.

  • In Vivo Xenograft Models: To evaluate anti-tumor efficacy in a living organism, human prostate cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the investigational drug or a vehicle control. Tumor volume is measured regularly to assess the drug's ability to inhibit tumor growth.

Below is a generalized workflow for the preclinical evaluation of an AR inhibitor.

Preclinical_Workflow Preclinical Evaluation Workflow for AR Inhibitors Start Start Compound_Library Compound Library Screening Start->Compound_Library Binding_Assay AR Competitive Binding Assay (Determine IC50/Ki) Compound_Library->Binding_Assay Lead_Compound Lead Compound Identification Binding_Assay->Lead_Compound High Affinity Cell_Culture Prostate Cancer Cell Lines (e.g., LNCaP, VCaP) Cytotoxicity_Assay In Vitro Cytotoxicity Assay (Determine IC50) Cell_Culture->Cytotoxicity_Assay Xenograft_Model In Vivo Xenograft Model (Evaluate Anti-Tumor Efficacy) Cytotoxicity_Assay->Xenograft_Model Potent Inhibition Lead_Compound->Cytotoxicity_Assay Pharmacokinetics Pharmacokinetic Studies (ADME) Xenograft_Model->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology IND Investigational New Drug (IND) Application Toxicology->IND Favorable Profile

Caption: Generalized Preclinical Drug Discovery and Development Workflow.

Clinical Trial Design

Phase III clinical trials for these agents typically enroll patients with a specific stage of prostate cancer (e.g., nmCRPC with a rapid PSA doubling time or mHSPC). Patients are randomized to receive the investigational drug in combination with androgen deprivation therapy (ADT) or a placebo with ADT. The primary endpoint is often a measure of disease progression, such as metastasis-free survival or radiographic progression-free survival, with overall survival as a key secondary endpoint. Safety and quality of life are also closely monitored.

Conclusion and Future Directions

Enzalutamide, apalutamide, and this compound have all demonstrated significant clinical benefit in the treatment of advanced prostate cancer. While they share a common mechanism of action, there are notable differences in their binding affinities, clinical efficacy in specific patient populations, and, most distinctly, their safety profiles. This compound's favorable safety profile, particularly the lower incidence of CNS-related adverse events, may offer an advantage in clinical decision-making. Apalutamide has shown promising results in a real-world comparison with enzalutamide in the mCSPC setting.

The emergence of resistance to these potent AR inhibitors remains a significant clinical challenge. The development of agents with novel mechanisms of action, such as niclosamide's targeting of AR splice variants, represents a critical area of ongoing research. Future studies will likely focus on head-to-head comparisons in well-defined patient populations, the identification of predictive biomarkers to guide treatment selection, and the development of combination therapies to overcome resistance.

References

Cross-Resistance Between Darolutamide and Other Androgen Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of darolutamide with other androgen receptor inhibitors (ARis), focusing on the critical issue of cross-resistance in prostate cancer. Experimental data from preclinical studies are presented to elucidate the mechanisms underlying treatment failure and to inform the development of next-generation therapeutic strategies.

Quantitative Comparison of Preclinical Activity

The following tables summarize the in vitro efficacy of this compound, enzalutamide, and abiraterone in various prostate cancer cell lines, including models of acquired resistance. This data highlights the complexities of cross-resistance among these agents.

Table 1: IC50 Values (µM) of ARis in Prostate Cancer Cell Lines

Cell LineThis compoundEnzalutamideApalutamideNotes
22RV146.6Not SpecifiedNot SpecifiedCastration-resistant, expresses AR-V7
LNCaP33.8Not SpecifiedNot SpecifiedAndrogen-sensitive
PC332.3Not SpecifiedNot SpecifiedAndrogen-independent
DU14511.0Not SpecifiedNot SpecifiedAndrogen-independent

Data from a 72-hour CellTiter-Glo® Luminescent Cell Viability Assay.[1]

Table 2: Effects of ARis on Cell Survival in Resistant Prostate Cancer Cell Lines

Cell LineTreatmentConcentrationDurationEffect on Cell Survival/Colony Formation
C4-2B ParentalEnzalutamide20 µM3 and 5 daysDecreased cell number and colony formation
Apalutamide20 µM3 and 5 daysDecreased cell number and colony formation
This compound5 µM3 and 5 daysDecreased cell number and colony formation
C4-2B MDVR (Enzalutamide-Resistant)Enzalutamide20 µM3 and 5 daysLess affected
Apalutamide20 µM3 and 5 daysLess affected
This compound5 µM3 and 5 daysLess affected
C4-2B AbiR (Abiraterone-Resistant)Enzalutamide20 µM3 and 5 daysLess affected
Apalutamide20 µM3 and 5 daysLess affected
This compound5 µM3 and 5 daysLess affected
CWR22Rv1 (Enzalutamide-Resistant)Enzalutamide20 µM3 and 5 daysLess affected
Apalutamide20 µM3 and 5 daysLess affected
This compound5 µM3 and 5 daysLess affected

These findings indicate that prostate cancer cells resistant to enzalutamide or abiraterone exhibit cross-resistance to both apalutamide and this compound.[2]

Mechanisms of Cross-Resistance

Preclinical studies have identified the activation of the AKR1C3/AR-V7 axis as a key mechanism driving cross-resistance among next-generation anti-androgen drugs.[2][3]

  • Androgen Receptor Splice Variant 7 (AR-V7): AR-V7 is a truncated, constitutively active form of the androgen receptor that lacks the ligand-binding domain. As such, it is not effectively targeted by ARis like enzalutamide, apalutamide, and this compound, which primarily act by competing with androgens for binding to the full-length AR.[2] The expression of AR-V7 is a known mechanism of resistance to enzalutamide and abiraterone.

  • Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): This enzyme is involved in the synthesis of androgens. Increased expression of AKR1C3 contributes to resistance by increasing the intratumoral production of androgens, which can then activate the full-length AR. Studies have shown that chronic treatment with apalutamide can lead to elevated AKR1C3 and AR-V7 expression.

  • The AKR1C3/AR-V7 Axis: A complex between AKR1C3 and AR-V7 has been shown to confer cross-resistance to second-generation AR-targeted therapies. Knockdown of AKR1C3 can decrease AR-V7 expression and re-sensitize resistant cells to enzalutamide, abiraterone, apalutamide, and this compound.

While this compound has demonstrated activity against certain AR mutations that confer resistance to enzalutamide (e.g., F877L), the presence of the AKR1C3/AR-V7 axis can still lead to cross-resistance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance studies.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed 5,000 prostate cancer cells per well in an opaque-walled 96-well plate.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Treat the cells with various concentrations of the ARis (e.g., this compound, enzalutamide) or vehicle control.

  • Incubation: Incubate for 72 hours post-treatment.

  • Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader to determine cell viability.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Colony Formation Assay

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Drug Treatment: Treat the cells with the specified concentrations of ARis or vehicle control.

  • Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the respective treatments is refreshed periodically (e.g., every 3-4 days).

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Compare the number of colonies in the treated wells to the vehicle control to determine the effect of the drugs on clonogenic survival.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins, such as AR-FL, AR-V7, and AKR1C3.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-AR, anti-AR-V7, anti-AKR1C3) overnight at 4°C.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Washing: Wash the membrane again to remove unbound secondary antibodies.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins, often normalized to a loading control like β-actin or GAPDH.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

AR_Signaling_and_Resistance cluster_0 Standard AR Signaling cluster_1 ARi Treatment and Resistance Mechanisms cluster_2 Resistance Pathway Androgens Androgens (e.g., Testosterone, DHT) AR_FL Full-Length AR (AR-FL) Androgens->AR_FL Binds to LBD ARE Androgen Response Element (ARE) AR_FL->ARE Translocates to Nucleus and Binds DNA Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription This compound This compound This compound->AR_FL Inhibits Enzalutamide Enzalutamide Enzalutamide->AR_FL Inhibits AKR1C3 AKR1C3 AKR1C3->Androgens Increases Synthesis AR_V7 AR-V7 (Lacks LBD) AR_V7->ARE Constitutively Active

Caption: AR Signaling and Mechanisms of Resistance to ARis.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Functional Assays cluster_2 Mechanistic Analysis start Prostate Cancer Cell Lines (Parental & Resistant) treatment Treat with this compound, Enzalutamide, Abiraterone start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability colony Colony Formation Assay treatment->colony western Western Blot (AR-FL, AR-V7, AKR1C3) treatment->western end Data Analysis: - IC50 Values - Colony Counts - Protein Expression viability->end colony->end western->end

Caption: General workflow for preclinical cross-resistance studies.

References

A Comparative Analysis of the CNS Effects of Darolutamide, Enzalutamide, and Apalutamide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the differing central nervous system profiles of three leading androgen receptor inhibitors reveals significant distinctions in blood-brain barrier penetration and cognitive impact, offering crucial insights for researchers and drug development professionals.

This guide provides a comprehensive comparison of the central nervous system (CNS) effects of three prominent second-generation androgen receptor inhibitors (ARIs): darolutamide, enzalutamide, and apalutamide. By examining key experimental data, this report illuminates the disparities in their blood-brain barrier (BBB) penetration, profiles of CNS-related adverse events, and impacts on cognitive function.

Key Findings at a Glance

This compound exhibits significantly lower penetration of the blood-brain barrier compared to enzalutamide and apalutamide. This fundamental difference in physicochemical properties appears to correlate with a more favorable CNS safety profile for this compound, characterized by a lower incidence of adverse events such as fatigue, falls, and cognitive impairment in comparative studies.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data gathered from preclinical and clinical studies, providing a clear comparison of the CNS-related attributes of this compound, enzalutamide, and apalutamide.

Table 1: Blood-Brain Barrier (BBB) Penetration
DrugBrain:Plasma Ratio (Mice)Brain:Blood Ratio (Rats)Key Findings
This compound 1.9% - 3.9%[1]~0.074[2][3]Consistently low BBB penetration observed across preclinical models.[1][2]
Enzalutamide 27%~0.765Significantly higher BBB penetration compared to this compound.
Apalutamide 62%Moderate (Data not specified in sources)Highest BBB penetration among the three in mouse models.
Table 2: CNS-Related Adverse Events (Indirect Comparison Data)

Data from matching-adjusted indirect comparisons (MAICs) of pivotal phase III trials (ARAMIS, SPARTAN, PROSPER) suggest differences in the incidence of CNS-related adverse events.

Adverse EventThis compound vs. Apalutamide (Risk Difference)This compound vs. Enzalutamide (Risk Difference)
Falls Statistically significantly lower for this compoundStatistically significantly lower for this compound
Fractures Statistically significantly lower for this compoundNot reported in the source
Dizziness Not reported in the sourceStatistically significantly lower for this compound
Mental Impairment Numerically lower for this compoundStatistically significantly lower for this compound
Fatigue Not reported in the sourceStatistically significantly lower for this compound
Severe Fatigue Not reported in the sourceStatistically significantly lower for this compound
Rash Statistically significantly lower for this compoundNot applicable

Note: This table is based on indirect comparisons and should be interpreted with caution in the absence of head-to-head clinical trial data.

Table 3: Cognitive Function Assessment (ODENZA Trial)

The ODENZA trial, a head-to-head, cross-over study, provided direct comparative data on cognitive function between this compound and enzalutamide.

Cognitive DomainKey Finding
Episodic Memory Statistically significant benefit observed with this compound compared to enzalutamide.
Verbal Learning Performance was significantly better with this compound.
Verbal Memory Performance was better with this compound.
Executive Function Non-significant trends favoring this compound were noted.
Attention No significant difference observed.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

Quantitative Whole-Body Autoradiography (QWBA) for BBB Penetration Assessment

This technique provides a visual and quantitative measurement of the distribution of a radiolabeled drug throughout the body.

  • Radiolabeling: The drug of interest (this compound, enzalutamide, or apalutamide) is synthesized with a radioactive isotope, typically Carbon-14 (¹⁴C).

  • Animal Dosing: Male rats are orally administered a single dose of the ¹⁴C-labeled drug.

  • Time-point Sacrifice: Animals are sacrificed at various time points post-dosing to analyze the drug's distribution over time.

  • Cryosectioning: The whole animal is frozen and embedded in a block of carboxymethylcellulose. Thin sections of the entire body are then sliced using a cryomicrotome.

  • Autoradiography: The sections are exposed to a phosphor imaging plate, which captures the radiation emitted from the ¹⁴C-labeled drug.

  • Image Analysis: The resulting autoradiograms are scanned, and the concentration of radioactivity in different tissues, including the brain and blood, is quantified using a standard curve. The brain-to-blood or brain-to-plasma ratio is then calculated to determine the extent of BBB penetration.

Cognitive Function Assessment in Clinical Trials

Clinical trials like ODENZA and DaroACT have employed computerized cognitive test batteries to objectively measure changes in cognitive function.

  • Cambridge Neuropsychological Test Automated Battery (CANTAB): This is a widely used, language-independent, and culturally neutral set of touchscreen-based tests that assess various cognitive domains. Specific tests used in oncology trials often include:

    • Paired Associates Learning (PAL): Assesses visual memory and new learning.

    • Spatial Working Memory (SWM): Measures the ability to retain and manipulate spatial information.

    • Reaction Time (RTI): Evaluates motor and mental response speeds.

    • Rapid Visual Information Processing (RVP): Assesses sustained attention.

  • COGSTATE: Another computerized battery of tests designed for repeated administration to detect subtle cognitive changes. The specific tests used in the ODENZA trial included:

    • Detection Test: Measures psychomotor function.

    • Identification Test: Assesses visual attention.

    • One Back Test: Evaluates working memory.

    • International Shopping List Test: Measures verbal learning and memory.

    • Groton Maze Learning Test: Assesses executive function.

Visualizing the Mechanisms and Methodologies

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.

Androgen Receptor Signaling in Neurons cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR Dimerization PI3K_AKT PI3K/AKT Pathway AR->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway AR->MAPK_ERK Activates ARE Androgen Response Element (ARE) AR->ARE Translocates and Binds HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates

Caption: Androgen Receptor Signaling Pathway in Neurons.

QWBA Experimental Workflow start Start radiolabeling Radiolabeling of Drug (e.g., with ¹⁴C) start->radiolabeling dosing Oral Administration to Rats radiolabeling->dosing sacrifice Sacrifice at Pre-defined Time Points dosing->sacrifice freezing Whole-Body Freezing sacrifice->freezing embedding Embedding in CMC freezing->embedding sectioning Cryosectioning embedding->sectioning exposure Exposure to Phosphor Plate sectioning->exposure scanning Scanning of Phosphor Plate exposure->scanning quantification Image Analysis and Quantification scanning->quantification ratio Calculation of Brain:Blood Ratio quantification->ratio end End ratio->end

Caption: Quantitative Whole-Body Autoradiography Workflow.

Cognitive Function Assessment Workflow start Patient Recruitment baseline Baseline Cognitive Assessment (e.g., CANTAB, COGSTATE) start->baseline randomization Randomization to Treatment Arm (this compound or Enzalutamide) baseline->randomization treatment Treatment Period randomization->treatment follow_up_assessment Follow-up Cognitive Assessments (at specified intervals) treatment->follow_up_assessment cross_over Cross-over to Alternative Treatment (in ODENZA trial design) follow_up_assessment->cross_over If applicable final_assessment Final Cognitive Assessment follow_up_assessment->final_assessment cross_over->treatment analysis Data Analysis and Comparison final_assessment->analysis end Conclusion analysis->end

Caption: Clinical Trial Workflow for Cognitive Assessment.

References

Comparative Efficacy of Darolutamide in Castration-Resistant Prostate Cancer Models: A Head-to-Head Analysis with Enzalutamide and Apalutamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of darolutamide against other second-generation androgen receptor (AR) inhibitors, enzalutamide and apalutamide, in castration-resistant prostate cancer (CRPC) models. This document synthesizes available in vitro and in vivo data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to support research and development in prostate cancer therapeutics.

Executive Summary

This compound, enzalutamide, and apalutamide are potent androgen receptor inhibitors that form the cornerstone of treatment for many patients with castration-resistant prostate cancer. While all three drugs target the androgen receptor signaling pathway, preclinical data suggest nuances in their activity. This guide presents a comparative analysis of their performance in preclinical models, highlighting differences in their inhibitory concentrations, effects on tumor growth, and impact on AR signaling. The data presented herein is intended to provide a resource for researchers to inform further preclinical studies and guide the development of next-generation AR-targeted therapies.

Data Presentation: Quantitative Comparison of AR Inhibitors

The following tables summarize the available quantitative data from preclinical studies, allowing for a direct comparison of this compound, enzalutamide, and apalutamide.

Table 1: In Vitro Efficacy in CRPC Cell Lines

CompoundCell LineAssay TypeEndpointValueReference
This compound 22RV1Cell ViabilityIC5046.6 µM[1]
LNCaPCell ViabilityIC5033.8 µM[1]
PC3Cell ViabilityIC5032.3 µM[1]
DU145Cell ViabilityIC5011.0 µM[1]
LNCaPAR Luciferase ReporterIC5026 nM[2]
Enzalutamide LNCaPAR Luciferase ReporterIC5026 nM
LNCaPCompetition BindingIC5021.4 nM
Apalutamide LNCaPAR Luciferase ReporterIC50200 nM

Table 2: In Vivo Efficacy in CRPC Xenograft Models

CompoundXenograft ModelDosingKey FindingsReference
This compound LuCaP96Not SpecifiedStrong anti-tumor activity observed.
LAPC-4Not SpecifiedStrong anti-tumor activity observed.
Enzalutamide LNCaP/ARNot SpecifiedInhibited tumor growth and induced tumor regression.
Apalutamide Pten-deficient CRPCNot SpecifiedDemonstrated potent anti-tumor activity.
CRPC Xenograft2-4x lower doses than enzalutamideAchieved stable, therapeutic plasma concentrations with lower doses compared to enzalutamide.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Patient-Derived Xenograft (PDX) Model Establishment

Patient-derived xenograft models that closely mimic the heterogeneity of human tumors are crucial for preclinical drug evaluation.

Procedure:

  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with castration-resistant prostate cancer, typically from biopsies or surgical resections. The tissue is collected in a sterile medium on ice and transported to the laboratory promptly.

  • Tissue Processing: The tumor tissue is washed with sterile phosphate-buffered saline (PBS) containing antibiotics. Necrotic and fatty tissues are carefully removed. The viable tumor tissue is then minced into small fragments (approximately 2-3 mm³).

  • Implantation: Immunocompromised mice (e.g., NOD-SCID or NSG) are anesthetized. A small incision is made, and the tumor fragments are subcutaneously implanted into the flank of the mouse. Alternatively, for orthotopic models, fragments can be implanted into the prostate gland.

  • Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored regularly by caliper measurements of the length and width. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Passaging: When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is sterilely excised. The tumor can then be passaged to subsequent cohorts of mice for expansion and use in efficacy studies.

In Vivo Drug Efficacy Studies in Xenograft Models

This protocol outlines a typical workflow for assessing the anti-tumor activity of compounds in established CRPC xenograft models.

Procedure:

  • Animal Acclimatization and Tumor Implantation: Mice bearing established CRPC xenografts (cell line-derived or PDX) of a suitable size (e.g., 100-200 mm³) are randomized into treatment and control groups.

  • Treatment Administration: The test compounds (this compound, enzalutamide, apalutamide) and vehicle control are administered to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Tumor Growth and Body Weight Monitoring: Tumor volume and body weight of each mouse are measured at regular intervals (e.g., twice weekly) throughout the study.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples can be collected at specified time points to determine the plasma concentrations of the drugs. Tumor biopsies may also be taken to assess target engagement (e.g., AR modulation).

  • Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. Other endpoints may include tumor growth delay, tumor regression, and overall survival.

  • Termination and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), mice are euthanized. Tumors and other relevant tissues are collected for further analysis (e.g., histology, western blotting).

Western Blot Analysis of AR and Downstream Targets

Western blotting is a standard technique to assess the protein levels of the androgen receptor and its downstream signaling molecules.

Procedure:

  • Protein Extraction: Cells or pulverized tumor tissue are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., AR, PSA, and a loading control like GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of target proteins is normalized to the loading control to compare protein levels across different samples.

Mandatory Visualizations

Androgen Receptor Signaling Pathway and Inhibition

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization HSP HSP AR_HSP->AR Dissociation This compound This compound/ Enzalutamide/ Apalutamide This compound->AR Competitively Inhibits Binding This compound->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) This compound->ARE Inhibits DNA Binding AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription CellGrowth Cell Growth & Survival Transcription->CellGrowth

Caption: Mechanism of action of this compound and other second-generation AR inhibitors.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Establishment of CRPC Xenograft Model randomization Randomization of Mice (n=8-10/group) start->randomization treatment Treatment Administration (Vehicle, this compound, Enzalutamide, Apalutamide) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring endpoint Endpoint Reached (Tumor size limit or pre-defined time) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis (Tumor Growth Inhibition, Statistical Analysis) euthanasia->analysis end Conclusion analysis->end

Caption: A typical experimental workflow for evaluating drug efficacy in CRPC xenograft models.

Patient-Derived Xenograft (PDX) Model Development

PDX_Workflow patient Patient with CRPC (Consent) biopsy Tumor Biopsy/ Resection patient->biopsy processing Tissue Processing (Mincing) biopsy->processing implantation Subcutaneous Implantation in Immunocompromised Mice processing->implantation monitoring Tumor Growth Monitoring implantation->monitoring passaging Tumor Passaging (P1, P2, P3...) monitoring->passaging characterization Model Characterization (Histology, Genomics) passaging->characterization bank Cryopreservation & Biobanking passaging->bank studies Preclinical Efficacy Studies characterization->studies bank->studies

References

Preclinical Powerhouses: A Comparative Meta-Analysis of Second-Generation Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of enzalutamide, apalutamide, darolutamide, and proxalutamide reveals key differentiators in their biochemical and in vivo activity. This guide provides a comprehensive comparison of their performance in preclinical models, offering valuable insights for researchers and drug development professionals in the field of prostate cancer therapeutics.

Second-generation androgen receptor (AR) inhibitors have revolutionized the treatment landscape for prostate cancer. By targeting the AR signaling pathway with high affinity and specificity, these agents have demonstrated significant clinical benefits. This guide synthesizes preclinical data for four prominent second-generation AR inhibitors: enzalutamide, apalutamide, this compound, and proxalutamide, providing a comparative analysis of their AR binding affinity, in vitro efficacy in prostate cancer cell lines, and in vivo tumor growth inhibition in xenograft models.

Comparative Efficacy: A Tabular Summary

The preclinical potency of these inhibitors can be quantitatively compared through their AR binding affinity and their ability to inhibit cancer cell proliferation.

Androgen Receptor Binding Affinity

The binding affinity of an inhibitor to the androgen receptor is a critical determinant of its potency. This is often measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Lower values indicate a higher affinity.

InhibitorAR Binding Affinity (Ki or IC50)Comparison to Other Inhibitors
Enzalutamide Ki: 86 nM[1]5-8 times higher affinity than first-generation bicalutamide.[2]
Apalutamide IC50: 16 nM[3][4]7- to 10-fold greater affinity than bicalutamide.[5]
This compound Ki: 11 nM (diastereomers)More potent AR inhibition than enzalutamide and apalutamide.
Proxalutamide Not explicitly reported as Ki or IC503.5-fold stronger potency to inhibit androgen binding to the AR ligand binding domain than enzalutamide.
In Vitro Efficacy: Inhibition of Prostate Cancer Cell Proliferation

The in vitro efficacy of these inhibitors is commonly assessed by their ability to inhibit the proliferation of prostate cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.

InhibitorCell LineIC50 (Cell Viability/Proliferation)
Enzalutamide LNCaP0.14 - 0.18 µM (inhibition of AR target gene expression)
LNCaPIC50 of 21.4 nM in competition binding studies.
Apalutamide LNCaPIC50 of 0.103 - 0.130 µM.
This compound VCaP230 nM
LAPC-4IC50 values were not explicitly stated in the provided text.
LNCaPIC50 of 26 nM in a luciferase reporter gene assay.
Proxalutamide Prostate Cancer Cells6.90 - 32.07 µmol/L
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies using xenograft models, where human prostate cancer cells are implanted into immunocompromised mice, provide crucial data on the anti-tumor activity of these inhibitors.

InhibitorXenograft ModelKey Findings
Enzalutamide LNCaP-ARInduced tumor regression, with a 19% decrease in tumor volume by day 13 at a dose of 10 mg/kg/day.
LNCaPOrally administered enzalutamide (10 mg/kg) daily significantly inhibited tumor growth.
Apalutamide LNCaPDaily intraperitoneal injections of 10 mg/kg apalutamide reduced tumor weight.
LNCaP/AR(cs)Produced tumor regression in 8 of 8 mice, compared to 1 of 8 for bicalutamide.
This compound LAPC-4Oral dosing markedly reduced tumor growth.
KuCaP-1Oral dosing markedly reduced tumor growth.
LuCaP96Showed strong anti-tumor activity (6% ΔT/ΔC).
Proxalutamide Xenograft MiceSignificantly suppressed tumor volume.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the AR signaling pathway and a typical experimental workflow.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Inhibitor 2nd Gen AR Inhibitor Inhibitor->AR Inhibits Nuclear Translocation Inhibitor->AR_HSP Blocks Androgen Binding Inhibitor->ARE Prevents DNA Binding

Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by Second-Generation AR Inhibitors.

Experimental_Workflow Preclinical Evaluation Workflow for AR Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_logic Comparative Analysis Binding_Assay AR Binding Assay (Ki/IC50) Translocation_Assay AR Nuclear Translocation Assay Binding_Assay->Translocation_Assay Proliferation_Assay Cell Proliferation Assay (IC50) Translocation_Assay->Proliferation_Assay Xenograft_Model Prostate Cancer Xenograft Model Proliferation_Assay->Xenograft_Model TGI_Study Tumor Growth Inhibition Study Xenograft_Model->TGI_Study Enzalutamide Enzalutamide Apalutamide Apalutamide This compound This compound Proxalutamide Proxalutamide

References

Safety Operating Guide

Proper Disposal Procedures for Darolutamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The following guidelines provide essential safety and logistical information for the proper disposal of darolutamide, ensuring compliance and minimizing environmental impact. These procedures are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory environment. The core principle of disposal is to treat this compound and all contaminated materials as chemical waste to be handled by a licensed disposal company, primarily through controlled incineration.

General Handling and Safety Precautions

Before disposal, it is imperative to adhere to safe handling practices. Always handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection to avoid contact with skin and eyes.[1][2] Avoid the formation of dust and aerosols.[1]

Step-by-Step Disposal Protocol

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and closed container for all this compound waste. This includes expired or unused pure compounds, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials.[1]

    • In accordance with general laboratory practice for pharmaceutical waste, consider using color-coded containers, such as black for hazardous waste, to prevent accidental mixing with other waste streams.

  • Disposal of Unused or Expired this compound:

    • Collect all excess and expired this compound for removal by a licensed chemical destruction plant or a hazardous material disposal company.

    • Crucially, do not dispose of this compound by flushing it down the sewer system or placing it in standard trash. This practice is strongly discouraged to prevent contamination of water systems, as wastewater treatment facilities may not effectively remove such compounds.

  • Recommended Destruction Method:

    • The preferred method for the final destruction of this compound is controlled incineration in a facility equipped with an afterburner and flue gas scrubbing capabilities. This ensures the complete destruction of the active pharmaceutical ingredient.

  • Handling Spills and Contaminated Materials:

    • In case of a spill, absorb the material with an inert, liquid-binding substance (e.g., diatomite, universal binders).

    • Decontaminate affected surfaces by scrubbing with alcohol.

    • All collected spill material and cleaning supplies must be placed in the designated waste container and disposed of as chemical waste in accordance with local regulations.

  • Disposal of Empty Containers:

    • Empty this compound containers should be triple-rinsed or subjected to an equivalent cleaning procedure. The rinsate from this process must be collected and disposed of as chemical waste.

    • After proper decontamination, the packaging can be punctured to render it unusable for other purposes and then offered for recycling, reconditioning, or disposal in a sanitary landfill, as permitted by institutional and local regulations.

Summary of Disposal Recommendations

The following table summarizes the key procedures for the disposal of this compound based on available safety data sheets.

Waste TypeRecommended Disposal ProcedureProhibited ActionsCitations
Unused/Expired this compound Collect in a suitable, closed container and transfer to a licensed chemical destruction or hazardous material disposal company.Do not discard in trash; Do not discharge to sewer systems.
Contaminated Labware & PPE Place all contaminated items (gloves, wipes, pipette tips, etc.) into a designated, labeled hazardous waste container for professional disposal.Do not mix with general laboratory or household waste.
Spill Cleanup Material Absorb spills with inert material, collect, and dispose of as chemical waste in accordance with regulations.Do not wash spills down the drain.
Empty Primary Containers Triple-rinse (collecting rinsate as chemical waste). Puncture and offer for recycling or dispose of in a sanitary landfill per local regulations.Do not reuse for other purposes without thorough, validated decontamination.

Logical Workflow for this compound Disposal

The diagram below illustrates the decision-making process for the proper disposal of various forms of this compound waste generated in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Processing & Containment cluster_2 Final Disposal Pathway start This compound Waste Generated waste_pure Unused / Expired This compound Compound start->waste_pure waste_contam Contaminated Labware (Gloves, Vials, Wipes) start->waste_contam waste_container Empty Stock Containers start->waste_container collect_hw Collect in Labeled, Closed Hazardous Waste Container waste_pure->collect_hw waste_contam->collect_hw rinse Triple-Rinse Container waste_container->rinse vendor Arrange Pickup by Licensed Hazardous Waste Vendor collect_hw->vendor collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate recycle Puncture Container & Recycle / Landfill (per local regulations) rinse->recycle collect_rinsate->vendor incinerate Controlled Incineration with Flue Gas Scrubbing vendor->incinerate

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling of Darolutamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Darolutamide. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment should be conducted. This compound is a potent pharmaceutical compound, and exposure should be minimized.[1] The primary objective is to prevent atmospheric contamination through engineering controls.[2]

  • Designated Handling Areas: All work with this compound powder should be conducted in a designated and restricted area, such as a certified chemical fume hood, glove box, or ventilated laminar flow enclosure.[3][4]

  • Ventilation: Ensure adequate ventilation to minimize the risk of inhalation.[5] For potent compounds, negative pressure isolators can provide a high level of containment.

  • Dust Mitigation: Employ techniques to minimize dust generation, such as gentle scooping and avoiding the use of compressed air for cleaning.

Personal Protective Equipment (PPE) Selection

A comprehensive PPE ensemble is mandatory for handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Face ShieldTo be worn over safety goggles for added protection against splashes.
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. Gloves must comply with EU Directive 89/686/EEC and the EN 374 standard. Always inspect gloves for defects before use.
Body Protection Disposable Coveralls or GownImpervious, fire/flame resistant clothing is required. Long-sleeved, cuffed gowns or coveralls made of materials like Tyvek or microporous film are recommended.
Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.
Respiratory Protection RespiratorFor activities with a risk of aerosol or dust generation, a NIOSH-approved respirator is necessary. The selection should be based on a risk assessment. Options range from N95 filtering facepiece respirators to powered air-purifying respirators (PAPRs) for higher-risk activities. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.

Procedural Guidance: Donning and Doffing PPE

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow should be followed:

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Hand Hygiene Don2 2. Gown/Coverall Don1->Don2 Don3 3. Mask/Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Gloves (over cuffs) Don4->Don5 Handle Handle This compound Don5->Handle Doff1 1. Remove Shoe Covers Doff2 2. Remove Outer Gloves Doff1->Doff2 Doff3 3. Remove Gown/Coverall Doff2->Doff3 Doff4 4. Hand Hygiene Doff3->Doff4 Doff5 5. Remove Goggles/Face Shield Doff4->Doff5 Doff6 6. Remove Mask/Respirator Doff5->Doff6 Doff7 7. Remove Inner Gloves Doff6->Doff7 Doff8 8. Final Hand Hygiene Doff7->Doff8 Exit Exit Anteroom Doff8->Exit Enter Enter Anteroom Enter->Don1 Handle->Doff1

PPE Donning and Doffing Workflow for Handling this compound.

Spill Management

In the event of a spill, immediate action is required to contain and clean the area.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE, including a respirator.

  • Containment: Use a chemical spill kit to absorb and contain the spill. Work from the outside of the spill inwards.

  • Decontamination: Clean the spill area with an appropriate decontamination solution.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Decontamination and Disposal Plan

Proper disposal of all contaminated materials is crucial to prevent environmental contamination and secondary exposure.

  • PPE Disposal: All disposable PPE (gloves, gown, shoe covers, mask) should be removed in the designated doffing area and placed in a sealed, labeled hazardous waste container.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound-contaminated waste.

  • Disposal Method: The preferred method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company. Do not dispose of this waste down the drain or in regular trash. Unused medication should be returned to the pharmacy or disposed of through a community take-back program where available.

The logical flow for waste disposal is as follows:

Disposal_Plan cluster_Waste Waste Generation & Segregation cluster_Containment Waste Containment cluster_Disposal Final Disposal Gen Handling this compound (generates waste) PPE Contaminated PPE Gen->PPE Labware Contaminated Labware Gen->Labware Spill Spill Debris Gen->Spill Container Seal in Labeled, Leak-Proof, Puncture- Resistant Containers PPE->Container Labware->Container Spill->Container Incineration High-Temperature Incineration via Licensed Contractor Container->Incineration End End Incineration->End Start Start Start->Gen

Logical Workflow for the Disposal of this compound-Contaminated Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.